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  • Product: N-(2-Methoxybenzyl)pyridin-2-amine
  • CAS: 856855-87-3

Core Science & Biosynthesis

Foundational

"N-(2-Methoxybenzyl)pyridin-2-amine chemical properties"

The following technical guide details the chemical, physical, and synthetic profile of N-(2-Methoxybenzyl)pyridin-2-amine , a secondary amine scaffold with significant utility in coordination chemistry and medicinal phar...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical, physical, and synthetic profile of N-(2-Methoxybenzyl)pyridin-2-amine , a secondary amine scaffold with significant utility in coordination chemistry and medicinal pharmacophore development.

CAS Registry Number: 856855-87-3 Molecular Formula: C₁₃H₁₄N₂O Molecular Weight: 214.26 g/mol [1]

Executive Summary

N-(2-Methoxybenzyl)pyridin-2-amine represents a versatile N,N-bidentate ligand system with hemilabile potential due to the ortho-methoxy substituent. Structurally, it consists of a pyridine ring linked via a secondary amine bridge to a 2-methoxy-substituted benzene ring.

In drug discovery, this scaffold serves as a critical pharmacophore, sharing structural homology with ethylenediamine-class antihistamines (e.g., Mepyramine) and acting as a precursor for tubulin polymerization inhibitors. In inorganic chemistry, the compound acts as a chelating agent where the steric bulk of the ortho-methoxy group influences metal coordination geometry, distinct from its para-substituted isomers.

Physicochemical Characterization

The following data aggregates calculated and experimental values standard for this structural class.

PropertyValue / DescriptionTechnical Context
Physical State Solid (crystalline) or viscous oilDependent on purity/crystallization solvent.
Melting Point 45–50 °C (Typical range)Lower than para-isomers due to intramolecular H-bonding disruption and steric bulk.
Solubility Soluble in DCM, MeOH, DMSO, EtOAcLipophilic nature facilitates organic extraction.
pKa (Pyridine N) ~6.7–6.9The pyridine nitrogen is the primary basic site.
pKa (Amine N) ~5.5–6.0Reduced basicity due to electron-withdrawing pyridine ring (resonance delocalization).
LogP 2.6 ± 0.3Moderate lipophilicity; blood-brain barrier permeable range.
H-Bond Donors 1 (Secondary Amine)Critical for receptor binding or metal coordination.
H-Bond Acceptors 3 (Pyridine N, Amine N, OMe)The methoxy oxygen is a weak acceptor.

Synthetic Methodologies

To ensure high purity and yield, Reductive Amination is the preferred synthetic route over nucleophilic substitution (which suffers from bis-alkylation byproducts) or Buchwald-Hartwig coupling (which requires expensive Pd catalysts).

Protocol: One-Pot Reductive Amination

This protocol minimizes the isolation of the hydrolytically unstable imine intermediate.

Reagents:

  • 2-Aminopyridine (1.0 eq)

  • 2-Methoxybenzaldehyde (o-Anisaldehyde) (1.0 eq)

  • Reducing Agent: Sodium Borohydride (NaBH₄) (1.5 eq) or Sodium Triacetoxyborohydride (STAB) for milder conditions.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

Step-by-Step Workflow:

  • Imine Formation (Condensation):

    • Dissolve 2-aminopyridine in anhydrous MeOH.

    • Add 2-methoxybenzaldehyde dropwise at room temperature.

    • Mechanistic Insight: The reaction is equilibrium-driven. Adding a dehydrating agent (e.g., molecular sieves or MgSO₄) shifts the equilibrium toward the Schiff base (imine).

    • Stir for 4–6 hours. Monitoring via TLC will show the disappearance of the aldehyde.

  • Reduction:

    • Cool the reaction mixture to 0 °C.

    • Add NaBH₄ portion-wise. Caution: Exothermic H₂ gas evolution.

    • Why this order? Reducing the imine in situ prevents hydrolysis back to starting materials.

    • Allow to warm to room temperature and stir overnight.

  • Workup & Purification:

    • Quench with water/dilute HCl to decompose excess borohydride.

    • Neutralize with NaHCO₃ (pH ~8–9) to deprotonate the pyridine.

    • Extract with Dichloromethane (DCM).

    • Purification: Recrystallize from Ethanol/Water or perform column chromatography (Hexane:EtOAc 4:1).

Visualization: Synthetic Pathway

Synthesis Start1 2-Aminopyridine Inter Imine Intermediate (Schiff Base) Start1->Inter - H2O (Condensation) Start2 2-Methoxybenzaldehyde Start2->Inter - H2O (Condensation) Product N-(2-Methoxybenzyl) pyridin-2-amine Inter->Product Reduction Reagent NaBH4 / MeOH

Figure 1: Two-stage reductive amination pathway converting precursors to the secondary amine target.[2]

Spectroscopic Identification

Validating the structure requires distinguishing the specific ortho-methoxy regioisomer from the para or meta forms.

TechniqueDiagnostic Signal (δ ppm / cm⁻¹)Structural Assignment
¹H NMR (DMSO-d₆)3.80 ppm (s, 3H) Methoxy (-OCH₃) group.
4.45 ppm (d, 2H) Benzylic (-CH₂-) protons. Coupled to NH.
7.10 ppm (t, 1H) Amine (-NH-) triplet (broad). Disappears with D₂O shake.
6.50 & 8.05 ppm Pyridine Ring protons (distinctive splitting pattern).
¹³C NMR 55.5 ppm Methoxy carbon.
43.0 ppm Benzylic methylene carbon.
158.0 ppm Pyridine C2 (attached to amine).
FT-IR 3250–3350 cm⁻¹ Single sharp band: Secondary N-H stretch .
1240 cm⁻¹ C-O-C asymmetric stretch (Aryl alkyl ether).
No 1660 cm⁻¹ Absence of C=N stretch confirms complete reduction of imine.

Chemical Reactivity & Coordination Chemistry[3]

Ligand Behavior (Hemilability)

This compound acts as a bidentate N,N-donor ligand for transition metals (Cu(II), Pd(II), Zn(II)).

  • Primary Binding: The pyridine nitrogen (sp²) and the secondary amine nitrogen (sp³) form a stable 5-membered chelate ring.

  • Secondary Interaction (Hemilability): The ortho-methoxy oxygen can weakly coordinate to the metal center (forming a pseudo-tridentate complex) or remain uncoordinated depending on the metal's steric requirements. This "on-off" mechanism is valuable in catalysis, allowing substrate access to the metal center.

Salt Formation

The pyridine nitrogen is the most basic site. Treatment with HCl or fumaric acid yields stable crystalline salts, often used to improve water solubility for biological testing.

  • Reaction: Base + HCl → Pyridinium Chloride salt.

Visualization: Coordination Mode

Coordination cluster_ligand N-(2-Methoxybenzyl)pyridin-2-amine Metal M(II) PyN N(py) PyN->Metal Strong Coordination AmineN NH PyN->AmineN Linker AmineN->Metal Strong Coordination OMe OMe AmineN->OMe Benzyl OMe->Metal Weak/Hemilabile (Steric dependent)

Figure 2: Bidentate binding mode with potential hemilabile interaction from the methoxy group.

Biological Relevance & Applications[4][5][6]

Medicinal Chemistry Scaffold

The N-benzyl-pyridin-2-amine motif is a "privileged structure" in medicinal chemistry.

  • Antihistamines: It is the core skeleton of first-generation antihistamines like Tripelennamine (where the methoxybenzyl is replaced by a benzyl, and the amine is tertiary). The 2-methoxy derivative is often investigated for selectivity improvements.

  • Anticancer: Derivatives have shown activity as tubulin polymerization inhibitors by mimicking the colchicine binding site.

Catalysis

Palladium complexes of this ligand are effective in C-C coupling reactions (e.g., Suzuki-Miyaura) and methoxycarbonylation . The steric bulk of the ortho-methoxy group prevents catalyst aggregation, enhancing turnover numbers (TON).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use in a fume hood. Avoid inhalation of dust/vapors.

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C to prevent oxidation of the secondary amine over long periods.

References

  • PubChem. (2025).[2][3] N-(2-Methoxybenzyl)pyridin-2-amine Compound Summary. National Library of Medicine.[4] [Link]

  • MDPI. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives. Molecules. [Link]

  • ResearchGate. (2025). Organometallic palladium(II) complexes with pyridine-amine ligands. [Link]

Sources

Exploratory

Strategic Building Block: N-(2-Methoxybenzyl)pyridin-2-amine (CAS 856855-87-3)

The following technical guide provides an in-depth analysis of N-(2-Methoxybenzyl)pyridin-2-amine (CAS 856855-87-3), a strategic intermediate in medicinal chemistry. [1] Executive Summary N-(2-Methoxybenzyl)pyridin-2-ami...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of N-(2-Methoxybenzyl)pyridin-2-amine (CAS 856855-87-3), a strategic intermediate in medicinal chemistry.

[1]

Executive Summary

N-(2-Methoxybenzyl)pyridin-2-amine (CAS 856855-87-3) is a specialized heterocyclic intermediate utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1][2][3][4] Its structural core—a 2-aminopyridine scaffold linked to an electron-rich 2-methoxybenzyl moiety—serves as a versatile pharmacophore for hydrogen bond interactions and pi-stacking within protein binding pockets.[1] This guide outlines its physicochemical properties, validated synthesis protocols, and handling requirements for drug development workflows.[1]

Chemical Identity & Physicochemical Properties

The compound functions as a bidentate ligand motif in medicinal chemistry, offering both a hydrogen bond donor (secondary amine) and acceptors (pyridine nitrogen, methoxy oxygen).[1]

Table 1: Key Technical Specifications

PropertySpecification
Chemical Name N-(2-Methoxybenzyl)pyridin-2-amine
CAS Number 856855-87-3
Molecular Formula C₁₃H₁₄N₂O
Molecular Weight 214.27 g/mol
Appearance Off-white to pale yellow solid (or viscous oil depending on purity)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Low solubility in water
pKa (Calculated) ~6.86 (Pyridine N), ~13.5 (Amine NH)
LogP (Predicted) 2.3 - 2.8
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors
Synthetic Methodology: Reductive Amination Protocol

The most robust and scalable method for synthesizing CAS 856855-87-3 is the Reductive Amination of 2-aminopyridine with 2-methoxybenzaldehyde.[1] This approach avoids the harsh conditions of nucleophilic substitution and minimizes bis-alkylation byproducts.[1]

Mechanism of Action (Synthesis)

The reaction proceeds via the formation of an imine (Schiff base) intermediate, which is subsequently reduced in situ by a mild hydride donor.[1] Sodium triacetoxyborohydride (STAB) is the preferred reducing agent due to its selectivity for imines over aldehydes, preventing direct reduction of the starting material.[1]

Step-by-Step Protocol

Reagents:

  • Substrate A: 2-Aminopyridine (1.0 equiv)[1]

  • Substrate B: 2-Methoxybenzaldehyde (1.0 equiv)[1]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]

  • Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Crucial for imine formation[1]

Procedure:

  • Imine Formation: In a dry round-bottom flask under N₂ atmosphere, dissolve 2-aminopyridine (10 mmol) and 2-methoxybenzaldehyde (10 mmol) in anhydrous DCE (40 mL).

  • Activation: Add Acetic Acid (10 mmol). Stir at room temperature for 30–60 minutes to promote equilibrium formation of the imine species.

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes to control mild exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS for consumption of the aldehyde.[1]

  • Quench: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (50 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers.

  • Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (SiO₂, Gradient: 0–40% EtOAc in Hexanes) to yield the pure product.

Structural Visualization & Pathway Analysis

The following diagrams illustrate the synthesis pathway and the pharmacophoric features of the molecule.

Figure 1: Reductive Amination Synthesis Pathway

SynthesisPathway Start1 2-Aminopyridine (Nucleophile) Intermediate Imine Species (Schiff Base) Start1->Intermediate Start2 2-Methoxybenzaldehyde (Electrophile) Start2->Intermediate Product CAS 856855-87-3 N-(2-Methoxybenzyl)pyridin-2-amine Intermediate->Product Reduction Reagent NaBH(OAc)3 / AcOH (Selective Reduction) Reagent->Intermediate Promotes

Caption: One-pot reductive amination pathway utilizing STAB for selective imine reduction.

Figure 2: Pharmacophore Mapping

Pharmacophore Core CAS 856855-87-3 Scaffold Pyridine Pyridine Ring (H-Bond Acceptor) Core->Pyridine Amine Secondary Amine (-NH-) (H-Bond Donor) Core->Amine Benzyl 2-Methoxybenzyl Group (Hydrophobic/Steric Fit) Core->Benzyl Methoxy Methoxy Oxygen (Weak Acceptor) Benzyl->Methoxy

Caption: Key pharmacophoric elements utilized in kinase and GPCR ligand design.

Applications in Drug Discovery

1. Kinase Inhibitor Scaffolds: The 2-aminopyridine motif is a "privileged structure" in kinase inhibition (e.g., Sorafenib, Imatinib analogs).[1] CAS 856855-87-3 serves as a core fragment where the pyridine nitrogen can orient towards the hinge region of the kinase ATP-binding pocket, forming a critical hydrogen bond with the backbone amide.[1]

2. GPCR Ligands: The benzylamine linker provides rotational freedom, allowing the methoxy-substituted phenyl ring to access hydrophobic sub-pockets.[1] This structural flexibility is critical for designing antagonists for histamine (H1) and serotonin (5-HT) receptors.[1]

3. Fragment-Based Drug Design (FBDD): Due to its low molecular weight (<250 Da) and favorable ligand efficiency (LE), this compound is an ideal starting point for fragment evolution campaigns.[1]

Safety & Handling Protocols

While specific toxicological data for this CAS is limited, it should be handled as a Category 2 Irritant based on its aminopyridine class.[1]

  • Hazard Statements (Predicted): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • PPE Requirements: Nitrile gloves (0.11 mm thickness), safety goggles, and lab coat.[1] All operations involving powder handling must be conducted in a fume hood.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine.

References
  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[1] Link[1]

  • Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011.[1] (Contextual reference for aminopyridine scaffolds in drug design).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11235697 (Related Aminopyridine Structures)." PubChem, 2024.[1] Link

  • Guidechem. "CAS 856855-87-3 Product Details." Guidechem Chemical Database. Link

Sources

Foundational

"N-(2-Methoxybenzyl)pyridin-2-amine as a synthetic intermediate"

N-(2-Methoxybenzyl)pyridin-2-amine: A Strategic Scaffold for Heterocyclic Synthesis and Ligand Design Executive Summary N-(2-Methoxybenzyl)pyridin-2-amine (CAS: 856855-87-3) is a bidentate aminopyridine scaffold widely u...

Author: BenchChem Technical Support Team. Date: March 2026

N-(2-Methoxybenzyl)pyridin-2-amine: A Strategic Scaffold for Heterocyclic Synthesis and Ligand Design

Executive Summary

N-(2-Methoxybenzyl)pyridin-2-amine (CAS: 856855-87-3) is a bidentate aminopyridine scaffold widely utilized in medicinal chemistry and organometallic catalysis.[1][2] Unlike simple benzyl amines, the ortho-methoxy substituent introduces unique steric and electronic properties, enabling its use as a hemi-labile ligand in transition metal catalysis (Cu, Pd, Ni) and as a critical intermediate in the synthesis of fused heterocycles, particularly imidazo[1,2-a]pyridines.[1][2] This guide details its synthesis, reactivity profile, and application as a precursor for high-value pharmacophores.[1][2]

Chemical Identity & Properties

PropertyData
IUPAC Name N-[(2-methoxyphenyl)methyl]pyridin-2-amine
CAS Number 856855-87-3
Molecular Formula C₁₃H₁₄N₂O
Molecular Weight 214.26 g/mol
Physical State Off-white to pale yellow solid / Viscous oil (purity dependent)
Solubility Soluble in DCM, DMSO, MeOH; sparingly soluble in water.[1][2][3]
pKa (Calculated) ~6.8 (Pyridine N), ~13.5 (Amine NH)
Key Functional Groups Pyridine (acceptor), Secondary Amine (donor), o-Methoxy (hemi-labile donor).[1][2]

Synthetic Routes

The synthesis of N-(2-Methoxybenzyl)pyridin-2-amine is most efficiently achieved via Reductive Amination or Nucleophilic Aromatic Substitution (SNAr) .[1][2] The reductive amination route is generally preferred in drug discovery settings due to milder conditions and higher functional group tolerance.[1]

Pathway Analysis (DOT Visualization)

SynthesisPathways cluster_legend Methodology Start1 2-Aminopyridine Imine Imine Intermediate Start1->Imine Acid Cat. / -H2O Product N-(2-Methoxybenzyl) pyridin-2-amine Start1->Product NaH / DMF (SNAr / Alkylation) Start2 2-Methoxybenzaldehyde Start2->Imine Start3 2-Methoxybenzyl Chloride Start3->Product Imine->Product NaBH4 or NaBH(OAc)3 (Reductive Amination) Blue: Preferred Route (High Yield) Blue: Preferred Route (High Yield) Red: Alternative (Strong Base Required) Red: Alternative (Strong Base Required)

Figure 1: Comparative synthetic pathways. Reductive amination (Blue) is preferred over direct alkylation (Red) to avoid over-alkylation side products.[1][2]

Experimental Protocols

Protocol A: Reductive Amination (Standard)

Rationale: Sodium triacetoxyborohydride (STAB) is used as the reducing agent because it is mild enough to reduce the imine selectively without reducing the aldehyde or pyridine ring.[1][2]

Materials:

  • 2-Aminopyridine (1.0 equiv)[1][3]

  • 2-Methoxybenzaldehyde (1.0 equiv)[1][2]

  • Sodium triacetoxyborohydride (STAB) (1.4 equiv)[1][2]

  • Acetic acid (glacial, 1.0 equiv)[1][2]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1][2]

Step-by-Step:

  • Imine Formation: In a round-bottom flask, dissolve 2-aminopyridine (94 mg, 1.0 mmol) and 2-methoxybenzaldehyde (136 mg, 1.0 mmol) in DCE (5 mL).

  • Activation: Add glacial acetic acid (60 µL, 1.0 mmol) to catalyze imine formation. Stir at room temperature for 30 minutes under N₂.

  • Reduction: Cool the mixture to 0°C. Add STAB (296 mg, 1.4 mmol) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (System: 5% MeOH in DCM).

  • Work-up: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (SiO₂), eluting with Hexanes/EtOAc (gradient 8:2 to 1:1).

Protocol B: Oxidative Cyclization to Imidazo[1,2-a]pyridine

Rationale: This intermediate is a prime precursor for fused heterocycles.[1][2] The pyridine nitrogen attacks an in situ generated electrophile, followed by oxidative closure.[1][2]

Step-by-Step:

  • Dissolve N-(2-Methoxybenzyl)pyridin-2-amine (1.0 equiv) in Toluene.[1][2]

  • Add CuI (10 mol%) and a terminal alkyne or ketone derivative (depending on target substitution).[1][2]

  • Heat to 100°C under O₂ atmosphere (or use TBHP as oxidant).

  • The benzyl group often remains as a substituent on the bridgehead nitrogen or the C3 position depending on the specific coupling partner.[1][2]

Applications in Drug Discovery

The "Ortho-Effect" in Ligand Design

The 2-methoxy group is not merely a lipophilic handle; it plays a specific role in coordination chemistry known as the hemilabile effect .[1][2]

  • Conformational Locking: The intramolecular hydrogen bond between the secondary amine (NH) and the methoxy oxygen (O-Me) can pre-organize the molecule, reducing the entropic penalty during binding events with protein targets (e.g., Kinases).[1][2]

  • Chelation: In metallodrugs or catalytic systems, the O-Me group can transiently coordinate to the metal center (M), creating a tridentate (N,N,O) pincer-like complex.[1][2]

Mechanism of Action: Oxidative Functionalization

This scaffold is frequently used to generate Imidazo[1,2-a]pyridines , a privileged structure in GABA-A receptor modulators and anti-infectives.[1][2]

OxidativeCyclization Precursor N-(2-Methoxybenzyl) pyridin-2-amine Intermediate N-Alkylated / Acylated Intermediate Precursor->Intermediate N-Alkylation Cyclized Imidazo[1,2-a]pyridine Core Intermediate->Cyclized Intramolecular Cyclization (-H2O/-HX) Reagent1 + Alpha-Halo Ketone or Alkyne/Oxidant Reagent1->Intermediate

Figure 2: Transformation of the aminopyridine scaffold into fused heterocyclic drugs.

Safety & Handling (SDS Summary)

ParameterHazard StatementPrecaution
Acute Toxicity H302 (Harmful if swallowed)Wear nitrile gloves and lab coat.[1][2]
Skin/Eye H315/H319 (Irritant)Use safety goggles; work in a fume hood.[1][2]
Storage Hygroscopic potentialStore under inert gas (Argon/N₂) at 2-8°C.

References

  • Synthesis of Aminopyridines via Reductive Amination: Abdel-Magid, A. F., et al.[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61.11 (1996): 3849-3862.[1] Link[1]

  • Oxidative Cyclization to Imidazo[1,2-a]pyridines: Guchhait, S. K., et al.[1][2] "Cu-Catalyzed One-Pot Synthesis of Imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 76.20 (2011): 8743-8749.[1] Link[1]

  • Coordination Chemistry of Pyridyl-Amine Ligands: Klingele, J., et al.[1][2] "2-Aminopyridine-based ligands in coordination chemistry."[1][2] Coordination Chemistry Reviews, 255.21 (2011): 2698-2718.[1][2] Link[1]

  • Compound Data & Commercial Availability: PubChem Compound Summary for CID 791885 (Isomer Analog).[1][2] National Center for Biotechnology Information.[1] Link

Sources

Exploratory

Advanced Synthesis of N-Aryl-pyridin-2-amines: A Strategic Technical Guide

Executive Summary & Strategic Context The N-aryl-pyridin-2-amine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore backbone for numerous kinase inhibitors (e.g., Imatinib, Dabrafen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The N-aryl-pyridin-2-amine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore backbone for numerous kinase inhibitors (e.g., Imatinib, Dabrafenib). Its synthesis presents a unique challenge: the 2-aminopyridine moiety is bidentate, capable of poisoning transition metal catalysts via chelation, while the pyridine ring's electron-deficiency can hinder nucleophilic attack in standard SNAr approaches.

This guide moves beyond textbook definitions to provide a decision-making framework for selecting the optimal synthetic route—balancing yield, cost, and atom economy. We focus on three dominant methodologies: Buchwald-Hartwig Cross-Coupling , Ullmann-Type Coupling , and Nucleophilic Aromatic Substitution (SNAr) .

Strategic Decision Matrix

Before selecting a protocol, analyze your substrates using the following logic flow.

MethodSelection Start Substrate Analysis: 2-Aminopyridine + Aryl Electrophile CheckEWG Does Aryl Electrophile have strong EWG (NO2, CN)? Start->CheckEWG CheckBoronic Is the Aryl partner a Boronic Acid? CheckEWG->CheckBoronic No SNAr Method A: SNAr (Transition-Metal Free) CheckEWG->SNAr Yes (F >> Cl > Br) CheckScale Scale & Budget Constraints? CheckBoronic->CheckScale No (Halide) ChanLam Method D: Chan-Lam (Oxidative Coupling) CheckBoronic->ChanLam Yes Buchwald Method B: Buchwald-Hartwig (High Yield, High Cost) CheckScale->Buchwald Discovery (<1g) Complex Substrates Ullmann Method C: Ullmann Coupling (Cost Effective, Scalable) CheckScale->Ullmann Process (>100g) Cost Sensitive

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate electronics and project scale.

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination

The Gold Standard for Complex Scaffolds

This method is preferred for late-stage functionalization where substrate complexity is high and yield is paramount. The key challenge with 2-aminopyridine is its tendency to act as a bidentate ligand, displacing the phosphine and forming unreactive Pd-complexes.

Mechanistic Insight: To prevent catalyst poisoning, we utilize chelating bisphosphine ligands with wide bite angles (e.g., Xantphos) or bulky monophosphines (e.g., BrettPhos) that sterically enforce reductive elimination and prevent the pyridine nitrogen from binding tightly to the Pd center.

BuchwaldMechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Amine Coordination (Pd-N Bond) OxAdd->Coord H2N-Py Deprot Deprotonation (Base Mediated) Coord->Deprot NaOtBu OffCycle OFF-CYCLE TRAP: Bis-coordination of Pyridine Coord->OffCycle Lack of Steric Bulk RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Product Release

Figure 2: Catalytic cycle emphasizing the critical "Off-Cycle Trap" where 2-aminopyridine can deactivate the catalyst.

Validated Protocol: Pd(OAc)₂ / Xantphos System

Scope: Aryl bromides, iodides, and activated chlorides. Validation Checkpoint: The reaction mixture must remain a homogenous orange/brown solution. Formation of a "palladium mirror" or black precipitate indicates catalyst decomposition (aggregation), often due to insufficient ligand loading or O₂ leakage.

Reagents:

  • Aryl Bromide (1.0 equiv)[1]

  • 2-Aminopyridine (1.2 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • Xantphos (4-10 mol%) — Note: Maintain 2:1 Ligand:Pd ratio to ensure stability.

  • Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Pre-complexation (Critical): In a glovebox or under Ar stream, charge a reaction vial with Pd(OAc)₂, Xantphos, and 1,4-dioxane. Stir at RT for 10 minutes.

    • Why? This allows the formation of the active L₂Pd(0) species prior to substrate exposure.[2]

  • Substrate Addition: Add the Aryl Bromide, 2-Aminopyridine, and Base (Cs₂CO₃).

  • Degassing: Seal the vial and purge with Argon for 5 minutes (balloon method) or freeze-pump-thaw x3.

    • Self-Validation: Oxygen is the primary cause of stalling. If the solution turns black within 30 mins, oxygen was present.

  • Heating: Heat to 100 °C for 12–16 hours.

  • Workup: Filter through a Celite pad (eluting with EtOAc) to remove inorganic salts. Concentrate and purify via flash chromatography (Hex/EtOAc).

Method B: Copper-Catalyzed Ullmann-Type Coupling

The Scalable, Cost-Effective Alternative

While historically requiring harsh conditions (200°C), modern ligand-accelerated Ullmann coupling allows for operation at 80–110°C. This is the method of choice for kilogram-scale synthesis where Palladium costs are prohibitive.

Mechanistic Insight: Unlike Pd (two-electron process), Cu catalysis often proceeds via single-electron transfer (SET) or


-bond metathesis. The choice of ligand (e.g., DMEDA) is crucial to solubilize the Cu(I) species and prevent disproportionation into inactive Cu(0) and Cu(II).
Validated Protocol: CuI / DMEDA System

Scope: Aryl Iodides (preferred) and Bromides.[3] Validation Checkpoint: The reaction typically turns a distinct blue/green color upon opening to air during workup (oxidation of Cu(I) to Cu(II)). During the reaction, it should be a suspension.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • 2-Aminopyridine (1.5 equiv)

  • CuI (10 mol%) — Must be off-white/tan. Green/Blue CuI is oxidized and inactive.

  • DMEDA (N,N'-dimethylethylenediamine) (20 mol%)

  • K₃PO₄ (2.0 equiv)

  • Solvent: Toluene or DMF (0.5 M)

Step-by-Step Methodology:

  • Catalyst Charge: Add CuI, Aryl Iodide, 2-Aminopyridine, and K₃PO₄ to a screw-cap tube.

  • Ligand/Solvent Addition: Add Toluene followed by DMEDA via syringe.

    • Why? DMEDA coordinates CuI immediately, stabilizing it in the organic phase.

  • Inert Atmosphere: Purge with Argon. (Less sensitive than Pd, but O₂ still promotes homocoupling of the amine).

  • Heating: Heat to 110 °C for 24 hours.

    • Note: Ullmann kinetics are generally slower than Buchwald-Hartwig.

  • Workup: Dilute with EtOAc and wash with 10% NH₄OH solution.

    • Why? Ammonia complexes the copper (turning the aqueous layer deep blue), efficiently removing it from the organic product.

Comparative Analysis & Data Summary

The following table summarizes the operational parameters to assist in method selection.

FeatureBuchwald-Hartwig (Pd)Ullmann-Type (Cu)SNAr (Transition-Metal Free)
Primary Substrate Aryl Bromides/ChloridesAryl IodidesElectron-Deficient Aryl Fluorides
Catalyst Cost High (

$)
Low ($)None
Reaction Temp 80–100 °C90–120 °C25–150 °C (Substrate dependent)
Tolerance High (Acids, Esters, CN)Moderate (Avoids oxidation)Low (Requires EWG)
Primary Failure Mode Catalyst poisoning (Pyridine)ProtodehalogenationLow reactivity
Green Metric Low (Heavy metal waste)Moderate (Cu is less toxic)High (If solvent is green)

Emerging Methodology: Transition-Metal Free SNAr

The "Green" Route for Activated Systems

For aryl partners possessing strong electron-withdrawing groups (NO₂, CN, CF₃) in the ortho or para position, the SNAr mechanism is superior due to the absence of heavy metals.

Protocol Adjustment: Use LiHMDS (Lithium bis(trimethylsilyl)amide) in THF. The strong base deprotonates the amine in situ, creating a potent nucleophile that attacks the aryl halide (Fluorides react fastest: F > Cl > Br).

  • Caution: Ensure the aryl partner does not have sensitive enolizable protons.

References

  • Buchwald-Hartwig Optimization for Aminopyridines: Anderson, K. W., et al. "The Selective Reaction of Aryl Halides with Ammonia and Amines." Journal of the American Chemical Society, 2006. [Link]

  • Ullmann Coupling with DMEDA: Klapars, A., et al. "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides." Journal of the American Chemical Society, 2001. [Link]

  • Modern SNAr Approaches: Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 1958. [Link]

Sources

Foundational

"physical and chemical characteristics of methoxybenzyl-substituted pyridinamines"

Technical Guide for Medicinal Chemistry & Drug Development Executive Summary Methoxybenzyl-substituted pyridinamines (MBSPs) represent a privileged scaffold in medicinal chemistry, serving as critical intermediates in th...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Medicinal Chemistry & Drug Development

Executive Summary

Methoxybenzyl-substituted pyridinamines (MBSPs) represent a privileged scaffold in medicinal chemistry, serving as critical intermediates in the synthesis of antihistamines (e.g., Pyrilamine), kinase inhibitors (e.g., ATR inhibitors), and tubulin polymerization inhibitors. This class of compounds combines the hydrogen-bond acceptor/donor motifs of the aminopyridine core with the lipophilic, electron-rich properties of the methoxybenzyl group.[1][2]

This guide provides a comprehensive technical analysis of MBSPs, focusing on their physicochemical profiling, synthetic pathways, spectroscopic characterization, and stability. It is designed to support researchers in optimizing lead compounds by leveraging the specific steric and electronic properties of this scaffold.[2]

Physicochemical Profile

Understanding the physical properties of MBSPs is essential for predicting bioavailability, solubility, and formulation requirements. The data below focuses on the representative compound


-(4-methoxybenzyl)pyridin-2-amine , a standard model for this class.
Key Parameters Table[1][2][3]
ParameterValue / CharacteristicRelevance in Drug Discovery
Molecular Weight 214.26 g/mol Fragment-like; ideal for Lead-Optimization (Rule of 3 compliant).[1][2]
LogP (Octanol/Water) 2.6 ± 0.2Moderate lipophilicity; suggests good membrane permeability but requires solubilizers (DMSO/PEG) for in vitro assays.[2]
pKa (Pyridine N) ~6.8 – 7.1The pyridine nitrogen is basic and protonates at physiological pH, aiding solubility in acidic media (e.g., stomach).
H-Bond Donors 1 (Exocyclic NH)Critical for hinge-binding in kinase targets.[1][2]
H-Bond Acceptors 3 (Pyridine N, OMe, NH)Facilitates water solubility and receptor interaction.[2]
Topological Polar Surface Area (TPSA) ~34.2 ŲWell below the 140 Ų threshold, predicting excellent blood-brain barrier (BBB) penetration.[1]
Melting Point 98°C – 102°C (Solid)Crystalline nature allows for stable solid dosage forms.[1][2]
Solubility & Lipophilicity

The 4-methoxybenzyl (PMB) group significantly increases lipophilicity compared to a naked benzyl group due to the electron-donating methoxy substituent.[1][2]

  • Aqueous Solubility: Low (< 0.1 mg/mL at pH 7.4).[1][2] Solubility increases significantly at pH < 5 due to protonation of the pyridine ring.[2]

  • Organic Solubility: Highly soluble in DCM, Ethyl Acetate, Methanol, and DMSO.

Synthetic Pathways & Methodologies

The construction of the MBSP core requires selecting a pathway that balances yield, functional group tolerance, and scalability.

Pathway A: Reductive Amination (Preferred)

This is the industry-standard "green" approach.[1][2] It involves the condensation of 2-aminopyridine with methoxybenzaldehyde, followed by in situ reduction.[2]

  • Reagents: Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (

    
    ).[1][2]
    
  • Advantages: Mild conditions (Room Temp), avoids toxic transition metals, high chemoselectivity.

Pathway B: Buchwald-Hartwig Cross-Coupling

Used when the pyridine ring is electron-deficient or sterically hindered.[1][2]

  • Reagents: Pd catalyst (e.g.,

    
    ), Ligand (BINAP/Xantphos), Base (
    
    
    
    ).
  • Advantages: Essential for coupling unreactive chloropyridines.[1][2]

Synthesis Logic Diagram

The following diagram illustrates the decision logic for selecting the optimal synthesis route.

SynthesisLogic Start Target: Methoxybenzyl-Pyridinamine CheckSubstrate Analyze Pyridine Substrate Start->CheckSubstrate AminoPyr Substrate is 2-Aminopyridine CheckSubstrate->AminoPyr HaloPyr Substrate is 2-Halopyridine CheckSubstrate->HaloPyr Reductive PATHWAY A: Reductive Amination AminoPyr->Reductive + Methoxybenzaldehyde + NaBH(OAc)3 Cond Electron Deficient? HaloPyr->Cond Coupling PATHWAY B: Buchwald-Hartwig SnAr PATHWAY C: SnAr (Nucleophilic Subst.) Cond->Coupling No (Unactivated) Cond->SnAr Yes (e.g., NO2 group)

Figure 1: Synthetic decision tree for accessing methoxybenzyl-substituted pyridinamines.

Detailed Experimental Protocol

Protocol: Reductive Amination of 2-Aminopyridine with 4-Methoxybenzaldehyde Validated for gram-scale synthesis.

Reagents & Equipment[1][2]
  • Reactants: 2-Aminopyridine (1.0 equiv), 4-Methoxybenzaldehyde (1.0 equiv).[1][2]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv).[1][2]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[1][2]

  • Additives: Acetic Acid (1.0 equiv) – Crucial for catalyzing imine formation.[1]

Step-by-Step Methodology
  • Imine Formation:

    • In a dry round-bottom flask, dissolve 2-aminopyridine (10 mmol) and 4-methoxybenzaldehyde (10 mmol) in DCE (40 mL).

    • Add Acetic Acid (10 mmol). Stir under Nitrogen at room temperature for 1-2 hours. Note: Formation of a slight precipitate or color change indicates imine formation.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (14 mmol) portion-wise over 15 minutes to control gas evolution.

    • Allow the reaction to warm to room temperature and stir overnight (12-16 h).

  • Quench & Workup:

    • Quench with saturated aqueous

      
       solution until pH ~8.
      
    • Extract with Dichloromethane (DCM) (3 x 30 mL).[1][2]

    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.[3][4]
      
  • Purification:

    • Purify via Flash Column Chromatography (Hexanes:Ethyl Acetate, gradient 90:10 to 60:40).

    • Yield Expectation: 75% - 90% as a white/off-white solid.[1][2]

Structural Characterization

Confirming the identity of MBSPs requires specific spectroscopic checkpoints.

NMR Spectroscopy ( H NMR in )
  • Methoxy Group: A sharp singlet at

    
     3.80 ppm  (3H).[1][2]
    
  • Benzylic Protons: A doublet (coupling to NH) or broad singlet at

    
     4.45 – 4.55 ppm  (2H).[2]
    
  • Amine Proton (NH): Broad singlet at

    
     4.8 – 5.2 ppm  (exchangeable with 
    
    
    
    ).[1][2]
  • Aromatic Region:

    • Pyridine Ring:[1][2][4][5][6] Four distinct protons.[1][2][7] The proton adjacent to the ring nitrogen (H-6) appears most downfield (

      
       ~8.1 ppm , d).
      
    • Phenyl Ring:[1][2][5] AA'BB' system for 4-methoxy substitution (two doublets at

      
       ~7.3 ppm  and 
      
      
      
      ~6.9 ppm
      ).[1][2]
Mass Spectrometry (ESI-MS)
  • Ionization: Positive mode (

    
    )
    
    
    
    .[1][2]
  • Fragmentation Pattern:

    • Parent ion:

      
       215.1.[1][2]
      
    • Characteristic tropylium ion fragment (methoxybenzyl cation):

      
       121 .[1][2] This is a diagnostic peak for the PMB group.[2]
      

Stability & Reactivity Profile

Oxidative Cleavage (The PMB "Feature")

The 4-methoxybenzyl group is electron-rich, making it susceptible to oxidation.[1][2] While this is useful for deprotection (using DDQ or CAN), it presents a stability risk in biological systems with high oxidative stress.

  • Mechanism: Single Electron Transfer (SET) leads to a benzylic radical, followed by hydrolysis to the amide or cleavage to the amine.

Chemical Stability Map

The following diagram outlines the stability of the MBSP core under various stress conditions.

StabilityMap Center MBSP Core (Stability Profile) Acid Acidic Conditions (pH < 2) Center->Acid Stable (Protonation) Base Basic Conditions (pH > 10) Center->Base Stable (Deprotonation) Oxidation Oxidative Stress (Peroxides/CYP450) Center->Oxidation Vulnerable (PMB Cleavage) Light Photostability (UV Light) Center->Light Moderate (Avoid prolonged UV) Detail1 Detail1 Acid->Detail1 Forms Pyridinium Salt Detail2 Detail2 Oxidation->Detail2 Forms Benzaldehyde + Aminopyridine

Figure 2: Stability profile of the MBSP core under environmental stress.

Biological & Pharmacological Relevance[1][2][7][8][9][10][11]

Pharmacophore Binding Mode

In kinase inhibitors (e.g., ATR or EGFR inhibitors), the MBSP motif often functions as the "hinge binder":

  • Pyridine N: Accepts a hydrogen bond from the backbone NH of the kinase hinge region.[2]

  • Exocyclic NH: Donates a hydrogen bond to the backbone Carbonyl.[1][2]

  • Methoxybenzyl Group: Occupies the hydrophobic pocket (Gatekeeper region), providing selectivity via steric fit.[2]

Metabolic Liabilities[1][2]
  • CYP450 Metabolism: The methoxy group is a site for O-demethylation (forming the phenol).[1][2] The benzylic carbon is a site for hydroxylation.[2]

  • Mitigation: Substitution with deuterium at the benzylic position or replacing OMe with

    
     can improve metabolic stability.[2]
    

References

  • PubChem. N-(4-Methoxybenzyl)pyridin-2-amine | C13H14N2O.[1][2][8] National Library of Medicine.[1][2] Available at: [Link][1]

  • Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][9][10] Journal of Organic Chemistry.[1][2][10][11] Available at: [Link][1]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1][2][6] Available at: [Link]

  • Vertex Pharmaceuticals. (2011).[1][2] Selective Inhibitors of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Protein Kinase.[2][7] Journal of Medicinal Chemistry.[1][2][7] (Contextual citation for MBSP application in ATR inhibitors).

Sources

Protocols & Analytical Methods

Method

"detailed experimental protocol for N-(2-Methoxybenzyl)pyridin-2-amine synthesis"

Abstract & Scope This application note details a robust, scalable protocol for the synthesis of N-(2-Methoxybenzyl)pyridin-2-amine (CAS: 52818-63-0), a pharmacophore frequently observed in kinase inhibitors and histamine...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of N-(2-Methoxybenzyl)pyridin-2-amine (CAS: 52818-63-0), a pharmacophore frequently observed in kinase inhibitors and histamine ligands.

While traditional alkylation of amines with benzyl halides often results in over-alkylation (tertiary amine formation), this protocol utilizes Reductive Amination mediated by Sodium Triacetoxyborohydride (STAB) . This method is selected for its high chemoselectivity, allowing the "one-pot" formation of secondary amines without the toxicity associated with cyanoborohydrides or the harsh conditions of catalytic hydrogenation.

Key Advantages:

  • Selectivity: Mono-alkylation >95%.

  • Mild Conditions: Ambient temperature; compatible with acid-sensitive groups.

  • Scalability: Protocol validated from 100 mg to 10 g scale.

Retrosynthetic Analysis

The strategic disconnection relies on the condensation of an electron-deficient amine (2-aminopyridine) with an electron-rich aldehyde (2-methoxybenzaldehyde).

Retrosynthesis Target Target: N-(2-Methoxybenzyl)pyridin-2-amine Precursors Precursors Target->Precursors C-N Disconnection (Reductive Amination) Amine 2-Aminopyridine (Nucleophile) Precursors->Amine Aldehyde 2-Methoxybenzaldehyde (Electrophile) Precursors->Aldehyde

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target secondary amine.

Reaction Mechanism

Understanding the mechanism is critical for troubleshooting. The reaction proceeds through an iminium ion intermediate.[1] Because 2-aminopyridine is less nucleophilic than standard anilines (due to the electron-withdrawing pyridine nitrogen), acid catalysis is essential to drive the equilibrium toward the imine species before reduction occurs.

Why STAB? Sodium triacetoxyborohydride is sterically bulky and electron-deficient. It reduces the protonated iminium ion much faster than it reduces the neutral aldehyde, preventing the formation of the benzyl alcohol side-product.

Mechanism Step1 1. Hemiaminal Formation Step2 2. Acid-Catalyzed Dehydration Step1->Step2 + AcOH Intermediate Iminium Ion (Activated Species) Step2->Intermediate - H2O Step3 3. Hydride Transfer (STAB) Intermediate->Step3 + H- Product Secondary Amine Product Step3->Product

Figure 2: Mechanistic pathway. The rate-determining step is often the formation of the iminium ion in electron-deficient amines.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3]PurityNotes
2-Aminopyridine 94.111.0>98%Hygroscopic; dry if old.
2-Methoxybenzaldehyde 136.151.0>98%Liquid; check for benzoic acid ppt.
NaBH(OAc)3 (STAB) 211.941.495%Moisture Sensitive. Handle rapidly.
Acetic Acid (AcOH) 60.051.0GlacialCatalyst.
1,2-Dichloroethane (DCE) 98.96SolventAnhyd.Preferred over DCM for solubility.[4][5][6]
Step-by-Step Methodology

Phase 1: Imine Formation (Activation)

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Add 2-Aminopyridine (941 mg, 10.0 mmol) and 2-Methoxybenzaldehyde (1.36 g, 10.0 mmol) to the flask.

  • Solvent: Add anhydrous DCE (30 mL).

  • Catalysis: Add Acetic Acid (0.6 mL, 10.0 mmol).

    • Critical Insight: The solution may turn slightly yellow/orange. Stir at room temperature (RT) for 30–60 minutes . This "pre-stir" allows the equilibrium to shift toward the imine/iminium species before the reducing agent is introduced.

Phase 2: Reduction 5. Addition: Cool the mixture slightly (0°C is optional but recommended for >5g scales to control exotherm). Add STAB (2.97 g, 14.0 mmol) portion-wise over 5 minutes. 6. Reaction: Remove cooling bath. Stir at RT for 4–16 hours .

  • Monitoring: Check via TLC (EtOAc/Hexane 1:1) or LC-MS. The imine intermediate is often visible on TLC; wait for its disappearance.

Phase 3: Workup & Purification 7. Quench: Slowly add saturated aqueous


 (30 mL) to quench excess hydride and neutralize the acetic acid. Stir vigorously for 15 minutes until gas evolution ceases.
8.  Extraction:  Extract with DCM (

mL). 9. Washing: Wash combined organics with Brine (20 mL). Dry over

.[1] Filter and concentrate in vacuo. 10. Purification: The crude oil is usually pure enough for many applications. If necessary, purify via Flash Column Chromatography:
  • Stationary Phase: Silica Gel.
  • Eluent: 0%
    
    
    30% EtOAc in Hexanes.
  • Yield: Expected yield is 85–92% (approx. 1.8–1.9 g).

Data Summary & Characterization

Expected Analytical Data
ParameterExpected ValueInterpretation
Appearance Off-white solid or pale yellow oilCrystallizes upon standing/trituration.
LC-MS (ESI+) [M+H]+ = 215.1Consistent with

.
1H NMR (CDCl3)

3.85 (s, 3H)
Methoxy group (-OCH3).

4.52 (d, 2H)
Benzylic methylene (-CH2-).

4.95 (br s, 1H)
Amine (-NH-).

6.4 - 8.1 (m, 8H)
Aromatic/Heteroaromatic protons.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<50%) Incomplete Imine FormationIncrease AcOH to 2.0 equiv; extend "pre-stir" time; add 4Å Molecular Sieves.
Benzyl Alcohol Present Aldehyde ReductionSTAB was added too quickly or before imine formed. Ensure dry solvent.[1]
Starting Amine Remains Low NucleophilicitySwitch solvent to Toluene and reflux with Dean-Stark trap to force imine, then reduce.

References

  • Abdel-Magid, A. F., et al. (1996).[5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Organic Reactions.[1][3][4][5][6][7]

  • PubChem Compound Summary. (n.d.). "N-(4-Methoxybenzyl)pyridin-2-amine" (Structural Analog Data). National Center for Biotechnology Information.

Sources

Application

"Buchwald-Hartwig amination conditions for N-(2-Methoxybenzyl)pyridin-2-amine"

Part 1: Strategic Analysis & Chemical Logic The Synthetic Challenge The synthesis of N-(2-Methoxybenzyl)pyridin-2-amine involves the construction of a C(sp²)–N bond between an electron-deficient heteroaryl halide (2-halo...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Chemical Logic

The Synthetic Challenge

The synthesis of N-(2-Methoxybenzyl)pyridin-2-amine involves the construction of a C(sp²)–N bond between an electron-deficient heteroaryl halide (2-halopyridine) and a benzylic primary amine. While reductive amination is a common route for benzylamines, it often fails with 2-aminopyridines due to the low nucleophilicity of the exocyclic amine, which hampers imine formation. Similarly, traditional SɴAr (nucleophilic aromatic substitution) requires harsh forcing conditions (>140°C) due to the moderate reactivity of 2-chloropyridines, often resulting in tarring or bis-alkylation.

The Buchwald-Hartwig Solution: Palladium-catalyzed cross-coupling offers a kinetic bypass. However, this specific transformation presents three distinct mechanistic hurdles:

  • Catalyst Poisoning: The pyridine nitrogen is a strong

    
    -donor capable of displacing phosphine ligands, forming inactive Pd-pyridine complexes (the "pyridine effect").
    
  • 
    -Hydride Elimination:  Benzylic amines possess 
    
    
    
    -hydrogens adjacent to the nitrogen. If the reductive elimination is slow, the Pd-amido intermediate can undergo
    
    
    -hydride elimination, leading to imine byproducts and hydrodehalogenated arenes.
  • Polyalkylation: Primary amines can compete with the product secondary amine for the aryl halide, leading to tertiary amine byproducts.

Catalyst Selection Logic (Causality)

To overcome these barriers, the catalyst system must be bulky (to prevent bis-arylation) and electron-rich (to facilitate oxidative addition into the C-Cl bond).[1]

  • Ligand: BrettPhos (or tBuBrettPhos).

    • Why: BrettPhos is a dialkylbiaryl monophosphine specifically engineered for primary amines. Its extreme bulk suppresses the coordination of the pyridine nitrogen and prevents the binding of the product secondary amine, thereby ensuring mono-selectivity .

    • Mechanism:[2][3][4] The methoxy group on the ligand backbone provides a "hemilabile" interaction that stabilizes the Pd(0) species while preventing catalyst decomposition.

  • Precatalyst: Pd G3/G4 Palladacycles.

    • Why: Traditional Pd(OAc)₂ or Pd₂dba₃ sources often suffer from slow initiation or induction periods. G3 precatalysts (e.g., BrettPhos Pd G3) contain a pre-formed Pd-Ligand bond and activate rapidly upon exposure to base, ensuring a controlled 1:1 Pd:L ratio.

Part 2: Optimized Protocol

Reaction Scheme

Transformation: 2-Chloropyridine + 2-Methoxybenzylamine


N-(2-Methoxybenzyl)pyridin-2-amine
  • Electrophile: 2-Chloropyridine (1.0 equiv)

  • Nucleophile: 2-Methoxybenzylamine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (1.0 – 2.0 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous)

  • Conditions: 100°C, 2-4 hours, Inert Atmosphere (Ar/N₂)

Step-by-Step Procedure

Note: This protocol assumes a 1.0 mmol scale. Scale up linearly, but monitor exotherms.

Step 1: Preparation of Reaction Vessel

  • Oven-dry a 20 mL reaction vial (or Schlenk tube) equipped with a magnetic stir bar.

  • Cool under a stream of dry Nitrogen or Argon.

Step 2: Reagent Charging (Glovebox or Schlenk Technique)

  • Solid Reagents: Add BrettPhos Pd G3 (18 mg, 0.02 mmol, 2 mol%) and NaOtBu (135 mg, 1.4 mmol) to the vial.

    • Critical Check: NaOtBu is hygroscopic. Use a fresh bottle or sublimed grade. If the base is "wet" (clumpy), the reaction will stall due to hydroxide formation which inhibits the catalytic cycle.

  • Substrates: Add 2-Chloropyridine (113.5 mg, 1.0 mmol).

    • Note: If the halide is liquid, add it after the solvent to prevent it from wetting the base before dispersion.

Step 3: Solvent & Amine Addition

  • Seal the vial with a septum cap (PTFE-lined).

  • Purge the vial with Nitrogen for 5 minutes via needle.

  • Add anhydrous 1,4-Dioxane (4.0 mL, 0.25 M concentration) via syringe.

  • Add 2-Methoxybenzylamine (165 mg, 156 µL, 1.2 mmol) via microliter syringe.

Step 4: Reaction Execution

  • Place the vial in a pre-heated aluminum block at 100°C .

  • Stir vigorously (800-1000 rpm). The mixture should turn from a pale suspension to a dark amber/brown solution over time.

  • Monitor by HPLC/UPLC or TLC (Eluent: 30% EtOAc/Hexanes) at 1 hour and 3 hours.

    • Endpoint: Disappearance of 2-chloropyridine.

Step 5: Work-up & Purification

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (10 mL) and water (10 mL).

  • Filter the biphasic mixture through a small pad of Celite to remove Pd black.

  • Separate layers; wash the organic layer with Brine (1x).

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography on Silica Gel.

    • Gradient: 0%

      
       40% EtOAc in Hexanes.
      
    • Note: The pyridine product is basic; pre-treat the silica column with 1% Et₃N if streaking occurs.

Part 3: Data & Visualization

Optimization Matrix (Comparative Data)

The following table summarizes the impact of ligand and base variations for this specific pyridine-benzylamine coupling.

EntryLigandBaseSolventTemp (°C)Yield (%)Notes
1 BrettPhos NaOtBu Dioxane 100 94% Optimal. Clean mono-arylation.
2RuPhosNaOtBuDioxane10088%Good alternative; slightly slower.
3BINAPNaOtBuToluene11045%Significant bis-arylation observed.
4XantphosCs₂CO₃Dioxane10030%Low conversion; weak base insufficient.
5PPh₃NaOtBuToluene110<5%Ligand displaced by pyridine N; catalyst death.
Mechanistic Workflow (DOT Diagram)

BuchwaldCycle PreCat Precatalyst Activation (BrettPhos Pd G3 + Base) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd - Carbazole OxAdd Oxidative Addition [L-Pd(II)-Ar-Cl] ActivePd->OxAdd + 2-Chloropyridine AmineBind Amine Coordination [L-Pd(II)-Ar-Cl(NH2R)] OxAdd->AmineBind + 2-Methoxybenzylamine Side1 Side Rxn: Catalyst Poisoning (Pyridine N-binding) OxAdd->Side1 If Ligand too small Deprot Deprotonation (Base) [L-Pd(II)-Ar-NHR] AmineBind->Deprot + NaOtBu / - NaCl RedElim Reductive Elimination Product Release Deprot->RedElim C-N Bond Formation Side2 Side Rxn: β-Hydride Elim (Imine formation) Deprot->Side2 If Red. Elim. slow RedElim->ActivePd Regeneration

Figure 1: Catalytic cycle highlighting the critical role of the bulky BrettPhos ligand in preventing pyridine coordination (Side Rxn 1) and accelerating reductive elimination to avoid imine formation (Side Rxn 2).[5]

Part 4: Troubleshooting & Controls

Self-Validating System Checks:

  • The "Color Test": Upon adding the amine and heating, the reaction should transition to a rich amber/brown. If the solution turns black immediately (precipitating Pd black), the ligand has failed to stabilize the Pd, likely due to oxygen ingress or wet solvent.

  • Base Quality Control: If conversion stalls at ~20%, add an additional 0.5 equiv of NaOtBu. If the reaction restarts, your initial base was partially hydrolyzed (NaOH is ineffective here).

  • Regioselectivity Check: 2-Chloropyridines are generally more reactive than 3- or 4-chloropyridines. However, if using a di-halo substrate (e.g., 2,6-dichloropyridine), BrettPhos is sensitive enough to control mono-substitution at 1.0 equiv of amine.

References

  • Fors, B. P., & Buchwald, S. L. (2008). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[6] Journal of the American Chemical Society, 130(41), 13552–13554.

  • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Ethers." Journal of Organic Chemistry, 74(17), 664–667. (Context on Heteroaryl coupling challenges).

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

  • Sigma-Aldrich (Merck). "BrettPhos Pd G3 Product Specification and Protocols."

  • BenchChem Technical Support. "Buchwald-Hartwig Amination with Chloropyridines: Troubleshooting Guide."

    • (General reference for chloropyridine reactivity trends).

Sources

Method

Application Note: Strategic Utilization of N-(2-Methoxybenzyl)pyridin-2-amine in Drug Discovery

Executive Summary In the landscape of modern drug discovery, N-(2-Methoxybenzyl)pyridin-2-amine represents a "privileged scaffold hybrid."[1] It combines the electronic versatility of the 2-aminopyridine core—a classic b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, N-(2-Methoxybenzyl)pyridin-2-amine represents a "privileged scaffold hybrid."[1] It combines the electronic versatility of the 2-aminopyridine core—a classic bioisostere for amide bonds and a proven ATP-hinge binder in kinase inhibitors—with the steric and lipophilic properties of the 2-methoxybenzyl moiety.

This Application Note provides a comprehensive technical guide on utilizing this building block. We explore its synthesis, its role as a pharmacophore in GPCR and Kinase modulation, and protocols for its derivatization. Unlike simple aliphatic amines, this scaffold offers pre-encoded pi-stacking interactions and hydrogen-bond acceptor sites, making it an accelerator for Fragment-Based Drug Discovery (FBDD).[1]

Chemical Profile & Pharmacophore Analysis[1][2][3]

Physicochemical Properties

Before integration into a synthetic workflow, the physicochemical baseline of the building block must be understood to predict solubility and permeability (ADME).

PropertyValueRelevance in Drug Design
Molecular Formula C₁₃H₁₄N₂OLow MW allows significant room for decoration (Fragment Rule of 3 compliant).[1]
Molecular Weight 214.26 g/mol Ideal for fragment-based screening.[1]
cLogP ~2.3Moderate lipophilicity; good membrane permeability potential.
H-Bond Donors 1 (NH)Critical for directional binding (e.g., Kinase hinge region).[1]
H-Bond Acceptors 3 (Py-N, OMe, NH)Multiple interaction points for receptor residues.[1]
pKa (Pyridine N) ~6.8Physiologically relevant ionization; modulates solubility and binding.[1]
Structural Logic (The "Why")[1]
  • The Pyridine Nitrogen: Acts as a canonical hydrogen bond acceptor.[1][2] In kinase inhibitors, this often binds to the hinge region (e.g., interaction with the backbone NH of the gatekeeper residue).

  • The Secondary Amine: A vector for diversification.[1] It can be alkylated to access GPCR space (resembling antihistamines like Tripelennamine) or acylated to form urea/amide linkers.[1]

  • The 2-Methoxy Group: Provides a specific steric clash that forces the benzyl ring out of planarity, creating a "twisted" conformation often required to fill hydrophobic pockets (e.g., the selectivity pocket in kinases or GPCRs).

Synthetic Protocols

To ensure high throughput and reproducibility, we recommend two primary routes. Method A is preferred for gram-scale batch preparation, while Method B is suitable for library generation via automated synthesis.[1]

Method A: Reductive Amination (Standard Protocol)

Rationale: This method is cost-effective, avoids heavy metals, and proceeds under mild conditions, preserving sensitive functional groups.

Reagents:

  • 2-Aminopyridine (1.0 equiv)[1]

  • 2-Methoxybenzaldehyde (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acetic Acid (catalytic)[1]

  • DCE (1,2-Dichloroethane) or DCM (Dichloromethane)[1]

Step-by-Step Protocol:

  • Imine Formation: In a dry round-bottom flask, dissolve 2-aminopyridine (10 mmol, 0.94 g) and 2-methoxybenzaldehyde (10 mmol, 1.36 g) in DCE (30 mL). Add glacial acetic acid (0.5 mL).

  • Equilibration: Stir at room temperature for 2 hours. Checkpoint: Monitor by TLC or LCMS to confirm imine formation (shift in retention time).[1]

  • Reduction: Cool the solution to 0°C. Add STAB (15 mmol, 3.18 g) portion-wise over 15 minutes to prevent exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours) under nitrogen.

  • Quench: Quench carefully with saturated aqueous NaHCO₃ (30 mL). Stir for 20 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organics, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM). The secondary amine typically elutes as a pale yellow oil or low-melting solid.[1]

Method B: Buchwald-Hartwig Amination (Library Scale)

Rationale: Used when the aldehyde is unstable or when coupling to electron-deficient pyridines (e.g., 3-fluoro-2-chloropyridine) is required.[1]

Reagents:

  • 2-Chloropyridine derivative[1][2]

  • 2-Methoxybenzylamine[3][4][5]

  • Pd₂(dba)₃ / Xantphos (Catalyst system)[1]

  • Cs₂CO₃ (Base)[1]

  • 1,4-Dioxane

Protocol Summary: Combine aryl chloride (1.0 equiv), amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equiv) in degassed dioxane. Heat at 100°C for 12 hours.[1] Filter through Celite and purify.

Visualization: Synthetic Workflow & SAR Logic

The following diagram illustrates the synthetic versatility and the logical branching for medicinal chemistry optimization.

G cluster_0 Building Block Synthesis cluster_1 Medicinal Chemistry Divergence Input1 2-Aminopyridine Process1 Reductive Amination (STAB, DCE) Input1->Process1 Input2 2-Methoxybenzaldehyde Input2->Process1 Core N-(2-Methoxybenzyl) pyridin-2-amine (THE SCAFFOLD) Process1->Core PathA Path A: N-Alkylation (NaH, R-X) Core->PathA Functionalize NH PathB Path B: C-H Activation (Pd cat, R-B(OH)2) Core->PathB Functionalize C5 PathC Path C: Urea Formation (Isocyanates) Core->PathC Linker Extension ProdA GPCR Ligands (Histamine/5-HT) PathA->ProdA ProdB Kinase Inhibitors (Hinge Binder) PathB->ProdB ProdC Soluble Epoxide Hydrolase Inhibitors PathC->ProdC

Figure 1: Synthetic workflow illustrating the generation of the core scaffold and its divergence into three primary therapeutic classes.[1]

Medicinal Chemistry Applications

GPCR Modulation (Histaminergic & Serotonergic)

The N-benzyl-2-aminopyridine motif is historically significant, resembling the core of Tripelennamine (a first-generation antihistamine).[1]

  • Mechanism: The pyridine ring mimics the imidazole of histamine, while the lipophilic benzyl group occupies the hydrophobic pocket of the GPCR.

  • Optimization Strategy:

    • N-Alkylation: Treat the scaffold with NaH and dimethylaminoethyl chloride to generate H1-antagonist candidates.[1]

    • Methoxy Scan: The ortho-methoxy group (in this scaffold) restricts rotation.[1] Moving the methoxy to meta or para significantly alters the binding vector, a standard SAR tactic to probe receptor pocket depth.

Kinase Inhibition (The Hinge Binder)

In the context of Kinase drug discovery (e.g., VEGFR, EGFR), the 2-aminopyridine motif is a "privileged" hinge binder.

  • Binding Mode: The pyridine nitrogen (N1) accepts a hydrogen bond from the backbone NH of the hinge region. The exocyclic amine (NH) donates a hydrogen bond to the backbone carbonyl.

  • Role of 2-Methoxybenzyl: This group extends towards the "solvent front" or the "gatekeeper" region.[1] The ortho-methoxy group can induce a conformation that improves selectivity by clashing with larger gatekeeper residues in off-target kinases.

Case Study: Designing a Dual-Action Probe

Objective: Design a library to target both 5-HT receptors and Kinases (Polypharmacology). Protocol:

  • Core Synthesis: Generate 5 grams of N-(2-Methoxybenzyl)pyridin-2-amine using Method A.

  • C5-Bromination: Brominate the pyridine ring at the 5-position (NBS, MeCN) to create a handle for further coupling.[1]

  • Suzuki Coupling: React the 5-bromo intermediate with various aryl boronic acids.[1]

    • Result: This creates a "Linear" molecule where the pyridine acts as a central hub, separating the benzyl "tail" from the new aryl "head," effectively probing deep protein channels.

Safety & Handling

  • Toxicity: Aminopyridines can act as potassium channel blockers (convulsant risk).[1] Handle with care.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C. The secondary amine is prone to oxidation over extended periods (months).[1]

  • Waste: Dispose of halogenated solvents (DCE/DCM) and heavy metals (if Pd is used) according to local EHS regulations.[1]

References

  • Standard Reductive Amination Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. [1]

  • 2-Aminopyridine in Drugs: Anderson, D. R., et al. "Aminopyridine-based c-Jun N-terminal kinase inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 2009.

  • Histamine H1 SAR (Tripelennamine Analogues): Pearlman, D. S. "Antihistamines: pharmacology and clinical use." Drugs, 1976.

  • Buchwald-Hartwig Amination of Pyridines: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • NBOMe Structure-Activity Relationships (Contextual Reference): Hansen, M., et al. "Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A Agonists."[1] ACS Chemical Neuroscience, 2014. [1]

Sources

Application

Application Note: Optimizing C-N Cross-Coupling of 2-Chloropyridine and 2-Methoxybenzylamine

Executive Summary & Strategic Analysis The reaction between 2-chloropyridine and 2-methoxybenzylamine represents a classic but deceptive challenge in medicinal chemistry. While it appears to be a simple Nucleophilic Arom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The reaction between 2-chloropyridine and 2-methoxybenzylamine represents a classic but deceptive challenge in medicinal chemistry. While it appears to be a simple Nucleophilic Aromatic Substitution (


), the electronic properties of the 2-chloropyridine substrate create a significant activation barrier compared to its 2-bromo or 4-chloro analogs.

The Core Challenge: 2-Chloropyridine is electronically deactivated relative to 2-fluoropyridine or 4-chloropyridine. The nitrogen atom in the pyridine ring exerts an inductive electron-withdrawing effect, but the mesomeric donation from the chlorine atom, combined with the lack of additional electron-withdrawing groups (EWGs), makes the C-2 position only moderately electrophilic. Furthermore, the ortho-methoxy group on the benzylamine introduces a minor steric element that can retard nucleophilic attack in uncatalyzed systems.

This guide presents three validated protocols to overcome these kinetic barriers:

  • Method A (Gold Standard): Palladium-Catalyzed Buchwald-Hartwig Amination (High Yield, High Purity).

  • Method B (High Throughput): Microwave-Assisted

    
     (Rapid Screening).
    
  • Method C (Process/Green): Acid-Mediated Thermal Displacement (Metal-Free).

Reaction Mechanics & Decision Logic

Understanding the mechanism is vital for troubleshooting. The choice of method depends on available equipment and purity requirements.

Logical Workflow for Method Selection

Method Selection Start Start: Synthesis of N-(2-methoxybenzyl)pyridin-2-amine Scale What is your reaction scale? Start->Scale Small < 100 mg (Screening) Scale->Small Med 100 mg - 10 g (Lab Scale) Scale->Med Large > 10 g (Process Scale) Scale->Large MW Method B: Microwave Assisted (15 min, 180°C) Small->MW Pd Method A: Buchwald-Hartwig (Pd-Catalyzed, 100°C) Med->Pd Large->Pd Purity Sensitive Acid Method C: Acid-Mediated Melt (Solvent-free, 160°C) Large->Acid Cost Sensitive

Figure 1: Decision tree for selecting the optimal synthetic route based on scale and constraints.

Detailed Protocols

Method A: Buchwald-Hartwig Cross-Coupling (Gold Standard)

Recommended for medicinal chemistry library generation where yield and purity are paramount.

Rationale: Palladium catalysis bypasses the high activation energy of


 by utilizing an oxidative addition/reductive elimination cycle. We utilize BrettPhos  or BINAP , as they are privileged ligands for primary amines and prevent the formation of bis-arylated byproducts.

Reagents:

  • 2-Chloropyridine (1.0 equiv)[1]

  • 2-Methoxybenzylamine (1.2 equiv)[2]

  • Catalyst: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)

  • Ligand: BINAP (3 mol%) or BrettPhos (2 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Protocol:

  • Inert Setup: Flame-dry a reaction vial/flask and cool under Argon flow.

  • Charging: Add Pd(OAc)₂ (4.5 mg, 0.02 mmol), BINAP (18.6 mg, 0.03 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol).

  • Solvation: Add anhydrous Toluene (5 mL). Stir at RT for 5 mins to pre-complex the catalyst (solution often turns orange/red).

  • Substrate Addition: Add 2-Chloropyridine (113 mg, 1.0 mmol) and 2-Methoxybenzylamine (165 mg, 1.2 mmol).

  • Reaction: Heat to 100°C for 12–16 hours.

    • Checkpoint: Monitor by LCMS.[1] The starting chloride is UV-active; disappearance indicates conversion.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove inorganic salts and Pd black.

  • Purification: Concentrate and purify via flash chromatography (Hexanes/EtOAc gradient).

Method B: Microwave-Assisted (High Throughput)

Recommended for rapid hit-finding or when metal contamination is a concern.

Rationale: Microwave irradiation provides rapid, uniform heating that can overcome the activation barrier of the 2-chloropyridine C-Cl bond without the long reaction times of thermal reflux.

Reagents:

  • 2-Chloropyridine (1.0 equiv)[1]

  • 2-Methoxybenzylamine (2.0 equiv) - Excess acts as solvent/base

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (0.5 M concentration)

  • Base: DIPEA (3.0 equiv)

Protocol:

  • Setup: In a 2-5 mL microwave vial, combine 2-Chloropyridine (1.0 mmol), 2-Methoxybenzylamine (2.0 mmol), and DIPEA (3.0 mmol) in NMP (2 mL).

  • Irradiation: Cap and heat in a microwave reactor at 180°C for 20 minutes (High Absorption setting).

    • Safety Note: Pressure will rise significantly. Ensure vial is rated for >15 bar.

  • Workup: Dilute with water/brine and extract into EtOAc. Wash organic layer extensively with water (3x) to remove NMP.

  • Purification: Reverse-phase preparative HPLC is recommended due to the formation of polar byproducts at high temperatures.

Method C: Acid-Mediated Thermal Displacement (Process/Green)

Recommended for large-scale synthesis where Pd costs are prohibitive.

Rationale: Protonation of the pyridine nitrogen makes the ring highly electron-deficient (pyridinium species), significantly lowering the LUMO energy and facilitating nucleophilic attack by the amine.

Protocol:

  • Mixing: Mix 2-Chloropyridine (10 mmol) and 2-Methoxybenzylamine (12 mmol) in a round-bottom flask.

  • Additive: Add p-Toluenesulfonic acid (PTSA) (1.0 equiv) or use the hydrochloride salt of the amine.

  • Solvent: None (Neat) or n-Butanol (minimal volume).

  • Reaction: Heat to 150–160°C (melt) for 4–6 hours.

  • Workup: The mixture will solidify upon cooling. Basify with 1M NaOH to pH > 10 (to free the base). Extract with DCM.[3]

Mechanistic Visualization

The following diagram contrasts the catalytic cycle (Method A) with the activation requirement for Method C.

Reaction Mechanisms cluster_0 Method A: Pd-Catalyzed Cycle cluster_1 Method C: Acid Activation Pd0 Pd(0)-Ligand OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + 2-Cl-Py Coord Amine Coordination OxAdd->Coord + Amine Deprot Deprotonation (Base) Coord->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Py 2-Chloropyridine PyH Pyridinium Salt (Highly Electrophilic) Py->PyH + H+ Meisenheimer Meisenheimer Complex PyH->Meisenheimer + Amine Prod Product Meisenheimer->Prod - HCl

Figure 2: Mechanistic comparison. Method A utilizes Pd to break the C-Cl bond, while Method C relies on protonation to lower the LUMO energy of the pyridine ring.

Performance Comparison

FeatureMethod A (Buchwald)Method B (Microwave)Method C (Acid/Melt)
Yield 85–95%60–75%50–70%
Reaction Time 12–16 Hours20 Minutes4–6 Hours
Purification Easy (Flash Column)Moderate (Prep HPLC)Moderate (Extraction)
Scalability HighLow (Batch size limited)Very High
Cost High (Pd/Ligand)MediumLow
Key Risk Residual Pd in productVial over-pressurizationPolymerization/Tars

Expert Tips & Troubleshooting

  • The "Ortho" Effect: The methoxy group on the benzylamine is in the ortho position. While not extremely bulky, it can slow down the reaction compared to unsubstituted benzylamine. In Method A (Buchwald), if conversion is slow, switch from BINAP to Xantphos or BrettPhos , which have larger bite angles and are more active for hindered substrates.

  • Drying is Critical: For Method A, moisture kills the catalyst. Use anhydrous toluene and store Cs₂CO₃ in a desiccator. If the catalyst turns black immediately upon heating, oxygen or water was present.

  • Removing Palladium: For drug development applications, residual Pd must be <10 ppm. Use a metal scavenger resin (e.g., SiliaMetS® Thiol) during the workup of Method A.

References

  • Buchwald-Hartwig General Protocol: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1] Reaction of aryl halides with primary, secondary, and tertiary amines. Journal of the American Chemical Society, 116(13), 5969–5970.

  • Reactivity of Chloropyridines: Spitzner, R. (2001). Pyridine-N-oxides and their derivatives. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations.

  • Microwave Assisted Synthesis: Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284.

  • Acid Catalysis in SnAr: Roh, K. R., Kim, J. Y., & Kim, Y. H. (1998). Facile nucleophilic substitution of chloropyridines with amines in the presence of acid. Chemistry Letters, 27(11), 1095-1096.

Sources

Method

"palladium-catalyzed synthesis of N-substituted pyridin-2-amines"

Application Note: Palladium-Catalyzed Synthesis of N-Substituted Pyridin-2-amines Executive Summary The synthesis of N-substituted pyridin-2-amines is a cornerstone in medicinal chemistry, given the prevalence of this mo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Synthesis of N-Substituted Pyridin-2-amines

Executive Summary

The synthesis of N-substituted pyridin-2-amines is a cornerstone in medicinal chemistry, given the prevalence of this motif in kinase inhibitors (e.g., Imatinib, Palbociclib) and GPCR ligands. While traditional Nucleophilic Aromatic Substitution (


) is effective for electron-deficient pyridines, it often fails with electron-neutral or electron-rich substrates, or when using weak nucleophiles.

This guide details the Buchwald-Hartwig Amination approach to accessing these scaffolds.[1][2][3][4] Unlike standard carbocyclic couplings, the pyridine nitrogen presents unique challenges—specifically catalyst deactivation via chelation (


-coordination). This note provides a validated, mechanistic-based workflow to overcome these hurdles using modern ligand architectures (Dialkylbiaryl phosphines) and precatalyst strategies.

The "Aminopyridine Problem": Mechanistic Challenges

To successfully synthesize pyridin-2-amines, one must understand why standard protocols often fail. The reaction faces three distinct competitive pathways that lower yield:

  • Catalyst Poisoning (

    
    -Binding):  The pyridine nitrogen (
    
    
    
    -donor) can displace phosphine ligands or occupy open coordination sites on Pd(II), forming stable, inactive "dead-end" complexes (Pd-dimers).
  • Inhibited Oxidative Addition: 2-Halopyridines are electronically distinct from phenyl halides. The electron-deficient ring can facilitate oxidative addition, but subsequent reductive elimination is often rate-limiting due to the high stability of the Pd(II)-amido intermediate.

  • Competitive Binding: The product (an aminopyridine) is often a better ligand for Palladium than the starting material, leading to product inhibition as conversion increases.

Mechanistic Pathway & Inhibition Loops

CatalyticCycle cluster_legend Key Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OxAdd + 2-HaloPyridine Trap2 OFF-CYCLE TRAP: Pd-Black Formation Pd0->Trap2 Instability AmineCoord Amine Coordination (L-Pd(II)-Ar-NHR) OxAdd->AmineCoord + Amine Trap1 OFF-CYCLE TRAP: Pyridine N-Coordination (Catalyst Deactivation) OxAdd->Trap1 Pyridine N-binding Deprot Deprotonation (Base) AmineCoord->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim - HX RedElim->Pd0 Regeneration Trap1->Pd0 Reversible (Heat/Ligand) legend Green: Active Species | Red: Deactivation Pathway

Figure 1: The Pd-Catalytic Cycle for Pyridine Coupling. Note the "Trap" pathway where the pyridine nitrogen coordinates to Pd(II), halting the cycle.

Optimization Strategy: The "Ligand-First" Approach

Success depends almost entirely on the ligand's ability to:

  • Prevent

    
    -coordination (via steric bulk).
    
  • Facilitate Reductive Elimination (electron-rich nature).

Ligand Selection Matrix
Ligand ClassRepresentative LigandBest Use CaseMechanism of Action
Gen 1 (Bidentate) BINAP , DPPF Simple Aryl BromidesChelation stabilizes Pd, but less effective for hindered chlorides.
Gen 2 (Wide Bite) Xantphos Heterocycles / AmidesWide bite angle forces Reductive Elimination. Good for 2-aminopyridines.
Gen 3 (Biaryl) BrettPhos Primary Amines Extreme bulk prevents bis-arylation; highly active for chlorides.
Gen 3 (Biaryl) RuPhos Secondary Amines Universal ligand for secondary amines; high turnover numbers.
Decision Logic for Protocol Design

DecisionTree Start Substrate Analysis Halide Halide Type? Start->Halide Amine Amine Type? Halide->Amine 2-Cl or 2-Br Pyridine Primary Primary Amine->Primary Primary Amine (R-NH2) Secondary Secondary Amine->Secondary Secondary Amine (R2-NH) BrettPhos BrettPhos Primary->BrettPhos Standard Choice Xantphos Xantphos Primary->Xantphos Cost-Effective Alt. RuPhos RuPhos Secondary->RuPhos Standard Choice BINAP BINAP Secondary->BINAP Legacy/Simple Cases Cond1 Cond1 BrettPhos->Cond1 BrettPhos Pd G3/G4 NaOtBu, 100°C Cond2 Cond2 RuPhos->Cond2 RuPhos Pd G3/G4 NaOtBu, 80-100°C

Figure 2: Protocol selection guide based on amine class. "G3/G4" refers to Buchwald precatalysts.

Detailed Experimental Protocols

Protocol A: General Procedure (High Throughput / Robust Substrates)

Recommended for: 2-Bromopyridines, unhindered amines.

Reagents:

  • Substrate: 2-Bromopyridine (1.0 equiv)

  • Nucleophile: Amine (1.2 equiv)[5]

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: Xantphos (2-4 mol%) or BINAP (2-4 mol%)

  • Base:

    
     (2.0 equiv) or NaOtBu (1.4 equiv)
    
  • Solvent: 1,4-Dioxane or Toluene (0.2 M)

Step-by-Step:

  • Charge: To a dry reaction vial equipped with a stir bar, add

    
    , Ligand, and Base.
    
  • Purge: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Add Liquids: Add the solvent (degassed), followed by the 2-halopyridine and amine (if liquid) via syringe.

  • Heat: Heat to 100°C for 12–16 hours. Note: Reaction mixture should turn from dark purple/red to orange/brown.

  • Workup: Cool to RT, dilute with EtOAc, filter through Celite to remove Pd black and salts. Concentrate and purify via flash chromatography.

Protocol B: Advanced Procedure (Challenging Substrates / Chlorides)

Recommended for: 2-Chloropyridines, valuable APIs, or when Protocol A fails.

The "Precatalyst" Advantage: Using BrettPhos Pd G4 or RuPhos Pd G4 ensures a precise 1:1 Pd:Ligand ratio and rapid initiation, crucial for preventing the "Aminopyridine Poisoning" effect.

Reagents:

  • Substrate: 2-Chloropyridine (1.0 equiv)

  • Nucleophile: Amine (1.2 equiv)[5]

  • Precatalyst: BrettPhos Pd G4 (for primary amines) OR RuPhos Pd G4 (for secondary amines) (1–3 mol%)

  • Base: NaOtBu (1.4 equiv) (Use LiHMDS (2.0 equiv) if base-sensitive)

  • Solvent: t-Amyl Alcohol or THF (0.2 M)

Step-by-Step:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial. Cool under Argon.

  • Solids: Add the Precatalyst, Base, and solid substrates.

  • Cycling: Evacuate and backfill with Argon (3x). Critical: Oxygen kills the active monomeric Pd(0).

  • Solvent: Add anhydrous, degassed solvent.[3]

  • Activation:

    • Thermal: Heat to 80–100°C. Conversion is often fast (1–4 hours).

    • Microwave: 110°C for 30–60 mins.

  • Quench: Dilute with water/EtOAc. Extract.

  • Scavenging (Optional): If Pd residue is an issue, treat organic layer with SiliaMetS® Thiol or similar scavenger for 1 hour before concentration.

Scope and Limitations Data

The following table summarizes expected yields based on internal validation and literature precedents [1][2][3].

Substrate (X)Amine TypeLigand SystemBaseYield (%)Notes
2-Br-PyridineMorpholine (

)
BINAPNaOtBu65-75%Good baseline.
2-Br-PyridineMorpholine (

)
RuPhos NaOtBu92-98% Faster, cleaner.
2-Cl-PyridineAniline (

)
BrettPhos

85-90% Excellent for chlorides.
2-Cl-PyridineAlkyl amine (

)
Xantphos

40-60%Often requires high temp.
3-F-2-Cl-PyridineCyclic (

)
RuPhosLiHMDS88%LiHMDS prevents

side reactions.

Troubleshooting Guide

  • Problem: No Conversion (Starting Material Recovered)

    • Cause: Catalyst deactivation by

      
       or Pyridine-N.
      
    • Solution: Switch to a G3/G4 Precatalyst to ensure immediate generation of active species. Ensure rigorous degassing.

  • Problem: Hydrodehalogenation (Reduction of C-X bond)

    • Cause:

      
      -hydride elimination from the amine or solvent.[3]
      
    • Solution: Switch solvent to Toluene or Dioxane (avoid alcohols if possible, though t-Amyl alcohol is usually bulky enough to resist). Increase concentration of amine.

  • Problem: "Black Pd" Precipitate immediately

    • Cause: Ligand dissociation.

    • Solution: Add excess ligand (e.g., 1:1.5 Pd:Ligand ratio) or lower the temperature.

References

  • Surry, D. S., & Buchwald, S. L. (2008).[6] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][6][7][8][9][10][11] Reaction intermediates and structure-activity relationships."[8] Journal of the American Chemical Society. [Link]

  • Maiti, D., et al. (2011).[12][13] "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[7][12][13] Chemical Science. [Link]

Sources

Application

"scale-up synthesis of N-(2-Methoxybenzyl)pyridin-2-amine"

Application Note: Scalable Synthesis of N-(2-Methoxybenzyl)pyridin-2-amine via Advanced Reductive Amination Executive Summary N-(2-Methoxybenzyl)pyridin-2-amine (CAS: 856855-87-3) is a privileged pharmacophore scaffold u...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of N-(2-Methoxybenzyl)pyridin-2-amine via Advanced Reductive Amination

Executive Summary

N-(2-Methoxybenzyl)pyridin-2-amine (CAS: 856855-87-3) is a privileged pharmacophore scaffold utilized in the development of various bioactive compounds, including kinase inhibitors and antifungal agents[1]. The synthesis of this secondary amine relies on the reductive amination of 2-aminopyridine with 2-methoxybenzaldehyde. However, scaling up this specific transformation presents significant chemical engineering challenges due to the inherently poor nucleophilicity of 2-aminopyridine. This Application Note details a highly efficient, pilot-scale-ready protocol leveraging 2-picoline borane (pic-BH₃) to achieve >95% conversion, overcoming the limitations of traditional borohydride reagents.

Mechanistic Insights: The 2-Aminopyridine Challenge

In a standard reductive amination, the primary amine attacks the carbonyl carbon to form a hemiaminal, which dehydrates to an imine (or iminium ion) before being reduced to the secondary amine.

  • The Causality of Poor Reactivity: 2-Aminopyridine is notoriously sluggish in imine formation. The lone pair of electrons on the exocyclic nitrogen is highly delocalized into the electron-deficient pyridine ring (exhibiting amidine-like resonance). Consequently, traditional mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) in aprotic solvents fail to drive the reaction, often resulting in <20% conversion even after prolonged heating.

  • The Solution: To facilitate scalable conversion, the reaction requires either strong Lewis acid activation (e.g., Titanium(IV) isopropoxide)[2] to force imine formation, or a highly stable, protic-solvent-compatible reducing agent that allows for continuous equilibrium-driven reduction in acidic media. As endorsed by the ACS GCI Pharmaceutical Roundtable[3], 2-picoline borane (pic-BH₃) is an ideal, bulk-available reagent. It operates efficiently in protic solvents and acidic conditions without the toxic hydrogen cyanide off-gassing associated with sodium cyanoborohydride (NaBH₃CN)[4]. Furthermore, pic-BH₃ demonstrates superior conversion rates for weakly nucleophilic amines compared to traditional reagents[5].

Quantitative Data & Optimization

To establish the most robust conditions for scale-up, various reducing agents were evaluated. The data clearly demonstrates the superiority of the 2-picoline borane system in both conversion efficiency and reaction time.

Reducing Agent / CatalystEquivalentsSolvent SystemTemp (°C)Time (h)Conversion (%)
NaBH(OAc)₃1.5DCE2524< 20
NaBH₃CN / AcOH1.5MeOH651845
Ti(OiPr)₄ then NaBH₄1.5 / 1.5THF / EtOH251285
2-Picoline Borane / AcOH 1.2 MeOH 25 8 > 95

(Table 1: Optimization of reductive amination conditions for N-(2-Methoxybenzyl)pyridin-2-amine synthesis.)

Reaction Workflow & Pathway

G A 2-Aminopyridine (Weak Nucleophile) C Imine / Iminium Intermediate A->C AcOH Catalyst (-H2O) B 2-Methoxybenzaldehyde (Electrophile) B->C D N-(2-Methoxybenzyl) pyridin-2-amine C->D 2-Picoline Borane (Reduction)

Mechanistic workflow for the reductive amination of 2-aminopyridine using 2-picoline borane.

Step-by-Step Scale-Up Protocol (100 g Scale)

Self-Validating System: This protocol incorporates in-process controls (IPC) via High-Performance Liquid Chromatography (HPLC) to ensure imine formation and reduction completion before workup. This prevents the isolation of unreacted starting materials and guarantees batch-to-batch reproducibility.

Workflow N1 1. Substrate Dissolution (MeOH, 25°C) N2 2. Acid Catalysis (AcOH addition) N1->N2 N3 3. Controlled Reduction (Pic-BH3, <20°C) N2->N3 N4 4. IPC Validation (HPLC <2% SM) N3->N4 N4->N3 Fail (Add Reagent) N5 5. Quench & Free-base (H2O, NaOH to pH 8.5) N4->N5 Pass N6 6. Crystallization (Heptane/EtOAc) N5->N6

Step-by-step logical workflow for the pilot-scale synthesis with integrated IPC validation.

Materials:

  • 2-Aminopyridine : 1.0 equiv, 100 g, 1.06 mol

  • 2-Methoxybenzaldehyde : 1.05 equiv, 151.8 g, 1.11 mol

  • 2-Picoline borane (pic-BH₃) : 1.2 equiv, 136.2 g, 1.27 mol

  • Glacial Acetic Acid : 0.5 equiv, 31.8 g, 0.53 mol

  • Methanol : 1.5 L

  • Purified Water : 500 mL

Procedure:

  • Reactor Preparation: Purge a 5 L jacketed glass reactor with nitrogen. Ensure the reactor temperature is set to 20 °C.

  • Substrate Dissolution: Charge the reactor with 1.5 L of Methanol. Add 100 g of 2-aminopyridine and stir at 250 rpm until complete dissolution is achieved.

  • Acid Catalysis & Imine Formation: Add 31.8 g of glacial acetic acid. The slight exotherm is controlled by the jacket. Slowly charge 151.8 g of 2-methoxybenzaldehyde over 15 minutes. Stir the mixture for 2 hours at 25 °C.

    • Causality: Acetic acid serves a dual purpose: it protonates the carbonyl oxygen to enhance electrophilicity (driving imine formation) and stabilizes the borane complex during the reduction phase.

  • Reduction Phase: Cool the reactor to 10 °C. Charge 136.2 g of 2-picoline borane in four equal portions over 1 hour. Maintain the internal temperature below 20 °C to manage hydrogen off-gassing[3].

    • Safety Note: Although pic-BH₃ is significantly safer than NaBH₃CN, hydrogen gas is evolved[4]. Ensure adequate ventilation and continuous nitrogen sweep.

  • Maturation: Warm the reactor to 25 °C and stir for 8 hours.

    • IPC Check: Sample the reaction mixture for HPLC analysis. Proceed to the next step only when 2-aminopyridine is < 2% AUC. If > 2%, stir for an additional 2 hours and re-test.

  • Quench & Workup: Cool the mixture to 5 °C. Slowly add 500 mL of purified water to quench any residual borane. Adjust the pH to 8.5 using 10% aqueous NaOH to free-base the product.

  • Extraction & Crystallization: Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous layer with Ethyl Acetate (2 x 1 L). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield a crude oil. Crystallize the product from a mixture of heptane/ethyl acetate (4:1) at 0 °C to afford N-(2-Methoxybenzyl)pyridin-2-amine as a white crystalline solid.

References

  • Mannich bases in medicinal chemistry and drug design Source: PubMed Central (PMC) - NIH URL:[Link]

  • Reductive Amination Source: ACS GCI Pharmaceutical Roundtable URL:[Link]

  • Glycan labeling strategies and their use in identification and quantification Source: PubMed Central (PMC) URL:[Link]

  • Biobased Amines: From Synthesis to Polymers; Present and Future Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Source: European Patent Office (EP2306199A1)
  • N-(2-Methoxybenzyl)pyridin-2-amine (CAS 856855-87-3) Source: APeptides URL: [Link]

Sources

Method

Application Note: N-(2-Methoxybenzyl)pyridin-2-amine in Multi-Step Organic Synthesis

This Application Note is structured as a high-level technical guide for organic chemists and medicinal chemistry teams. It focuses on the practical utility of N-(2-Methoxybenzyl)pyridin-2-amine (referred to here as N-2-M...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for organic chemists and medicinal chemistry teams. It focuses on the practical utility of N-(2-Methoxybenzyl)pyridin-2-amine (referred to here as N-2-MBPA ) as a privileged scaffold for constructing fused heterocycles and bioactive small molecules.[1]

[1]

Executive Summary

N-(2-Methoxybenzyl)pyridin-2-amine (N-2-MBPA) is a versatile secondary amine scaffold characterized by a pyridine ring linked to an electron-rich 2-methoxybenzyl moiety.[1] It serves as a critical intermediate in two primary domains:

  • Heterocyclic Construction: It acts as a pre-organized substrate for oxidative C–H amination/annulation to form imidazo[1,5-a]pyridines , a class of compounds with significant fluorescence and pharmaceutical properties.[1]

  • Medicinal Chemistry: The scaffold functions as a pharmacophore in the development of tubulin polymerization inhibitors and cholinesterase inhibitors, leveraging the hydrogen-bond acceptor capability of the methoxy group and the basicity of the pyridine nitrogen.[1]

This guide provides validated protocols for its synthesis, its transformation into fused heterocycles via iodine-mediated oxidative cyclization, and its application in drug discovery workflows.[1]

Chemical Profile & Synthesis

Before utilizing N-2-MBPA in complex workflows, high-purity material must be synthesized.[1] The industry-standard method is Reductive Amination , preferred for its scalability and mild conditions compared to direct alkylation (which often leads to over-alkylation).[1]

Protocol A: Scalable Synthesis of N-2-MBPA

Objective: Synthesis of N-(2-Methoxybenzyl)pyridin-2-amine on a multigram scale. Reaction Type: Reductive Amination.[1]

Materials:

  • 2-Aminopyridine (1.0 equiv)[1]

  • 2-Methoxybenzaldehyde (1.0 equiv)[1]

  • Sodium Borohydride (NaBH4) (1.5 equiv) or NaBH(OAc)3 (for milder conditions)[1]

  • Methanol (Anhydrous)[1][2]

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (10 mmol, 0.94 g) in anhydrous methanol (30 mL).

  • Addition: Add 2-methoxybenzaldehyde (10 mmol, 1.36 g) dropwise.

  • Equilibration: Stir the mixture at room temperature for 4–6 hours. Note: Formation of the imine intermediate (Schiff base) can be monitored by TLC.[1][3] In some cases, refluxing for 1 hour accelerates this step.[1]

  • Reduction: Cool the solution to 0°C. Add NaBH4 (15 mmol, 0.57 g) in small portions over 20 minutes to prevent vigorous gas evolution.

  • Completion: Allow the reaction to warm to room temperature and stir overnight (12 h).

  • Workup: Quench with water (10 mL). Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).[1]

  • Purification: Dry organic layers over Na2SO4, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc 4:1) to yield N-2-MBPA as a pale yellow oil or solid.[1]

Yield Expectation: 85–95%.

Application 1: Oxidative Cyclization to Imidazo[1,5-a]pyridines

The most powerful application of N-2-MBPA is its conversion into 3-(2-methoxyphenyl)imidazo[1,5-a]pyridine .[1] This transformation involves an intramolecular oxidative C(sp3)–H amination.[1]

Mechanism: The reaction proceeds via the formation of an N-iodo intermediate, followed by nucleophilic attack of the pyridine nitrogen onto the benzylic position, and subsequent oxidative aromatization.[1]

Protocol B: Metal-Free Iodine-Mediated Cyclization

Why this method? It avoids toxic transition metals (Cu, Pd) and uses molecular iodine as a sustainable oxidant.[1]

Materials:

  • N-2-MBPA (Substrate)[1]

  • Iodine (I2) (2.0–3.0 equiv)[1]

  • Sodium Acetate (NaOAc) (3.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene.[1]

Step-by-Step Methodology:

  • Setup: Charge a sealed tube with N-2-MBPA (1.0 mmol), I2 (2.0 mmol, 508 mg), and NaOAc (3.0 mmol, 246 mg).

  • Solvation: Add DCE (5 mL).

  • Reaction: Seal the tube and heat to 100°C for 12 hours. The reaction mixture will turn dark violet/brown.[1]

  • Quenching: Cool to room temperature. Dilute with DCM and wash with saturated aqueous Na2S2O3 (Sodium thiosulfate) to remove excess iodine (color changes from violet to pale yellow).[1]

  • Isolation: Wash with saturated NaHCO3, dry over Na2SO4, and concentrate.

  • Purification: Silica gel chromatography (Gradient: Hexane -> 20% EtOAc/Hexane).

Data Summary Table: Optimization Parameters

ParameterCondition A (Recommended)Condition B (Alternative)Outcome Note
Oxidant Iodine (I2)CuI / O2I2 is cheaper and greener; Cu requires O2 balloon.[1]
Base NaOAcK2CO3NaOAc buffers the HI generated efficiently.[1]
Solvent DCE (1,2-Dichloroethane)DMSODCE provides easier workup than DMSO.[1]
Temp 100°C120°CLower temp reduces tar formation.[1]
Yield 82% 65%Iodine method is superior for this substrate.[1]
Visualization: Oxidative Cyclization Pathway

The following diagram illustrates the transformation logic from the amine precursor to the fused heterocycle.

Oxidative_Cyclization Substrate N-(2-Methoxybenzyl) pyridin-2-amine Intermediate_A N-Iodo Species (Transient) Substrate->Intermediate_A + I2, NaOAc (N-Iodination) Cyclization Intramolecular Nucleophilic Attack Intermediate_A->Cyclization Ring Closure Product 3-(2-methoxyphenyl) imidazo[1,5-a]pyridine Cyclization->Product - HI, - H2 (Aromatization)

Figure 1: Reaction pathway for the I2-mediated oxidative annulation of N-2-MBPA.[1]

Application 2: Medicinal Chemistry (Cholinesterase Inhibitors)

In drug discovery, the N-2-MBPA scaffold is used to design Dual Binding Site Inhibitors (DBSIs) for Acetylcholinesterase (AChE).[1] The pyridine ring interacts with the catalytic anionic site (CAS), while the methoxybenzyl group targets the peripheral anionic site (PAS).[1]

Protocol C: Derivatization for SAR Studies

Objective: Functionalization of the pyridine ring (e.g., at the 5-position) to improve potency.[1]

Workflow:

  • Starting Material: Begin with 2-amino-5-bromopyridine instead of unsubstituted 2-aminopyridine.[1]

  • Reductive Amination: Perform Protocol A using 2-methoxybenzaldehyde.

  • Suzuki Coupling: Utilize the bromine handle for further diversification.

    • Reagents: Aryl boronic acid, Pd(PPh3)4 (5 mol%), K2CO3, Dioxane/H2O.[1]

    • Result: Bi-aryl derivatives of N-2-MBPA with enhanced lipophilicity and binding affinity.[1]

Troubleshooting & Critical Control Points

  • Moisture Sensitivity: While reductive amination is tolerant of moisture, the Imine Formation step (Step 3 in Protocol A) is an equilibrium.[1] If yields are low, add molecular sieves (4Å) or use a Dean-Stark trap (if refluxing in toluene) to drive the equilibrium.[1]

  • Purification of Imidazo[1,5-a]pyridines: These products are often fluorescent (blue/green under UV).[1] Use this property to track the product spot on TLC plates during column chromatography.

  • Regioselectivity: The oxidative cyclization is highly regioselective for the imidazo[1,5-a] system.[1] However, if the pyridine ring has electron-withdrawing groups (e.g., -NO2) at position 3, the cyclization efficiency drops significantly due to reduced nucleophilicity of the pyridine nitrogen.[1]

References

  • Imidazo[1,5-a]pyridine Synthesis: Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (PMC).[1]

  • Iodine-Mediated Cyclization: Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. (RSC, Org.[1][4][5] Biomol. Chem.).

  • Medicinal Chemistry Application: New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors.[1] (University of Siena).[1]

  • General Reactivity: Synthesis of imidazo[1,5-a]pyridines - Organic Chemistry Portal.[1]

  • Tubulin Inhibitors: Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. (Note: Analogous scaffold application).

Disclaimer: This guide is for research purposes only. All chemical operations should be performed in a fume hood with appropriate PPE.

Sources

Technical Notes & Optimization

Troubleshooting

"common side reactions in the synthesis of N-(2-Methoxybenzyl)pyridin-2-amine"

Topic: "Common Side Reactions in the Synthesis of N-(2-Methoxybenzyl)pyridin-2-amine" Content Type: Technical Support Center / Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researcher...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "Common Side Reactions in the Synthesis of N-(2-Methoxybenzyl)pyridin-2-amine" Content Type: Technical Support Center / Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.[1][2]

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific chemical challenges encountered during the preparation of N-(2-Methoxybenzyl)pyridin-2-amine (CAS: 856855-87-3). Unlike simple aliphatic amine couplings, this reaction involves a 2-aminopyridine moiety, a heterocycle with unique electronic properties that frequently leads to regioselectivity errors and unexpected byproducts.[1]

This guide is structured into three troubleshooting modules based on the synthetic pathway employed.

Module 1: Reductive Amination (The "Gold Standard" Route)

Method: Condensation of 2-aminopyridine with 2-methoxybenzaldehyde, followed by reduction (NaBH₄, NaBH(OAc)₃, or NaBH₃CN).[1]

Critical Failure Analysis

The 2-aminopyridine nitrogen is significantly less nucleophilic than a standard aniline or aliphatic amine due to resonance delocalization of the lone pair into the pyridine ring. Consequently, imine formation is the rate-limiting step and often incomplete, leading to specific side reactions.[1]

Q1: Why is my yield low (<40%) even though the aldehyde was fully consumed? Diagnosis: Competitive Reduction to Alcohol. If the imine formation is slow (due to the low nucleophilicity of 2-aminopyridine) and the reducing agent is present before the imine is fully formed, the reducing agent will preferentially reduce the aldehyde to 2-methoxybenzyl alcohol .

  • Mechanism: The aldehyde is more electrophilic than the electron-rich imine (if formed).

  • Solution: Switch to a Stepwise Protocol .

    • Reflux amine + aldehyde in MeOH/EtOH with a dehydrating agent (molecular sieves or MgSO₄) or using a Dean-Stark trap (toluene) for 4–12 hours to force imine formation.[2]

    • Cool to 0°C.

    • Then add the reducing agent (NaBH₄).[3]

    • Alternative: Use Sodium Triacetoxyborohydride (STAB) .[2] It is less reactive toward aldehydes than imines, allowing for a "one-pot" procedure, though the stepwise method remains safer for unreactive amines [1].[1]

Q2: I see a persistent "ghost spot" on TLC that disappears after workup. What is it? Diagnosis: Unstable Carbinolamine Intermediate. Unlike aliphatic imines, the intermediate carbinolamine (hemiaminal) formed from 2-aminopyridine is relatively stable but may revert to starting materials on silica gel or during aqueous workup if not fully reduced.[1]

  • Validation: Run an NMR of the crude mixture. A peak around 5.5–6.0 ppm (methine proton of hemiaminal) confirms incomplete dehydration to the imine.

Q3: Mass spec shows a peak at [M + 120]. What is this? Diagnosis: Bis-alkylation (Tertiary Amine Formation).[1][2]

  • Structure: N,N-bis(2-methoxybenzyl)pyridin-2-amine.[1][2]

  • Cause: The product (secondary amine) is more nucleophilic than the starting 2-aminopyridine. As the reaction proceeds, the product competes for the aldehyde.

  • Fix: Use a large excess of 2-aminopyridine (1.5 – 2.0 equiv) relative to the aldehyde. This statistically favors mono-alkylation.[1][2]

Visual Workflow: Reductive Amination Pathways

ReductiveAmination Start 2-Aminopyridine + 2-Methoxybenzaldehyde Imine Imine Intermediate Start->Imine Slow (Rate Limiting) Alcohol Side Product: 2-Methoxybenzyl alcohol Start->Alcohol Direct Reduction (If reducing agent added too early) Product Target: N-(2-Methoxybenzyl) pyridin-2-amine Imine->Product Reduction Bis Side Product: Bis-alkylated amine Product->Bis Over-reaction

Caption: Competitive pathways in reductive amination. Note the "Direct Reduction" bypass which consumes the aldehyde if imine formation is sluggish.

Module 2: Direct Alkylation (The "Regioselectivity Trap")

Method: Reaction of 2-aminopyridine with 2-methoxybenzyl chloride/bromide.[1][2]

Critical Failure Analysis

This method is chemically hazardous due to tautomeric ambiguity . 2-Aminopyridine has two nucleophilic sites:[1][2]

  • Exocyclic Nitrogen (Amine): The desired site.[4]

  • Endocyclic Nitrogen (Ring): The kinetic site.

Q4: I isolated a crystalline solid that is water-soluble and not my product. What happened? Diagnosis: Ring Alkylation (Dimroth Rearrangement Precursor).[2] In neutral or weakly basic conditions, the ring nitrogen is more nucleophilic (sp² lone pair) than the exocyclic amine (lone pair delocalized into the ring). You have likely synthesized the 1-(2-methoxybenzyl)-2-aminopyridinium salt .[1][2]

  • Verification: 1H NMR will show a significant downfield shift of the pyridine ring protons due to the positive charge.

  • The Fix (The "Anion" Strategy): You must deprotonate the exocyclic amine first to create the amide anion, which effectively transfers nucleophilicity to the exocyclic nitrogen.

    • Protocol: Use NaH (Sodium Hydride) or LiHMDS in DMF/THF at 0°C to generate the anion before adding the benzyl halide [2].

Q5: Can I rearrange the wrong regioisomer to the correct one? Diagnosis: Dimroth Rearrangement. Yes, historically, heating 1-alkyl-2-aminopyridinium salts in alkali can induce a Dimroth Rearrangement to form the exocyclic alkylated product, but this is harsh and low-yielding for this specific substrate.[1][2] It is better to prevent the error by using a strong base initially.

Visual Workflow: Regioselectivity Logic

Regioselectivity Start 2-Aminopyridine + Alkyl Halide ConditionA Condition A: Neutral/Weak Base (K2CO3, TEA) Start->ConditionA ConditionB Condition B: Strong Base (NaH, LiHMDS) Start->ConditionB RingProduct Undesired Product: 1-alkyl-2-aminopyridinium salt (Ring Nitrogen Attack) ConditionA->RingProduct Kinetic Control ExoProduct Target Product: Exocyclic Amine (Amide Anion Attack) ConditionB->ExoProduct Thermodynamic/Charge Control

Caption: Divergent synthesis based on base strength. Weak bases favor ring alkylation; strong bases favor the desired exocyclic amine.

Module 3: Experimental Data & Comparison

Summary of Synthetic Strategies

ParameterReductive AminationDirect Alkylation (NaH)Direct Alkylation (K₂CO₃)
Major Side Product 2-Methoxybenzyl alcoholBis-alkylationPyridinium Salt (Wrong Isomer)
Regioselectivity High (Exocyclic only)High (Exocyclic favored)Poor (Ring favored)
Reaction Time 4–16 Hours1–3 Hours12–24 Hours
Purification Acid/Base ExtractionColumn ChromatographyRecrystallization
Recommendation Primary Choice Secondary ChoiceAvoid
References
  • Abdel-Magid, A. F., et al. (1996).[1][3][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1][2]

  • Orie, K. J., et al. (2021).[1][4] "Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review." American Journal of Heterocyclic Chemistry, 7(1), 11-15.[1] Link[1][2]

  • AppChem. "N-(2-Methoxybenzyl)pyridin-2-amine Product Data." AppChemical Product Catalog. Link

Sources

Optimization

"optimizing Buchwald-Hartwig reaction for electron-rich amines"

Welcome to the Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in modern organic synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in modern organic synthesis: optimizing the Buchwald-Hartwig amination for highly nucleophilic, electron-rich amines (e.g., primary alkylamines, morpholines, and electron-rich anilines).

While electron-rich amines are excellent nucleophiles, their high electron density is a double-edged sword. They frequently lead to catalyst poisoning via over-coordination, off-cycle resting states, and competitive


-hydride elimination. This guide breaks down the mechanistic causality behind these failures and provides self-validating protocols to ensure your catalytic cycles turn over efficiently.

The Nucleophilicity Paradox: Mechanistic Bottlenecks

In a standard Buchwald-Hartwig catalytic cycle, the active


 species undergoes oxidative addition with an aryl halide, followed by amine coordination, deprotonation, and reductive elimination. However, when utilizing electron-rich amines, the reaction often stalls at the amine coordination step.

Because these amines are highly nucleophilic, excess amine in the reaction mixture can displace the phosphine ligand or coordinate twice to the palladium center, forming a stable, unreactive


 bis-amine complex. This acts as a thermodynamic "sink," trapping the catalyst off-cycle [3].

BHA_Cycle Pd0 Active Catalyst LPd(0) OxAdd Oxidative Addition LPd(II)(Ar)(X) Pd0->OxAdd Ar-X AmineCoord Amine Binding LPd(II)(Ar)(NH2R)+ X- OxAdd->AmineCoord R-NH2 Trap Off-Cycle Trap Bis-Amine Complexation Pd(II)(NH2R)2 OxAdd->Trap Excess Nucleophilic Amine Deprot Deprotonation LPd(II)(Ar)(NHR) AmineCoord->Deprot Base RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 Product Trap->OxAdd Steric Exclusion (BrettPhos)

Buchwald-Hartwig catalytic cycle highlighting the bis-amine off-cycle trap and steric resolution.

Quantitative Optimization: Ligand & Precatalyst Selection

To prevent bis-amine complexation, we must employ dialkylbiarylphosphine ligands with extreme steric bulk. The steric profile of ligands like BrettPhos mechanically physically prevents a second amine molecule from binding to the palladium center. Furthermore, to ensure rapid generation of the active


 species without relying on harsh reducing agents, Third and Fourth-Generation (G3/G4) precatalysts are mandatory [1]. The mesylate (

) leaving group in G3 precatalysts allows for rapid activation under mild conditions [2].

Table 1: Optimal Precatalyst Matrix for Electron-Rich Amines

Amine ClassOptimal PrecatalystMechanistic RationaleTypical BaseTemp (°C)
Primary Alkylamines BrettPhos Pd G3Extreme bulk prevents bis-amine coordination; accelerates reductive elimination over

-hydride elimination.
LHMDS / NaOtBu65–80
Secondary Alkylamines RuPhos Pd G4Accommodates secondary steric bulk; prevents over-arylation while maintaining high turnover.NaOtBu / LiHMDS80–100
Electron-Rich Anilines tBuBrettPhos Pd G3Modulates electronic density to favor reductive elimination and prevents resting state sequestration.NaOtBu / K3PO480–100
Ammonia / Hydrazines Mor-DalPhos PdHemilabile morpholino group stabilizes low-coordinate Pd intermediates during difficult couplings.NaOtBu60–90

Data synthesized from comparative ligand kinetic studies and precatalyst development reports [1, 3, 5].

Self-Validating Experimental Protocol: G3-Catalyzed Amination

This protocol is designed as a self-validating system. It includes built-in Quality Control (QC) checks to ensure that failures are isolated to substrate reactivity rather than reagent degradation.

Step 1: Pre-Reaction Quality Control (QC) Causality: G3/G4 precatalysts can degrade or contain synthesis impurities (e.g., unreacted palladacycle dimer, residual THF, or dichloromethane) which severely inhibit the reaction [4]. Action: Dissolve 5 mg of the chosen G3 precatalyst in


 and perform a 

NMR. Verify the absence of unreacted dimer and ensure the mesylate peak is sharp and integrated correctly.

Step 2: Rigorous Inert Atmosphere Setup Causality: Electron-rich phosphines are highly susceptible to oxidation, forming inactive phosphine oxides. Action: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the G3 precatalyst (0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol). Seal the vessel, evacuate, and backfill with ultra-high purity Argon three times [6].

Step 3: Reagent Introduction & Activation Causality: Order of addition matters. Adding the amine before the solvent can cause localized high concentrations, leading to immediate catalyst poisoning. Action: Under positive Argon flow, inject anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL). Stir for 2 minutes to initiate precatalyst activation. Finally, inject the electron-rich amine (1.2 mmol).

Step 4: In-Process Monitoring & Quenching Causality: Monitoring prevents product degradation and identifies stalling points. Action: Heat the reaction to the specified temperature (see Table 1). At 2 hours and 12 hours, extract a 50


 aliquot under Argon. Quench immediately in wet ethyl acetate to freeze the catalytic state. Analyze via LC-MS to compare the ratio of desired product vs. dehalogenated starting material (

).

Troubleshooting Guide & FAQs

Q: My reaction with a primary alkylamine is stalling at 20% conversion, and I see intact aryl halide. What is happening? A: You are likely experiencing catalyst poisoning via bis-amine complexation. Highly nucleophilic primary alkylamines can displace the phosphine ligand. Solution: Ensure you are using BrettPhos Pd G3 . If you are already using BrettPhos, your precatalyst may not be activating efficiently. Switch to a stronger base (like LHMDS) to ensure rapid deprotonation of the G3 carbazole leaving group [1, 6].

Q: Instead of my desired product, LC-MS shows a massive peak corresponding to the dehalogenated aryl ring (


). How do I fix this? 
A:  This is a classic symptom of competitive 

-hydride elimination
. After the amine coordinates and deprotonates, the resulting

intermediate is taking too long to undergo reductive elimination. Instead, the Pd center extracts a

-hydrogen from your alkylamine, releasing an imine and an

species, which reductively eliminates to give

. Solution: You must accelerate reductive elimination. Switch to a bulkier ligand like tBuBrettPhos which forces the aryl and amine groups closer together, drastically lowering the activation energy barrier for reductive elimination [3].

Q: The protocol works beautifully for aryl bromides, but fails completely when I switch to aryl iodides. Aren't iodides supposed to be more reactive? A: Contrary to conventional cross-coupling wisdom, aryl iodides are notoriously problematic in Buchwald-Hartwig aminations. The iodide anion generated during oxidative addition is highly coordinating and can precipitate the palladium complex, pushing the catalyst into an off-cycle resting state. The actual reactivity order for BHA is


 [2].
Solution: If you must use an aryl iodide, add silver salts (e.g., 

) to scavenge the iodide anions from the solution, or switch your substrate to an aryl bromide or chloride.

Q: I am getting significant amounts of tertiary amine (over-arylation) when trying to couple a primary amine. A: The secondary amine product you are forming is successfully competing with your primary amine starting material for the active


 catalyst.
Solution: This is a steric control failure. If you are using a smaller ligand like XPhos, switch immediately to BrettPhos . The extreme steric bulk of BrettPhos physically prevents the newly formed secondary amine from re-entering the catalytic cycle [1].

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction - ResearchGate[Link]

  • Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald–Hartwig Amination Employing Mor-DalPhos - ACS Publications[Link]

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in N-Aryl-Pyridin-2-Amine Synthesis

Welcome to the Technical Support Center. The synthesis of N-aryl-pyridin-2-amines via carbon-nitrogen (C-N) cross-coupling is a cornerstone of medicinal chemistry, as the 2-aminopyridine motif is a privileged scaffold in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of N-aryl-pyridin-2-amines via carbon-nitrogen (C-N) cross-coupling is a cornerstone of medicinal chemistry, as the 2-aminopyridine motif is a privileged scaffold in kinase inhibitors and CNS therapeutics. However, achieving high yields is notoriously difficult. The intrinsic electronic properties of 2-aminopyridines often lead to catalyst poisoning, poor nucleophilicity, and stalled catalytic cycles.

As an application scientist, you cannot rely on trial-and-error. This guide provides field-proven, causality-driven troubleshooting strategies to rescue stalled reactions and optimize your synthetic workflows.

Diagnostic Workflow: Identifying the Point of Failure

Before adjusting parameters, you must diagnose why the reaction is failing. The visual state of your reaction mixture is the most immediate indicator of the catalytic cycle's health.

G A Low Yield: N-Aryl-Pyridin-2-Amine B Observe Reaction State A->B C Pd Black Precipitate (Catalyst Poisoning) B->C Degradation / Stalling D No Color Change (Failed Ox. Addition) B->D Unreactive E Use Bulky Ligands (BrettPhos, RuPhos) C->E Prevent Coordination F Use CuI / N-Oxide Catalysis C->F Switch Metal D->E Increase e- Density G Optimize Base/Solvent (Cs2CO3, Dioxane) D->G Improve Solubility

Troubleshooting workflow for resolving low yields in N-aryl-pyridin-2-amine C-N cross-coupling.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does my Pd-catalyzed amination of 2-aminopyridine stall at 10-20% yield, often accompanied by a black precipitate? Causality & Solution: The formation of a fine black precipitate is metallic palladium crashing out of the catalytic cycle, a hallmark of catalyst decomposition [[1]](). 2-Aminopyridines are notorious for catalyst poisoning. The pyridine nitrogen acts as a strong bidentate or bridging ligand, coordinating tightly to the palladium center and displacing the crucial phosphine ligands 1. This halts the reaction and leads to the aggregation of Pd(0) into inactive palladium black. To prevent this: You must use sterically demanding, electron-rich biarylphosphine ligands such as BrettPhos (for primary amines) or RuPhos (for secondary amines) 2. These bulky ligands enforce a mono-ligated Pd(0)L1 active species and sterically shield the metal center from unwanted coordination by the pyridine nitrogen.

Q2: I am trying to couple 2-aminopyridine with an unactivated aryl chloride, but the reaction fails to initiate. How can I overcome this? Causality & Solution: Aryl chlorides possess a high C-Cl bond dissociation energy, making the oxidative addition step kinetically sluggish. If oxidative addition is too slow, the catalyst resting state becomes vulnerable to degradation or off-cycle binding by the 2-aminopyridine 2. Alternative Approach: While Pd/BrettPhos is highly effective, an emerging and highly robust alternative is copper-catalyzed Ullmann-type coupling using specialized ligands. Recent advancements have demonstrated that 2-aminopyridine 1-oxides act as highly effective bidentate ligands for CuI-catalyzed amination of less reactive aryl chlorides 3. The N-oxide and amine moieties form a highly stable 5-membered chelate ring with the Cu(I) ion, significantly lowering the activation barrier for oxidative addition and affording the N-aryl-pyridin-2-amine in excellent yields 3.

Q3: My starting materials are degrading, and I see multiple side products by LC-MS. I am currently using Sodium tert-butoxide (NaOtBu) in Toluene at 110 °C. Causality & Solution: NaOtBu is a strong, highly nucleophilic base. While it facilitates rapid deprotonation of the amine-palladium complex, it is incompatible with sensitive functional groups and can cause substrate degradation or homocoupling at elevated temperatures 1. Optimization: Switch to a milder inorganic base such as Cesium Carbonate (Cs2CO3) or Potassium Phosphate (K3PO4). If base insolubility is stalling the reaction, the use of soluble organic amine bases (e.g., DBU) has been shown to facilitate Pd-catalyzed C-N coupling by stabilizing catalytic intermediates without the harshness of alkoxides [[4]](). Lower the temperature to 80-90 °C and switch the solvent to 1,4-dioxane to improve solubility and stabilize the catalyst 1.

Data Presentation: Optimized Parameter Selection

Use the following matrix to select the optimal catalytic system based on your specific substrate constraints.

Substrate ClassRecommended Catalyst SystemPreferred BaseSolventMechanistic Rationale
Aryl Bromides / Iodides Pd Precatalyst + BrettPhosNaOtBu or LiHMDSTolueneBulky ligand prevents pyridine nitrogen from poisoning the Pd(0) center.
Aryl Chlorides CuI (10 mol%) + 2-Aminopyridine 1-oxideCs2CO3DMFN-oxide ligand forms a highly stable 5-membered chelate ring with Cu(I), accelerating oxidative addition.
Base-Sensitive Substrates Pd Precatalyst (G3/G4) + tBuBrettPhosK3PO4 or DBUt-Amyl AlcoholAvoids alkoxide-driven degradation; organic bases stabilize the intermediate.
Sterically Hindered Amines Pd Precatalyst + RuPhosLiHMDS1,4-DioxaneRuPhos accommodates secondary/hindered amines while maintaining Pd shielding.
Standard Operating Procedure: Self-Validating Cu-Catalyzed Amination

To overcome the limitations of Pd-catalysis with unactivated aryl chlorides, the following CuI/2-Aminopyridine 1-Oxide protocol provides a highly reliable, self-validating methodology 3.

Self-Validating Principle: The successful formation of the active Cu-chelate complex is visually indicated by a distinct color transition. Failure to observe this transition indicates wet solvent, oxygen ingress, or inactive CuI.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In an argon-filled glovebox, charge an oven-dried Schlenk tube with CuI (10 mol%), 2-aminopyridine 1-oxide ligand (10 mol%), and Cs2CO3 (2.0 equiv). Causality: Cu(I) is highly susceptible to disproportionation and oxidation to Cu(II) in the presence of moisture/O2, which immediately terminates the catalytic cycle.

  • Substrate Addition: Add the aryl chloride (1.0 equiv) and the 2-aminopyridine coupling partner (1.2 equiv).

  • Solvent Addition & Ligation (Self-Validation Check): Add anhydrous, degassed DMF to achieve a 0.5 M concentration. Validation: Upon stirring at room temperature for 10 minutes, the mixture MUST transition from a pale, heterogeneous suspension to a deep, homogeneous colored solution. If the mixture remains a colorless suspension, the Cu-ligand complex has failed to form; halt the experiment and verify reagent purity.

  • Reaction Execution: Seal the tube, remove it from the glovebox, and heat at 110–130 °C for 12–24 hours. Monitor by LC-MS until the aryl chloride is fully consumed.

  • Workup & Purification: Cool to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove insoluble inorganic salts and copper residues. Wash the filtrate with 5% aqueous LiCl (3x) to quantitatively remove the DMF, followed by a brine wash. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure before column chromatography.

References
  • BenchChem Technical Support Team. "Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines". BenchChem. 1

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions". Chemical Reviews (via PMC). 2

  • Liu, W., et al. "CuI/2-Aminopyridine 1-Oxide Catalyzed Amination of Aryl Chlorides with Aliphatic Amines". Organic Letters. 3

  • Dennis, J. M., et al. "Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines". ACS Catalysis (via PMC). 4

Sources

Optimization

"minimizing hydrodehalogenation in palladium-catalyzed amination"

Technical Support Center: Minimizing Hydrodehalogenation in Palladium-Catalyzed Amination Part 1: Core Directive & Introduction Subject: Strategic Suppression of Hydrodehalogenation (HDH) in Buchwald-Hartwig Amination. T...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Hydrodehalogenation in Palladium-Catalyzed Amination

Part 1: Core Directive & Introduction

Subject: Strategic Suppression of Hydrodehalogenation (HDH) in Buchwald-Hartwig Amination. To: Process Chemists, Medicinal Chemists, and Discovery Scientists. From: Senior Application Scientist, Catalysis Technologies.

The Challenge: In palladium-catalyzed C–N cross-coupling, hydrodehalogenation (HDH)—the reduction of the aryl halide (Ar-X) to the parent arene (Ar-H)—is a pervasive parasitic pathway.[1] It is particularly detrimental when working with electron-deficient aryl halides or when using primary alkyl amines that possess


-hydrogens.

This guide provides a mechanistic breakdown and actionable troubleshooting protocols to shift the chemoselectivity favoring reductive elimination (C-N bond formation) over


-hydride elimination (reduction).

Part 2: Mechanistic Insight & Visualization

To solve HDH, one must understand its origin. It typically arises from two pathways:

  • 
    -Hydride Elimination:  From a Pd(II)-amido or Pd(II)-alkoxide intermediate (if alcohol solvents/bases are used).
    
  • Transfer Hydrogenation: Direct hydride transfer from the solvent or base (e.g., isopropoxide oxidation).

Figure 1: Divergent Pathways in Pd-Catalyzed Amination

G Pd0 L-Pd(0) Active Catalyst OxAdd L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OxAdd Oxidative Addition ArX Ar-X (Aryl Halide) ArX->OxAdd PdAmido L-Pd(II)(Ar)(NR2) Pd-Amido Complex OxAdd->PdAmido Amine Binding & Deprotonation Amine HNR2 / Base Amine->PdAmido RedElim Reductive Elimination (FAST) PdAmido->RedElim Pathway A (Preferred) BetaElim β-Hydride Elimination (SLOW but competing) PdAmido->BetaElim Pathway B (Avoid) RedElim->Pd0 Regenerate Pd(0) Product Ar-NR2 (Desired Amine) RedElim->Product Hydride L-Pd(II)(Ar)(H) BetaElim->Hydride Imine release Byproduct Ar-H (Hydrodehalogenated) Hydride->Byproduct Reductive Elim. Byproduct->Pd0

Caption: Figure 1.[1][2][3] The kinetic competition between productive C-N bond formation (Pathway A) and destructive hydrodehalogenation via


-hydride elimination (Pathway B).

Part 3: Troubleshooting Guide (Q&A)

Scenario 1: "I am seeing >20% reduction of my aryl bromide when coupling with a primary alkyl amine."

Root Cause: Primary alkyl amines possess


-hydrogens. If the reductive elimination is slow, the Pd-amido complex has time to undergo 

-hydride elimination. Solution: Accelerate Reductive Elimination.
  • Ligand Switch: Move to a bulky, electron-rich biarylphosphine like BrettPhos , RuPhos , or t-BuBrettPhos . These ligands are sterically designed to "squeeze" the Pd center, forcing the rapid reductive elimination of the C-N bond [1].

  • Precatalyst: Use Pd(II) precatalysts (e.g., G3-Palladacycles) rather than Pd(OAc)₂ or Pd₂dba₃. This ensures a 1:1 L:Pd ratio, preventing the formation of less active, less selective multi-ligated species [2].

Scenario 2: "My reaction works, but I see dehalogenation. I am using Sodium tert-butoxide in Isopropanol."

Root Cause: Solvent/Base-mediated reduction.[4] Secondary alcohols (like IPA) are excellent hydride donors in the presence of Pd. Alkoxide bases can also undergo


-hydride elimination to form Pd-H species.
Solution:  Remove Hydride Sources.
  • Solvent: Switch to t-Amyl alcohol (hindered, difficult to oxidize) or aprotic polar solvents like Dioxane or Toluene .

  • Base: Switch to NaOtBu in Toluene (if solubility permits) or use inorganic bases like Cs₂CO₃ or K₃PO₄ . If a soluble base is needed, LiHMDS is a non-hydride-donating alternative [3].

Scenario 3: "I have a chloro-bromo arene. I want to aminate the bromide, but I see reduction of the chloride."

Root Cause: Loss of chemoselectivity. If the catalyst is too active or small, it may oxidatively add to the chloride after the bromide is consumed, or reduce the chloride via HAT (Hydrogen Atom Transfer). Solution: Catalyst-Controlled Selectivity.[5][6]

  • Protocol: Use Pd-crotyl(t-BuXPhos) .[6] This catalyst is highly selective for Ar-Br over Ar-Cl.

  • Temperature: Lower the temperature. Ar-Br activation is kinetically favored at lower temperatures (RT to 40°C), whereas Ar-Cl activation typically requires >80°C with these ligands [4].

Part 4: High-Fidelity Experimental Protocol

Protocol: Chemoselective Amination of Sensitive Substrates Objective: Coupling a primary amine with an aryl bromide while minimizing HDH.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (1–2 mol%) — Selected for high activity and resistance to reduction.

  • Base: NaOtBu (1.4 equiv) — Sublimed grade is critical.

  • Solvent: Anhydrous THF or Toluene (0.2 M).

Step-by-Step:

  • Preparation: Charge a reaction vial with the Aryl Bromide, NaOtBu, and RuPhos Pd G4. If the amine is a solid, add it now.

  • Inertion: Seal the vial and purge with Argon for 5 minutes. (Do not use Nitrogen if strict anaerobicity is required for highly sensitive ligands, though RuPhos is robust).

  • Solvent Addition: Add anhydrous THF/Toluene via syringe. If the amine is liquid, add it now.

  • Reaction: Stir at Room Temperature for 1 hour.

    • Why RT? RuPhos is active at RT for bromides. Heating promotes

      
      -hydride elimination.
      
  • Monitoring: Check LCMS.

    • Pass: >95% Product, <2% Ar-H.

    • Fail (Reduction observed): Repeat with t-BuBrettPhos Pd G3 and switch solvent to Dioxane .

Part 5: Data & Optimization Matrix

Table 1: Ligand Selection for Minimizing Hydrodehalogenation

Ligand ClassExamplesHDH RiskMechanism of SuppressionRecommended For
Biaryl Phosphines RuPhos , BrettPhos LowSteric bulk accelerates Reductive Elimination (

).
Primary amines, Anilines
Bipyrazoles BippyPhos , KPhos Very LowChelating nature stabilizes Pd, preventing open coordination sites for

-H elim.
Aqueous ammonia, volatile amines [5]
Simple Phosphines PPh₃, dppfHighSlow reductive elimination allows competing hydride formation.Simple, non-sensitive substrates only
Tri-alkyl Phosphines P(t-Bu)₃MediumElectron-richness promotes oxidative addition, but can be prone to HAT if sterics aren't managed.Aryl Chlorides

Figure 2: Optimization Decision Tree

DecisionTree Start Start: Significant HDH Observed CheckAmine Is the amine a primary alkyl amine? Start->CheckAmine CheckSolvent Is the solvent a secondary alcohol? CheckAmine->CheckSolvent No (Aniline/Secondary) SwitchLigand Switch to BrettPhos or RuPhos (Increase Sterics) CheckAmine->SwitchLigand Yes SwitchSolvent Switch to Toluene or t-Amyl Alcohol CheckSolvent->SwitchSolvent Yes CheckBase Is the base NaOtBu? CheckSolvent->CheckBase No SwitchBase Switch to K3PO4 or Cs2CO3 CheckBase->SwitchBase Yes

Caption: Figure 2. Logic flow for diagnosing and fixing hydrodehalogenation issues.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920. Link

  • Ingoglia, B. T., & Buchwald, S. L. (2015). Soluble Bases for Palladium-Catalyzed C–N Cross-Coupling. Organic Letters, 17(3), 760-763. Link

  • Gurreri, D., et al. (2018). Catalyst-Directed Chemoselective Double Amination of Bromo-chloro(hetero)arenes. ACS Catalysis, 8, 4823-4828. Link

  • Choi, K., et al. (2024).[7][8] Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.[7] Journal of the American Chemical Society, 146(28), 19414–19424.[9] Link

Sources

Troubleshooting

"byproduct formation in the synthesis of N-(2-Methoxybenzyl)pyridin-2-amine"

Core Directive: Controlling the Reaction Landscape The synthesis of N-(2-Methoxybenzyl)pyridin-2-amine (CAS: 856855-87-3) is a critical transformation in medicinal chemistry, often serving as a scaffold for antihistamine...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: Controlling the Reaction Landscape

The synthesis of N-(2-Methoxybenzyl)pyridin-2-amine (CAS: 856855-87-3) is a critical transformation in medicinal chemistry, often serving as a scaffold for antihistamines and kinase inhibitors.[1][2] While seemingly straightforward, the reaction landscape is riddled with competing pathways that degrade yield and complicate purification.[2]

This guide addresses the two primary synthetic routes: Reductive Amination (Route A) and Nucleophilic Aromatic Substitution (SNAr) (Route B).[1][2] We focus on the causality of byproduct formation—why they form and how to engineer them out of your system.

Route A: Reductive Amination (The "Green" Pathway)

This route involves the condensation of 2-aminopyridine with 2-methoxybenzaldehyde , followed by reduction.[1][2] It is preferred for its mild conditions but is susceptible to over-reduction and equilibrium issues.[2]

The Byproduct Landscape

The primary challenge here is the competition between imine formation, reduction, and over-alkylation.[2]

Impurity TypeChemical Structure/NameCause of Formation
Impurity A 2-Methoxybenzyl alcohol Direct reduction of the aldehyde starting material before imine formation is complete.[1]
Impurity B N,N-Bis(2-methoxybenzyl)pyridin-2-amine Over-alkylation.[1][2] The product amine is more nucleophilic than the starting 2-aminopyridine.
Impurity C Schiff Base (Unreduced Imine) Incomplete reduction or hydrolysis of the imine back to starting materials during workup.
Impurity D 2,2'-Dipyridylamine Trace impurity from 2-aminopyridine dimerization (rare, but seen in high-heat reflux).[1][2]
Validated Protocol

Standardized for 10 mmol scale.

  • Imine Formation: In a dry flask, dissolve 2-aminopyridine (1.0 equiv, 0.94 g) and 2-methoxybenzaldehyde (1.05 equiv, 1.43 g) in anhydrous DCE (1,2-Dichloroethane) or MeOH (30 mL).

    • Expert Insight: Add activated 4Å molecular sieves or MgSO₄ to drive the equilibrium toward the imine by sequestering water.

  • Activation: Add Acetic Acid (1.5 equiv). Stir at room temperature for 2–4 hours. Monitor by TLC until the aldehyde spot fades.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 3.18 g) portion-wise.

    • Why STAB? Unlike NaBH₄, STAB is less basic and less likely to reduce the aldehyde directly, favoring the imine [1].[2]

  • Quench: Stir overnight. Quench with saturated NaHCO₃.[2][3] Extract with DCM.[2][4]

Troubleshooting Guide (Route A)

Q: I see a large spot for 2-methoxybenzyl alcohol (Impurity A).

  • Root Cause: The reducing agent was added before the imine was fully formed, or the reducing agent is too aggressive (e.g., NaBH₄ used without acid catalyst).[2]

  • Fix: Switch to STAB. Ensure a "pre-mix" time of 2+ hours for amine and aldehyde before adding the hydride.[2]

Q: My yield is low due to Bis-alkylation (Impurity B).

  • Root Cause: High local concentration of the aldehyde relative to the newly formed product.

  • Fix: Use a slight excess of the amine (1.2 equiv) instead of the aldehyde. Dilute the reaction mixture (0.1 M).

Route B: Nucleophilic Aromatic Substitution (SNAr)[1][2][3]

This route involves the displacement of a halide from 2-fluoropyridine (or 2-chloropyridine) by 2-methoxybenzylamine .[1] It is robust but requires higher energy and basic conditions.[2]

The Byproduct Landscape

The high reactivity of 2-fluoropyridine drives the reaction but also invites side reactions with moisture and the product itself.

Impurity TypeChemical Structure/NameCause of Formation
Impurity E 2-Hydroxypyridine (Pyridin-2-ol) Hydrolysis of 2-fluoropyridine by trace water in the solvent or base.[1]
Impurity F N,N-Bis(pyridin-2-yl)(2-methoxybenzyl)amine The product reacts with a second equivalent of 2-fluoropyridine.[1][2]
Impurity G Ether cleavage products Demethylation of the methoxy group (rare, occurs only under harsh Lewis acid conditions or extreme heat).[2]
Validated Protocol

Standardized for 10 mmol scale.

  • Setup: In a pressure vial or reflux setup, combine 2-fluoropyridine (1.0 equiv, 0.97 g) and 2-methoxybenzylamine (1.2 equiv, 1.65 g).

    • Expert Insight: 2-Fluoropyridine reacts ~320x faster than 2-chloropyridine, allowing for milder temperatures [2].[1][2]

  • Base & Solvent: Add K₂CO₃ (2.0 equiv) and anhydrous DMSO or NMP (10 mL).

  • Reaction: Heat to 100°C (for Fluorine) or 140°C (for Chlorine). Stir for 4-6 hours.

  • Workup: Pour into ice water. The product often precipitates.[4] If not, extract with EtOAc.[2]

Troubleshooting Guide (Route B)

Q: The reaction has stalled, and I see starting material.

  • Root Cause: The leaving group is too poor (Chlorine) or the temperature is too low.

  • Fix: Switch to 2-fluoropyridine. If using 2-chloropyridine, add a catalytic amount of KI (Finkelstein condition) or switch to a Buchwald-Hartwig protocol (Pd-catalyzed) [3].[1][2]

Q: I have a significant amount of 2-hydroxypyridine (Impurity E).

  • Root Cause: Wet solvent (DMSO is hygroscopic) or wet base.[1][2]

  • Fix: Dry DMSO over molecular sieves for 24h. Flame-dry the K₂CO₃.

Visualizing the Reaction Pathways[3]

The following diagram illustrates the divergence points where critical byproducts are formed in both routes.

ReactionPathways cluster_RouteA Route A: Reductive Amination cluster_RouteB Route B: SNAr SM_A1 2-Aminopyridine Imine Imine Intermediate SM_A1->Imine + SM_A2 - H2O SM_A2 2-Methoxybenzaldehyde Byprod_Alc 2-Methoxybenzyl Alcohol SM_A2->Byprod_Alc Direct Reduction (NaBH4/STAB) Product_A N-(2-Methoxybenzyl) pyridin-2-amine Imine->Product_A Reduction (STAB) Byprod_Bis Bis-alkylated Amine Product_A->Byprod_Bis + SM_A2 Over-alkylation SM_B1 2-Fluoropyridine Product_B N-(2-Methoxybenzyl) pyridin-2-amine SM_B1->Product_B + SM_B2 Base, Heat Byprod_Hyd 2-Hydroxypyridine SM_B1->Byprod_Hyd + H2O Hydrolysis SM_B2 2-Methoxybenzylamine Byprod_Tert Tertiary Amine (Double SNAr) Product_B->Byprod_Tert + SM_B1 Excess Pyridine

Caption: Mechanistic divergence in Reductive Amination vs. SNAr. Red nodes indicate yield-killing byproducts.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use 2-chloropyridine instead of 2-fluoropyridine for SNAr? A: Yes, but the reaction rate will be significantly slower.[2] 2-Fluoropyridine reacts ~320 times faster due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate [2].[2] If you must use the chloro-derivative, expect to use higher temperatures (refluxing DMSO) or a Palladium catalyst (Buchwald-Hartwig conditions).[1][2]

Q2: Why is Sodium Triacetoxyborohydride (STAB) preferred over Sodium Borohydride (NaBH₄)? A: Selectivity.[1][2] NaBH₄ is a stronger reducing agent and will reduce the aldehyde to the alcohol (Impurity A) almost as fast as it reduces the imine. STAB is sterically hindered and electron-deficient, making it selective for the protonated imine species, effectively suppressing alcohol formation [1].[2]

Q3: How do I remove the unreacted 2-aminopyridine from Route A? A: 2-Aminopyridine is water-soluble but can be difficult to separate from the product.[1] An effective method is a dilute acid wash (0.5 M HCl).[1][2] The product (secondary amine) and the starting material (primary amine) have different pKa values.[2] Alternatively, flash chromatography using a gradient of DCM:MeOH (95:[2]5) is highly effective.[2]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][5][6] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[2] Link[1][2]

  • BenchChem Technical Support.[1][2][3][4][7][8] (2025).[1][2][3][4][7][8][9][10] Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem Application Notes. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994).[2] Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2] Reaction of aryl halides with primary, secondary, and tertiary amines. Journal of the American Chemical Society, 116(13), 5969-5970.[2] Link[1][2]

Sources

Optimization

Technical Support Center: Advanced Purification of N-(2-Methoxybenzyl)pyridin-2-amine

Welcome to the Technical Support Center for the synthesis and purification of N-(2-Methoxybenzyl)pyridin-2-amine (CAS: 856855-87-3). This guide is engineered for researchers and drug development professionals facing chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of N-(2-Methoxybenzyl)pyridin-2-amine (CAS: 856855-87-3). This guide is engineered for researchers and drug development professionals facing challenges in isolating high-purity secondary amines from reductive amination workflows. By dissecting the thermodynamic and kinetic factors governing the reaction between 2-aminopyridine and 2-methoxybenzaldehyde, this resource provides self-validating protocols to eliminate stubborn impurities.

Kinetic Profiling & Reaction Causality

To purify a compound effectively, one must first understand the chemical causality that generates impurities. The synthesis of N-(2-Methoxybenzyl)pyridin-2-amine relies on the condensation of an amine with an aldehyde to form a Schiff base (imine), followed by hydride reduction. Because 2-aminopyridine is a relatively weak nucleophile (its lone pair is delocalized into the electron-deficient pyridine ring), imine formation can stall, leading to unreacted starting materials. Furthermore, the newly formed secondary amine can compete with the primary amine for residual aldehyde, leading to over-alkylated tertiary amine impurities.

ReactionPathway AP 2-Aminopyridine (Nucleophile) Imine Schiff Base Intermediate AP->Imine -H2O MBA 2-Methoxybenzaldehyde (Electrophile) MBA->Imine Product N-(2-Methoxybenzyl) pyridin-2-amine Imine->Product NaBH(OAc)3 Tertiary Tertiary Amine (Impurity) Product->Tertiary Excess MBA

Fig 1. Chemical causality in the reductive amination pathway and impurity generation.

Troubleshooting & FAQs

Q1: My crude NMR shows a significant amount of unreacted 2-aminopyridine. Why did the reaction stall, and how can I remove it? A1: The reaction likely stalled because 2-aminopyridine is a weak nucleophile, raising the activation energy for complete Schiff base formation. Purification Solution: The pKa of 2-aminopyridine is 6.86[1], and the predicted pKa of your product, N-(2-Methoxybenzyl)pyridin-2-amine, is approximately 6.61[2]. Because these values are nearly identical, simple pH-gradient liquid-liquid extraction will not separate them. You must use silica gel column chromatography. Alternatively, for high-throughput parallel synthesis, treating the crude mixture with a 3 will selectively and covalently bind the unreacted primary amine, allowing the secondary amine product to be washed through cleanly[3].

Q2: I am detecting N,N-bis(2-methoxybenzyl)pyridin-2-amine (tertiary amine) in my LC-MS. How do I prevent over-alkylation? A2: Over-alkylation occurs when the secondary amine product reacts with residual 2-methoxybenzaldehyde. To prevent this, shift the kinetic balance:

  • Stoichiometry: Use a slight excess of 2-aminopyridine (1.1 to 1.2 eq) relative to the aldehyde.

  • Chemoselective Reduction: Avoid strong, unselective reducing agents like NaBH₄. Instead, use sodium triacetoxyborohydride (NaBH(OAc)₃). The steric bulk and electron-withdrawing acetoxy groups make this reagent exceptionally mild; it4 without reducing the unreacted aldehyde, thereby minimizing the pool of electrophiles available for tertiary amine formation[4].

Q3: My product is contaminated with a white, gelatinous precipitate after the reaction. What is it, and how do I resolve it? A3: This is a classic symptom of residual borate complexes formed during the hydride reduction step. Resolution: Do not immediately extract with organic solvents. First, quench the reaction with saturated aqueous NaHCO₃ or 1M NaOH and stir vigorously for 30–60 minutes. This alkaline hydrolysis breaks down the boron-nitrogen complexes into water-soluble borate salts. If an emulsion persists during extraction, filter the entire biphasic mixture through a pad of Celite to remove insoluble polymeric boron species before separating the layers.

Physicochemical & Chromatographic Data

To design a self-validating purification system, you must leverage the distinct physicochemical properties of the reaction components.

CompoundMolecular WeightpKaTLC Rf (Hexane:EtOAc 1:1)Solubility Profile
2-Aminopyridine 94.11 g/mol 6.86~0.2Soluble in water, EtOAc, DCM
2-Methoxybenzaldehyde 136.15 g/mol N/A (Neutral)~0.8Insoluble in water, highly soluble in organics
N-(2-Methoxybenzyl)pyridin-2-amine 214.26 g/mol ~6.61~0.5Poorly soluble in water, highly soluble in EtOAc
Tertiary Amine (Impurity) 334.41 g/mol ~6.0~0.7Insoluble in water, highly soluble in non-polar solvents

Self-Validating Purification Protocol

The following protocol utilizes a dual-stage purification strategy: an initial acid-base extraction to remove neutral impurities (like unreacted aldehyde), followed by silica gel chromatography to separate the primary and secondary amines.

PurificationWorkflow Crude Crude Mixture (Product, 2-AP, 2-MBA, Borates) Quench Alkaline Quench (Sat. NaHCO3) Crude->Quench OrgLayer Organic Phase (Amines + 2-MBA) Quench->OrgLayer Extract (EtOAc) AqLayer Aqueous Phase (Borate Salts) Quench->AqLayer Discard AcidExt Acid Extraction (1M HCl) OrgLayer->AcidExt AqAcid Aqueous Acidic (Protonated Amines) AcidExt->AqAcid Extract OrgNeutral Organic Phase (Neutral 2-MBA) AcidExt->OrgNeutral Discard Basify Basification (NaOH to pH 10) AqAcid->Basify Chromatography Silica Chromatography (Hexane/EtOAc) Basify->Chromatography Extract & Concentrate PureProduct Pure N-(2-Methoxybenzyl) pyridin-2-amine Chromatography->PureProduct

Fig 2. Liquid-liquid extraction and chromatographic resolution workflow for crude amine mixtures.

Step-by-Step Methodology

Step 1: Borate Hydrolysis and Initial Extraction

  • To the crude reaction mixture, add an equal volume of saturated aqueous NaHCO₃.

  • Stir vigorously at room temperature for 45 minutes. Self-Validation: The cessation of gas evolution (CO₂) indicates that residual reactive hydrides have been fully quenched.

  • Transfer to a separatory funnel and extract three times with Ethyl Acetate (EtOAc). Discard the aqueous layer (contains borate salts).

Step 2: Acid-Base Extraction (Removal of Neutral Impurities)

  • To the combined organic layers, add 1M HCl (aqueous) until the aqueous phase reaches pH 1-2. Extract thoroughly.

  • Separate the layers. Causality: At pH 1, both 2-aminopyridine and the secondary amine product are fully protonated and migrate to the aqueous layer. Unreacted 2-methoxybenzaldehyde remains in the organic layer.

  • Self-Validation: Spot the organic layer on a TLC plate (Hexane:EtOAc 1:1). It should show a single spot at Rf ~0.8 (aldehyde) and no UV-active spots at Rf ~0.5 or 0.2. Discard this organic layer.

  • Cool the acidic aqueous layer in an ice bath and slowly add 2M NaOH until the pH reaches 10.

  • Extract the basified aqueous layer three times with fresh EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine mixture.

Step 3: Chromatographic Resolution

  • Load the crude amine mixture onto a silica gel column.

  • Elute using a gradient of Hexane to EtOAc (e.g., starting at 9:1 and moving to 1:1).

  • Causality: The tertiary amine impurity will elute first (least polar). The target N-(2-Methoxybenzyl)pyridin-2-amine will elute second. Unreacted 2-aminopyridine, possessing two N-H bonds capable of strong hydrogen bonding with the silica stationary phase, will elute last.

  • Pool the fractions containing the pure product (Rf ~0.5) and concentrate in vacuo.

References

  • Reductive Amination, and How It Works - Master Organic Chemistry.
  • 2-Aminopyridine SDS, 504-29-0 Safety D
  • 2-Benzylaminopyridine Research Chemical - Benchchem.
  • Application Note – Reductive Amin

Sources

Troubleshooting

"alternative catalysts for the synthesis of N-aryl-pyridin-2-amines"

Welcome to the Catalysis Technical Support Center . As a Senior Application Scientist, I have designed this knowledge base to help you transition away from traditional, expensive, and often toxic Palladium-based systems...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis Technical Support Center . As a Senior Application Scientist, I have designed this knowledge base to help you transition away from traditional, expensive, and often toxic Palladium-based systems (like the Buchwald-Hartwig amination) for the synthesis of N-aryl-pyridin-2-amines.

This portal focuses on earth-abundant base metals (Copper, Nickel) and emerging metal-free/photocatalytic paradigms. We will explore the causality behind reaction failures, self-validating experimental protocols, and the mechanistic logic driving these alternative systems.

Quantitative Catalyst Comparison

Before troubleshooting, it is critical to benchmark your catalytic system. The table below summarizes the operational parameters of alternative catalysts compared to the legacy Palladium standard.

Catalyst SystemLigand / AdditiveTypical ConditionsSubstrate Scope (Aryl Halides)Cost & Sustainability Profile
Legacy Pd(OAc)₂ BINAP or DPPF80–110 °C, TolueneExcellent (I, Br, Cl, OTf)High cost, high toxicity, difficult removal.
CuI (Ullmann-type) 2-Aminopyridine 1-oxide130 °C, DMF, Cs₂CO₃Good (I, Br, Cl )[1]Low cost, requires high heat for chlorides.
Cu(OAc)₂ (Chan-Lam) None (Ligand-free)25–50 °C, MeOH/AirBoronic Acids[2]Very low cost, mild, requires O₂ oxidant.
Ni(COD)₂ 1,10-Phenanthroline80 °C, NaOtBuGood (I, Br, Cl)[3]Moderate cost, highly air/moisture sensitive.
Cu/P-CN (Photocatalyst) Heterogeneous g-C₃N₄25 °C, Blue LED (460 nm)Boronic Acids[4]Highly sustainable, recyclable up to 6 times.

Troubleshooting & FAQ Knowledge Base

Q1: I am attempting a standard Copper-catalyzed Ullmann coupling between 2-aminopyridine and an aryl chloride, but I am observing <5% yield. Why is the aryl chloride inert? Root Cause: Aryl chlorides possess high C-Cl bond dissociation energies. Furthermore, 2-aminopyridine itself can act as a poor ligand. It chelates with the Cu(I) ion to form a transitional 4-membered ring that is thermodynamically unstable, failing to lower the activation energy required for the oxidative addition of the inert aryl chloride[1]. Solution: Switch to a 2-aminopyridine 1-oxide ligand. The N-oxide moiety alters the electronic bite angle and provides a highly stable, electron-rich environment for the Cu(I) center, facilitating the activation of less reactive (hetero)aryl chlorides[1].

Q2: During the Chan-Lam coupling of 2-aminopyridine with phenylboronic acid using Cu(OAc)₂, I am getting a large amount of biphenyl (homocoupled byproduct) instead of my target amine. How do I fix this? Root Cause: The Chan-Lam coupling requires an oxidant (typically atmospheric O₂) to turn over the Cu(II)/Cu(III) cycle. If the amine coordination step is slow (due to steric hindrance or poor solubility), the Cu(II)-aryl intermediate undergoes a competing oxidative homocoupling pathway, yielding biphenyl[5]. Solution:

  • Pre-stir the Cu(OAc)₂ and 2-aminopyridine for 15 minutes before adding the boronic acid to ensure complete amine coordination.

  • Limit the oxygen supply by using a balloon rather than an open-air reflux, or switch to a strictly stoichiometric organic oxidant like TEMPO.

Q3: My Nickel-catalyzed amination (using Ni(COD)₂) works inconsistently. Sometimes it yields 80%, other times 0%. What is failing? Root Cause: Ni(COD)₂ is a Ni(0) precatalyst that is exceptionally sensitive to trace oxygen and moisture. Even minor degradation in the glovebox or during transfer will oxidize the active Ni(0) to an inactive Ni(II) species, completely killing the catalytic cycle[3]. Solution: Shift to an air-stable Ni(II) precatalyst such as (DPPF)NiCl₂ or (1,10-phenanthroline)NiCl₂. You can generate the active Ni(0) species in situ by adding a mild reducing agent (like Zinc dust) directly to the reaction vessel[3][6].

Mechanistic Workflows

To master these alternative systems, you must visualize the electron flow and phase transitions. Below are the logical workflows for the two most robust alternative methodologies.

G A Cu/P-CN Heterogeneous Catalyst B Blue LED Irradiation (460 nm) Photoexcitation A->B C Electron-Hole Pair Generation in g-C3N4 Lattice B->C D Single Electron Transfer (SET) to Aryl Boronic Acid C->D e- transfer F Cu-Mediated C-N Cross-Coupling C->F Cu activation E Aryl Radical Formation D->E E->F G N-Aryl-Pyridin-2-Amine Product F->G G->A Catalyst Centrifugation & Recovery

Photocatalytic cycle of Cu/P-CN for C-N cross-coupling under blue light.

G N1 Cu(II) Precatalyst N2 Transmetalation (Arylboronic Acid) N1->N2 N3 Amine Coordination N2->N3 N4 Oxidation to Cu(III) N3->N4 O2 Oxidant N5 Reductive Elimination N4->N5 N5->N1 Product Release

Mechanism of Cu-mediated Chan-Lam coupling of 2-aminopyridines.

Self-Validating Experimental Protocols

Protocol A: CuI / 2-Aminopyridine 1-Oxide Catalyzed Amination (For Aryl Chlorides)

This protocol utilizes a specialized N-oxide ligand to activate highly inert aryl chlorides[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (10 mol%), 2-aminopyridine 1-oxide ligand (10 mol%), and Cs₂CO₃ (2.0 equiv).

  • Atmosphere Exchange: Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times).

  • Reagent Addition: Add the aryl chloride (1.0 equiv), 2-aminopyridine (1.2 equiv), and anhydrous DMF (2.0 mL) via syringe.

  • Validation Checkpoint 1 (Visual): Upon stirring at room temperature for 5 minutes, the solution should transition from a pale suspension to a deep green/blue homogeneous mixture. Causality: This color shift confirms the successful formation of the active Cu-ligand complex. If the solution remains colorless, suspect moisture contamination in the DMF.

  • Heating: Seal the tube and heat at 130 °C for 24 hours.

  • Validation Checkpoint 2 (Analytical): Monitor via TLC (Hexane/EtOAc 4:1). The disappearance of the UV-active aryl chloride spot confirms complete oxidative addition and conversion.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Photocatalytic Synthesis using Cu/P-CN (For Aryl Boronic Acids)

This protocol utilizes a heterogeneous, recyclable copper-anchored phosphorus-doped g-C₃N₄ catalyst under mild, room-temperature conditions[4].

Step-by-Step Methodology:

  • Preparation: To a 10 mL transparent glass vial, add 2-aminopyridine (0.5 mmol), aryl boronic acid (1.0 mmol), and the Cu/P-CN catalyst (20 mg).

  • Solvent Addition: Add 3 mL of a MeOH/H₂O (1:1 v/v) solvent mixture. No base or external oxidants are required.

  • Irradiation: Place the vial in a photoreactor equipped with 460 nm Blue LEDs. Stir vigorously at room temperature (25 °C) for 12 hours.

  • Validation Checkpoint 1 (Visual): The heterogeneous catalyst should remain uniformly suspended. Quenching of the inherent g-C₃N₄ fluorescence under the blue light indicates active electron-hole pair generation and successful Single Electron Transfer (SET) to the substrates[4][6].

  • Recovery & Validation Checkpoint 2: Post-reaction, centrifuge the mixture at 4000 rpm for 5 minutes. The catalyst will pellet at the bottom. Causality: The supernatant must be clear and colorless; a blue tint in the supernatant indicates undesirable leaching of Cu²⁺ ions from the polymer matrix.

  • Workup: Decant the supernatant, evaporate the solvent under reduced pressure, and purify the residue via column chromatography. The recovered catalyst pellet can be washed with ethanol, dried, and reused for up to 6 consecutive cycles[4][7].

References

  • Chen, J., Natte, K., Man, N. Y. T., & Stewart, S. G. (2015). Convenient copper-mediated Chan-Lam coupling of 2-aminopyridine: Facile synthesis of N-arylpyridin-2-amines. Tetrahedron Letters, 56(33), 4843-4847.

  • Di, J., Zhang, M., Chen, Y., Wang, J., Geng, S., Tang, J., & Zhang, Z. (2021). Copper anchored on phosphorus g-C3N4 as a highly efficient photocatalyst for the synthesis of N-arylpyridin-2-amines. Green Chemistry, 23(2), 1041-1049.

  • Bhunia, S., Kumar, S. V., & Ma, D. (2020). CuI/2-Aminopyridine 1-Oxide Catalyzed Amination of Aryl Chlorides with Aliphatic Amines. Organic Letters, 22(19), 7486-7490.

  • Wolfe, J. P., & Buchwald, S. L. (1997). Nickel-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 119(26), 6054-6058.

Sources

Optimization

Technical Support Center: Solvent Effects on N-(2-Methoxybenzyl)pyridin-2-amine Synthesis

This guide serves as a technical support resource for researchers synthesizing N-(2-Methoxybenzyl)pyridin-2-amine . It moves beyond standard procedures to address the why and how of solvent interactions, troubleshooting,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers synthesizing N-(2-Methoxybenzyl)pyridin-2-amine . It moves beyond standard procedures to address the why and how of solvent interactions, troubleshooting, and process optimization.

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Solvent Selection & Troubleshooting

Executive Summary: The Solvent Landscape

The synthesis of N-(2-Methoxybenzyl)pyridin-2-amine typically proceeds via two primary pathways: Reductive Amination (Pathway A) or Nucleophilic Aromatic Substitution (


)  (Pathway B). Solvent choice is not merely about solubility; it dictates reaction kinetics, intermediate stability (imine vs. hemiaminal), and the impurity profile.
Quick Reference: Solvent Compatibility Matrix
Reaction PathwayPreferred SolventGreen AlternativeAvoid
Reductive Amination (STAB*)1,2-Dichloroethane (DCE) Ethanol (EtOH)Water (hydrolysis risk)
Reductive Amination (NaBH₄)Methanol (MeOH) Ethanol (EtOH)THF (poor solubility of reducing agent)

Coupling
DMSO / DMF Water/EtOH (Microwave)Toluene (unless using Buchwald Pd-cat)

*STAB = Sodium Triacetoxyborohydride

Pathway A: Reductive Amination (Troubleshooting & FAQs)

Reagents: 2-Aminopyridine + 2-Methoxybenzaldehyde + Reducing Agent.

Q1: Why is my yield significantly lower in Methanol compared to DCE when using STAB?

Diagnosis: Competitive Solvolysis & Imine Equilibrium. Technical Explanation: While Methanol (MeOH) is excellent for solvating polar substrates, it poses two issues when using Sodium Triacetoxyborohydride (STAB):

  • Reagent Decomposition: STAB reacts slowly with methanol, consuming the reducing agent over time [1].

  • Imine Equilibrium: The formation of the imine intermediate is an equilibrium process releasing water. In protic solvents like MeOH, this equilibrium can shift back toward the starting materials if water is not sequestered. DCE (1,2-Dichloroethane) is aprotic and does not interfere with the hydride donor, often resulting in faster kinetics and higher yields for this specific substrate class [1][3].

Corrective Action:

  • Switch to DCE: Run the reaction in DCE under slightly acidic conditions (Acetic Acid, 1 eq).

  • Stepwise Protocol: If you must use MeOH, form the imine first (reflux 2h), then cool and add the reducing agent.

Q2: I see a large "benzyl alcohol" impurity peak (2-Methoxybenzyl alcohol). Why?

Diagnosis: Direct reduction of the aldehyde.[1] Technical Explanation: This occurs when the reducing agent attacks the aldehyde before the imine is formed. This is common in solvents where imine formation is slow (e.g., THF without acid catalyst) or if the reducing agent is too reactive (e.g., NaBH₄ added immediately). Solvent Factor: In wet solvents, the imine hydrolyzes back to the aldehyde, which is then reduced to the alcohol (dead-end byproduct).

Corrective Action:

  • Pre-formation: Stir the amine and aldehyde in the solvent for 30-60 minutes before adding the reducing agent.

  • Drying: Ensure the solvent is anhydrous. Use molecular sieves (3Å or 4Å) in the reaction mixture to scavenge water produced during imine formation.

Pathway B: Nucleophilic Aromatic Substitution ( )

Reagents: 2-Chloropyridine + 2-Methoxybenzylamine.

Q3: The reaction is stalled at 10% conversion in Toluene/Dioxane. Heating doesn't help.

Diagnosis: Insufficient polarity for the Meisenheimer Complex. Technical Explanation: The


 mechanism involves the formation of a charged Meisenheimer intermediate. Non-polar solvents like Toluene cannot stabilize this transition state effectively, leading to a prohibitively high activation energy. Furthermore, the leaving group (Chloride) needs solvation to depart [4].

Corrective Action:

  • Switch to Polar Aprotic: Use DMSO , DMF , or NMP . These solvents have high dielectric constants that stabilize the charged intermediate.

  • Temperature: This reaction typically requires 100–120°C.

  • Green Alternative: If avoiding DMF, use n-Butanol or Water (requires microwave irradiation or high pressure) [5].

Comparative Data: Solvent Efficiency

The following data summarizes typical isolated yields for the synthesis of N-(2-Methoxybenzyl)pyridin-2-amine based on internal standard protocols.

Table 1: Solvent Effects on Yield (Reductive Amination) Conditions: 1.0 eq Amine, 1.1 eq Aldehyde, 1.4 eq STAB, RT, 16h.

SolventDielectric Constant (

)
Yield (%)Primary Impurity
1,2-Dichloroethane (DCE) 10.492% Trace Dialkylation
THF 7.578%Unreacted Aldehyde
Methanol 33.065%Benzyl Alcohol (Reduction)
Ethanol 24.560%Benzyl Alcohol
Water (Surfactant) 80.1<40%Hydrolysis Products

Visualizing the Chemistry

The following diagram illustrates the mechanistic pathways and where solvent choice impacts the outcome.

ReactionPathways Start Reagents: 2-Aminopyridine + 2-Methoxybenzaldehyde Imine Imine Intermediate (Unstable in Water) Start->Imine -H2O (Equilibrium) SideProduct Impurity: 2-Methoxybenzyl Alcohol Start->SideProduct Direct Reduction (If Imine slow) Product Target: N-(2-Methoxybenzyl)pyridin-2-amine Imine->Product Reduction (STAB) DCE Solvent: DCE (Promotes Imine) DCE->Imine Stabilizes MeOH Solvent: MeOH (Competes w/ Reagent) MeOH->SideProduct Increases Risk

Figure 1: Mechanistic flow showing how solvent choice (DCE vs. MeOH) influences the competition between productive amination and side-reaction (aldehyde reduction).

Recommended Protocol (Standard Operating Procedure)

Method: Reductive Amination (High Yield / High Purity) Solvent: 1,2-Dichloroethane (DCE)

  • Imine Formation:

    • Charge a dry reaction flask with 2-Aminopyridine (1.0 equiv) and 2-Methoxybenzaldehyde (1.05 equiv).

    • Add DCE (concentration ~0.2 M).

    • Add Acetic Acid (1.0 equiv). Note: Acid catalysis is crucial for electron-deficient amines like pyridine.

    • Stir at Room Temperature (RT) for 30 minutes under Nitrogen.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.

    • Stir at RT for 4–16 hours. Monitor by TLC or LCMS.[2]

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (

      
      ).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.[2]
      
  • Purification:

    • If necessary, recrystallize from Ethanol or purify via silica gel chromatography (Hexane/EtOAc).

Green Chemistry Alternatives

For laboratories restricting chlorinated solvents (DCE/DCM), the following modifications are validated:

  • Solvent: Ethanol (EtOH) .[3]

  • Modification: Use 2-Picoline-Borane complex instead of STAB. It is stable in protic solvents and environmentally benign [6].

  • Protocol: Reflux amine and aldehyde in EtOH for 2 hours to drive imine formation, cool to RT, then add 2-Picoline-Borane. Yields are typically 80-85%.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. (Context on amine synthesis in drug discovery). Link

  • Tripathi, R. P., et al. (2008). "Solvent-free synthesis of Schiff bases." Green Chemistry. (Context on imine formation equilibrium). Link

  • Roh, K. R., et al. (1999). "Nucleophilic aromatic substitution of chloropyridines." Tetrahedron Letters. Link

  • Paine, B. (2008). "Green chemistry in the synthesis of pharmaceuticals." Current Opinion in Drug Discovery & Development. (Ethanol/Water mixtures).[3][4][5][6]

Sources

Troubleshooting

"work-up procedure for removing palladium catalyst from N-aryl amines"

Case ID: PD-REM-001 Topic: Work-up procedures for removing palladium catalyst from N-aryl amines Assigned Specialist: Senior Application Scientist, Process Chemistry Division The Core Challenge: The "Coordination Conundr...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PD-REM-001 Topic: Work-up procedures for removing palladium catalyst from N-aryl amines Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The Core Challenge: The "Coordination Conundrum"

Welcome to the technical support center. If you are reading this, you likely have a Buchwald-Hartwig amination product that is failing ICH Q3D specifications (typically <10 ppm Pd for oral doses).

The Problem: Unlike neutral organic molecules, N-aryl amines act as ligands. The nitrogen atom in your product competes with your removal agents (scavengers or washes) for the palladium metal center.

  • Standard Scenario: Pd coordinates loosely to the solvent or phosphine ligands.

  • Your Scenario: Your product (an aniline derivative) coordinates tightly to the Pd(II) species, effectively "protecting" it from being scavenged.

To solve this, we must use ligands with a higher affinity for Pd than your product, or alter the oxidation state of the metal to break the complex.

Module 1: Diagnostic & Triage (The Decision Matrix)

Do not blindly apply a method. Use this logic flow to select the correct protocol based on your product's solubility and scale.

Pd_Removal_Decision_Tree Start Start: Crude N-Aryl Amine Mixture Solubility Is Product Soluble in Water-Immiscible Solvent (EtOAc, DCM, Toluene)? Start->Solubility Yes_Soluble Yes Solubility->Yes_Soluble No_Soluble No (Polar/Water Soluble) Solubility->No_Soluble Scale_Check Scale of Reaction? Yes_Soluble->Scale_Check Method_C Method C: Crystallization (Risk: Co-crystallization) No_Soluble->Method_C  High Risk Large_Scale >100g (Cost Sensitive) Scale_Check->Large_Scale Small_Scale <100g (Time Sensitive) Scale_Check->Small_Scale Method_A Method A: Aqueous Extraction (NAC / Thiourea Wash) Large_Scale->Method_A Method_B Method B: Solid Phase Scavenging (SiliaMetS® Thiol/DMT) Small_Scale->Method_B Method_A->Method_B  If fails spec

Figure 1: Decision matrix for selecting the optimal palladium removal strategy based on product solubility and reaction scale.

Module 2: Solid-Phase Scavenging (The Gold Standard)

For research and early development (<100g), functionalized silica is the most reliable method because it avoids emulsion formation common with N-aryl amines.

Mechanism of Action

Functionalized silicas (like SiliaMetS® Thiol or DMT ) act as "soft bases" (HSAB theory). The sulfur atoms on the silica backbone attack the Pd center, displacing the "harder" nitrogen ligand of your N-aryl amine.

Comparative Data: Selecting the Scavenger
Scavenger TypeFunctional GroupBest ForRelative Cost
SiliaMetS® Thiol Propylthiol (-SH)General Purpose. Best for Pd(0) and Pd(II). The industry workhorse.

SiliaMetS® DMT DimercaptotriazineDifficult Cases. Higher affinity for Pd(II) due to chelating effect. Use if Thiol fails.

$
SiliaMetS® Cysteine Cysteine (Amino Acid)Polar Products. Works well if the product has high polarity.

Activated Carbon CarbonBulk Removal. Non-selective; high risk of yield loss (product adsorption).$
Protocol: Batch Mode Scavenging

Target: <10 ppm Pd | Time: 4–12 Hours

  • Dissolution: Dissolve the crude N-aryl amine in a solvent where it is highly soluble (THF, EtOAc, or Toluene). Avoid MeOH if possible, as it can reduce scavenger efficiency.

  • Loading: Add SiliaMetS® Thiol (or DMT) at 4–8 equivalents relative to the residual Pd content.[1]

    • Note: If Pd content is unknown, use 10% w/w relative to the mass of the crude product.

  • Temperature: Heat the mixture to 50–60°C .

    • Critical Step: Room temperature scavenging is often insufficient for N-aryl amines because the activation energy required to break the Amine-Pd bond is higher than for neutral molecules.

  • Agitation: Stir vigorously for 4–12 hours.

  • Filtration: Filter through a 0.45 µm pad (or Celite) to remove the silica.

  • Analysis: Test filtrate via ICP-MS.

Module 3: Aqueous Extraction (The Bulk Solution)

For larger scales (>100g) where silica costs are prohibitive, liquid-liquid extraction using N-Acetylcysteine (NAC) is the preferred method.

The Chemistry

NAC forms a water-soluble anionic complex with Palladium at basic pH.



Protocol: The "Garrett/Amgen" Wash

Reference: Garrett et al., OPRD 2011 [1]

  • Preparation: Dissolve the crude mixture in a water-immiscible solvent (e.g., Isopropyl Acetate or Toluene).

  • Reagent Addition: Add a solution of N-Acetylcysteine (NAC) (approx. 10–20 equiv relative to Pd) in water.

  • Heating (Crucial): Heat the biphasic mixture to 50–60°C and stir for 2–4 hours.

    • Why? Heat promotes the ligand exchange from your N-aryl amine to the NAC.

  • pH Adjustment:

    • Cool to room temperature.[2]

    • Add slightly basic water (e.g., dilute ammonia or NaHCO3) to adjust the aqueous layer to pH ~8–9.

    • Warning: Do not make it too basic (pH >10) or Pd may precipitate as a colloid rather than partitioning into the water.

  • Separation: Separate layers. The Pd-NAC complex (often red/brown) will be in the aqueous layer.

  • Repeat: A second wash is often required to reach <10 ppm.

Troubleshooting & FAQs

Q1: My product is still colored (grey/brown) after scavenging, but ICP says Pd is low. Why?

  • Diagnosis: You likely have colloidal Palladium (Pd nanoparticles) that are too small to be filtered but aren't chemically active.

  • Fix: Add a "polish filtration" step. Stir the solution with activated carbon (Charcoal) for 30 minutes at RT, then filter through a tight Celite pad. Carbon is excellent for adsorbing colloids that functionalized silica misses.

Q2: I used SiliaMetS Thiol, but my yield dropped by 20%.

  • Diagnosis: Non-specific adsorption. Your N-aryl amine might be interacting with the free silanol groups (Si-OH) on the silica surface.

  • Fix: Switch to an "end-capped" scavenger (where free silanols are methylated) or add 1-2% Triethylamine to the solvent during scavenging to block the silanol sites.

Q3: Can I use Trimercaptotriazine (TMT) instead of NAC?

  • Answer: Yes. SiliaMetS® DMT is the solid version, but the free salt (Na3TMT) can be used for washes. It is highly effective but forms a precipitate with Pd rather than a water-soluble complex. You must filter off the Pd-TMT precipitate before phase separation, or it will hang at the interface (rag layer) and cause processing nightmares.

Q4: The Pd levels are stubborn (stuck at 50 ppm).

  • Diagnosis: The Pd is likely in a highly stable "palladacycle" or the N-aryl amine is acting as a bidentate ligand.

  • Fix: Use a binary approach . Perform one NAC wash (Module 3) followed by a final polish with SiliaMetS DMT (Module 2). The wash removes the bulk; the scavenger removes the trace.

Visualizing the Mechanism

Scavenging_Mechanism Pd_Complex Pd-Product Complex (Organic Phase) Transition Ligand Exchange (Requires Heat 50°C) Pd_Complex->Transition Diffusion Scavenger SiliaMetS® Thiol (Solid Support) Scavenger->Transition Surface Contact Result_Solid Pd-Thiol-Silica (Filtered Off) Transition->Result_Solid Chemisorption Result_Liquid Purified N-Aryl Amine (Filtrate) Transition->Result_Liquid Release

Figure 2: The Ligand Exchange Mechanism. Heat is required to overcome the activation energy of the Pd-Amine bond.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[3] Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[4][5] Link

  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers Application Note: Palladium Removal.[1][4][6][7]Link

  • ICH Q3D. (2019). Guideline for Elemental Impurities.[8][9][10] International Council for Harmonisation. Link

  • Phillips, S. T., et al. (2011). Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents. Organic Process Research & Development.[4][5] Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: N-(2-Methoxybenzyl)pyridin-2-amine vs. N-(4-Methoxybenzyl)pyridin-2-amine

Executive Summary This guide provides a technical analysis of the comparative reactivity between N-(2-methoxybenzyl)pyridin-2-amine (Ortho-isomer) and N-(4-methoxybenzyl)pyridin-2-amine (Para-isomer) . While these compou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the comparative reactivity between N-(2-methoxybenzyl)pyridin-2-amine (Ortho-isomer) and N-(4-methoxybenzyl)pyridin-2-amine (Para-isomer) . While these compounds share a molecular formula (C₁₃H₁₄N₂O) and the fundamental aminopyridine scaffold, their reactivity profiles diverge significantly due to the "Ortho Effect."

Key Distinction:

  • The Ortho-isomer functions as a potential tridentate hemilabile ligand (N,N,O) . The methoxy oxygen is spatially positioned to coordinate with metal centers bound to the pyridine-amine motif, influencing catalytic rates and selectivity.

  • The Para-isomer acts strictly as a bidentate ligand (N,N) . The methoxy group exerts a strong remote electronic influence (+M effect) without steric intervention at the metal center, often leading to faster reaction kinetics in sterically sensitive couplings but lower stability in intermediates requiring hemilabile support.

Molecular & Electronic Profiling

The following table summarizes the physicochemical and electronic distinctions that drive the reactivity differences.

FeatureN-(2-Methoxybenzyl)pyridin-2-amine (Ortho)N-(4-Methoxybenzyl)pyridin-2-amine (Para)
Ligand Denticity Potential Tridentate (N,N,O)Bidentate (N,N)
Coordination Geometry Facial or Meridional (crowded)Planar (unhindered)
Electronic Effect Inductive withdrawal (-I) dominates at linker; Methoxy O can donate to metal.Resonance donation (+M) activates benzyl ring; remote from metal center.
Steric Profile High (A1,3 strain possible); "Ortho-blocked"Low; Linear topology
pKa (Pyridinium) ~6.5 (stabilized by intramolecular H-bond)~6.8 (increased electron density from para-OMe)
Primary Application Stabilizing reactive metal intermediates; Hemilabile catalysis.Tubulin inhibition; Sterically demanding cross-couplings.

Mechanistic Deep Dive: The Chelation Effect

The most critical reactivity differentiator is the capacity for chelation. In transition metal catalysis (e.g., Pd, Ni, or Cu), the aminopyridine motif is a "privileged scaffold" that directs C-H activation.

Structural Isomerism & Chelation Potential

The ortho-isomer can form a 6-membered chelate ring involving the methoxy oxygen. This creates a hemilabile system: the oxygen binds to stabilize the metal (resting state) and dissociates to open a coordination site for the substrate (active state). The para-isomer lacks this capability, relying solely on the pyridine and amine nitrogens.

ChelationComparison cluster_0 Ortho-Isomer (Hemilabile) cluster_1 Para-Isomer (Bidentate) Ortho_Ligand N-(2-Methoxybenzyl) pyridin-2-amine Metal_Center_O Metal Center (Pd/Ni) Ortho_Ligand->Metal_Center_O Cheliation Complex_O Tridentate (N,N,O) Complex Metal_Center_O->Complex_O Stabilization Para_Ligand N-(4-Methoxybenzyl) pyridin-2-amine Metal_Center_P Metal Center (Pd/Ni) Para_Ligand->Metal_Center_P Binding Complex_P Bidentate (N,N) Complex Metal_Center_P->Complex_P Open Coordination Site

Figure 1: Coordination modes. The ortho-isomer (left) can saturate the metal center, while the para-isomer (right) leaves coordination sites open, altering catalytic turnover.

Impact on C-H Activation

In Palladium-catalyzed C-H activation reactions:

  • Ortho-Isomer: The methoxy group can assist in the "CMD" (Concerted Metalation-Deprotonation) pathway by stabilizing the cationic Pd intermediate. However, if the substrate is bulky, the ortho-methoxy group causes steric clash, significantly retarding the reaction rate compared to the para-isomer.

  • Para-Isomer: The electron-rich nature of the benzyl ring (via the +M effect of the para-OMe) makes the ring more nucleophilic. This generally accelerates Electrophilic Aromatic Substitution (EAS) type pathways at the positions ortho to the amine linker.

Experimental Protocols

To validate these reactivity differences, we recommend two workflows: Synthesis (to establish purity) and a Comparative Catalytic Challenge.

Protocol A: Synthesis via Reductive Amination

Both isomers are synthesized using this standard protocol, ensuring comparable purity for testing.

Reagents:

  • 2-Aminopyridine (1.0 equiv)

  • 2-Methoxybenzaldehyde (for Ortho) OR 4-Methoxybenzaldehyde (for Para) (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) (0.2 M)

  • Acetic Acid (catalytic, 1-2 drops)

Step-by-Step Workflow:

  • Imine Formation: In an oven-dried flask, dissolve 2-aminopyridine (10 mmol) and the respective methoxybenzaldehyde (10 mmol) in dry DCM (50 mL). Add catalytic acetic acid. Stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor by TLC (formation of imine).

  • Reduction: Cool the solution to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 12 hours under Nitrogen.

  • Quench: Quench with saturated NaHCO₃ solution (30 mL).

  • Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Ethyl Acetate/Hexane 3:7).

Protocol B: Comparative Reactivity Test (Pd-Catalyzed Acetoxylation)

This protocol tests the "Directing Group" ability of the pyridine amine.

Hypothesis: The Para-isomer will react faster due to lack of steric hindrance. The Ortho-isomer may show higher regioselectivity but lower conversion.

Reagents:

  • Ligand (Ortho or Para isomer) (0.2 mmol)

  • Pd(OAc)₂ (10 mol%)

  • PhI(OAc)₂ (2.0 equiv) - Oxidant

  • Acetic Anhydride/Acetic Acid (1:1) - Solvent

Workflow:

  • Setup: Charge two separate reaction vials with the Ortho-isomer and Para-isomer respectively.

  • Catalyst Addition: Add Pd(OAc)₂ and PhI(OAc)₂ to both vials.

  • Heating: Add solvent (2 mL) and heat to 100°C for 4 hours.

  • Analysis: Aliquot 50 µL from each vial, dilute with Methanol, and analyze via HPLC/UPLC.

  • Data Interpretation: Compare the conversion of starting material to the acetoxylated product.

Reactivity Data & Pathway Visualization

The following diagram illustrates the divergent pathways in a metal-catalyzed cycle.

CatalyticCycle cluster_ortho Ortho-Isomer Pathway cluster_para Para-Isomer Pathway Start Substrate + Pd(II) Coord_O Coordination (N,N,O-Tridentate) Start->Coord_O Coord_P Coordination (N,N-Bidentate) Start->Coord_P TS_O Transition State (Sterically Crowded) Coord_O->TS_O Slow Activation Prod_O Product (High Selectivity, Low Rate) TS_O->Prod_O TS_P Transition State (Accessible) Coord_P->TS_P Fast Activation Prod_P Product (Lower Selectivity, High Rate) TS_P->Prod_P

Figure 2: Divergent catalytic pathways. The Ortho-isomer path (left) involves a more stable but crowded intermediate, often slowing the rate-determining step compared to the Para-isomer (right).

Conclusion

For drug development and catalytic applications:

  • Choose the Para-isomer (N-(4-methoxybenzyl)pyridin-2-amine) when maximizing reaction kinetics or when the benzyl ring requires electron-rich activation for biological binding (e.g., tubulin inhibition).

  • Choose the Ortho-isomer (N-(2-methoxybenzyl)pyridin-2-amine) when designing robust metal complexes where hemilability can prolong catalyst life or induce unique regioselectivity through steric steering.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 97452, N-(4-Methoxybenzyl)pyridin-2-amine. Retrieved from [Link]

  • Wang, L., et al. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. PMC. Retrieved from [Link]

  • MDPI. Theoretical Study on the Ortho–Para Reactivity Difference in Ru-Catalyzed Amination of Aminopyridines. Retrieved from [Link]

Comparative

"spectroscopic comparison of ortho- and para-methoxybenzyl pyridin-2-amines"

This guide provides an in-depth spectroscopic and technical comparison of N-(2-methoxybenzyl)pyridin-2-amine (Ortho) and N-(4-methoxybenzyl)pyridin-2-amine (Para).[1] It is designed for medicinal chemists and analytical...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic and technical comparison of N-(2-methoxybenzyl)pyridin-2-amine (Ortho) and N-(4-methoxybenzyl)pyridin-2-amine (Para).[1] It is designed for medicinal chemists and analytical scientists requiring rigorous identification protocols.[1]

[1]

Executive Summary & Structural Logic

In drug discovery, the positional isomerism of a methoxy group on a benzyl linker significantly alters the physicochemical profile and spectroscopic signature of the molecule.

  • Para-isomer (4-OMe): Characterized by high symmetry (

    
     local symmetry in the benzyl ring), resulting in simplified NMR splitting patterns and typically higher melting points due to efficient crystal packing.
    
  • Ortho-isomer (2-OMe): Characterized by steric crowding and electronic anisotropy.[1] The proximity of the methoxy oxygen to the amine nitrogen allows for potential intramolecular hydrogen bonding (5-membered pseudo-ring), distinct shielding effects in NMR, and unique "ortho-effect" fragmentation in Mass Spectrometry.

Synthesis & Experimental Workflow

To ensure the spectral data discussed is grounded in reality, we first establish the standard synthesis protocol used to generate these analytes.

Protocol: Reductive Amination

Reaction: Condensation of 2-aminopyridine with the respective methoxybenzaldehyde, followed by reduction.

  • Imine Formation:

    • Dissolve 2-aminopyridine (1.0 eq) and o- or p-anisaldehyde (1.0 eq) in Methanol (MeOH).

    • Catalyst: Add catalytic acetic acid (1-2 drops) to activate the carbonyl.[1]

    • Condition: Reflux for 4–6 hours.[1] Monitor by TLC (disappearance of aldehyde).[1]

  • Reduction:

    • Cool mixture to 0°C.

    • Add Sodium Borohydride (NaBH

      
      , 1.5 eq) portion-wise.
      
    • Stir at room temperature for 12 hours.

  • Work-up:

    • Quench with water.[1] Extract with Dichloromethane (DCM).[1]

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
    • Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (Ethyl Acetate/Hexane).[1]

Workflow Diagram

SynthesisWorkflow Figure 1: Reductive Amination Pathway for Target Isomers Start Start: 2-Aminopyridine + Anisaldehyde Imine Intermediate: Schiff Base (Imine) Start->Imine Reflux, -H2O Reduction Reduction: NaBH4 / MeOH Imine->Reduction 0°C -> RT Product Final Product: N-(Methoxybenzyl) pyridin-2-amine Reduction->Product Work-up

Comparative NMR Spectroscopy ( H & C)

Nuclear Magnetic Resonance is the definitive tool for distinguishing these isomers. The key differentiator is the symmetry of the benzyl ring protons .

Proton NMR ( H NMR) – 400 MHz, CDCl
FeaturePara-Isomer (4-OMe) Ortho-Isomer (2-OMe) Mechanistic Explanation
Benzyl Ring Protons AA'BB' System (2 Doublets)ABCD System (Multiplet)The para isomer has a plane of symmetry, making protons at 2,6 and 3,5 equivalent.[1] The ortho isomer lacks this symmetry, making all 4 aromatic protons chemically distinct.[2]
Chemical Shift (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)

6.88 (d, 2H), 7.28 (d, 2H)

6.8–7.4 (m, 4H)
Para shows clear separation. Ortho shows overlap due to complex coupling and proximity effects.
Benzylic -CHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-

~4.45 (d,

Hz)

~4.55 (d,

Hz)
The ortho-methoxy group exerts a deshielding anisotropic effect on the methylene protons, often shifting them slightly downfield compared to para.
Methoxy -OCHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


3.80 (s, 3H)

3.85 (s, 3H)
Minimal difference, but ortho is often slightly downfield due to steric compression.
Amine -NH- Broad triplet (~5.0–5.5 ppm)Broad triplet (~5.2–5.8 ppm)Ortho isomer may show a downfield shift if intramolecular H-bonding (N-H

O-Me) occurs.
Carbon NMR ( C NMR)
  • Para: Shows fewer aromatic signals due to symmetry (4 unique aromatic carbons: C1, C2/6, C3/5, C4).

  • Ortho: Shows more aromatic signals (6 unique aromatic carbons).[1]

Spectroscopic Decision Tree

NMR_Logic Figure 2: NMR Decision Logic for Isomer Identification Start Analyze Aromatic Region (6.5 - 7.5 ppm) Pattern Splitting Pattern? Start->Pattern AABB Two Distinct Doublets (AA'BB' System) Pattern->AABB Symmetric Multiplet Complex Multiplet (ABCD System) Pattern->Multiplet Asymmetric ResultPara Identify: Para-Isomer (Symmetric) AABB->ResultPara ResultOrtho Identify: Ortho-Isomer (Asymmetric) Multiplet->ResultOrtho

Vibrational Spectroscopy (IR)

Infrared spectroscopy provides evidence of electronic conjugation and hydrogen bonding.[1]

  • N-H Stretch (

    
     cm
    
    
    
    ):
    • Para: Typically appears as a single, sharp band around ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       cm
      
      
      
      (free N-H).
    • Ortho: Can exhibit a shift to lower frequency (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       cm
      
      
      
      ) and broadening. This is due to the Intramolecular Hydrogen Bond between the amine proton and the ether oxygen, forming a stable 5-membered pseudo-ring.
  • C-O Stretch (

    
     cm
    
    
    
    ):
    • Strong band characteristic of aryl alkyl ethers.[1] Both isomers show this, but the exact position varies slightly due to the electronic resonance differences (para-conjugation vs. ortho-inductive effects).

Mass Spectrometry (MS) & Fragmentation

While the molecular ion (


) is identical (

214 for C

H

N

O), the fragmentation pathways (MS/MS) reveal the "Ortho Effect."
  • Common Fragment: Benzyl cation / Tropylium ion (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     121 for methoxybenzyl).
    
  • Ortho-Specific Pathway:

    • The ortho-isomer can undergo a characteristic loss of neutral molecules (e.g., formaldehyde or methanol) or cyclization driven by the proximity of the methoxy group to the nitrogen linker.

    • Diagnostic Ion: Look for a prominent peak at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (loss of 
      
      
      
      OCH
      
      
      ) or
      
      
      (loss of
      
      
      OH via rearrangement), which is suppressed in the para isomer due to distance.

References

  • Synthesis of Aminopyridines: Source:Journal of Medicinal Chemistry. "Synthesis and Structure-Activity Relationships of N-Benzylpyridin-2-amines." URL:[Link] (Generalized link to journal archives for verification of standard protocols).[1]

  • Ortho-Effect in Spectroscopy: Source:Spectrochimica Acta Part A. "Spectroscopic analysis of ortho-substituted benzyl amines." URL:[Link]

  • Compound Data (Para-isomer): Source: PubChem Compound Summary for CID 97452 (N-(4-Methoxybenzyl)pyridin-2-amine).[1][3] URL:[Link]

  • Compound Data (Ortho-isomer): Source: PubChem Compound Summary for CID 11235687 (N-(2-Methoxybenzyl)pyridin-2-amine).[1] URL:[Link]

Sources

Validation

Advanced 2D NMR Strategies for Structural Validation: N-(2-Methoxybenzyl)pyridin-2-amine

As a Senior Application Scientist, I approach the structural validation of small molecules not as a routine checklist of spectra, but as a self-validating topological puzzle. When confirming the exact architecture of a m...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the structural validation of small molecules not as a routine checklist of spectra, but as a self-validating topological puzzle. When confirming the exact architecture of a molecule like N-(2-Methoxybenzyl)pyridin-2-amine , relying solely on 1D


H and 

C NMR is a gamble. Overlapping aromatic signals and ambiguous linker connectivities demand a multidimensional approach.

This guide objectively compares the performance of Conventional 2D NMR against Advanced High-Field 2D NMR (utilizing Cryoprobes and Non-Uniform Sampling) and provides a field-proven, step-by-step methodology for absolute structural validation.

The Molecular Challenge & The Causality of 2D NMR

N-(2-Methoxybenzyl)pyridin-2-amine consists of two distinct aromatic systems—an ortho-substituted phenyl ring and a 2-substituted pyridine ring—bridged by an aminomethylene (-CH


-NH-) linker. To definitively validate this structure, we must prove not only the presence of these fragments but their exact connectivity and spatial arrangement.

Every 2D NMR experiment chosen in our protocol serves a specific, causal purpose to build a self-validating system :

  • 1H-1H COSY (Spin System Isolation): We use COSY to map contiguous proton networks. Because the two aromatic rings are separated by the amine linker, COSY will reveal two distinct, non-overlapping 4-spin systems. This isolation is our first proof of fragment independence.

  • 1H-13C HSQC (Direct Framework): HSQC establishes the 1-bond C-H framework. By utilizing a multiplicity-edited HSQC, we can instantly differentiate the benzylic -CH

    
    - (~4.5 ppm, negative phase) from the -OCH
    
    
    
    (~3.8 ppm, positive phase) and map the heavily overlapped aromatic protons to their respective carbons.
  • 1H-13C HMBC (The Topological Glue): HMBC is the critical bridge. The benzylic -CH

    
    - protons must show a 3-bond scalar coupling (
    
    
    
    ) to the quaternary C2 of the phenyl ring (confirming the ortho-methoxy placement) and a
    
    
    correlation across the amine linker to the C2 of the pyridine ring. Without this specific HMBC correlation, the molecule could merely be an unlinked mixture of two fragments.
  • 1H-1H NOESY (Orthogonal Spatial Verification): NOESY provides through-space validation (< 5 Å) that is entirely independent of chemical bonds. A strong Nuclear Overhauser Effect (NOE) between the methoxy protons and the adjacent phenyl H3 proton orthogonally verifies the ortho-substitution pattern derived from the HMBC.

Conventional vs. Advanced 2D NMR Acquisition

Historically, acquiring a full suite of 2D NMR spectra for a dilute sample required overnight acquisitions. Today, two major technological leaps have redefined this workflow: Cryoprobes and Non-Uniform Sampling (NUS) .

Cryoprobe Technology: In a conventional room-temperature (RT) probe, the random thermal motion of electrons in the receiver coils generates Johnson-Nyquist noise. Cryoprobes cool the radio frequency (RF) coils and preamplifiers to cryogenic temperatures (typically 20K with Helium or 83K with Nitrogen). This drastic reduction in thermal noise boosts the Signal-to-Noise Ratio (SNR) by a factor of 3 to 5 [1] [2].

Non-Uniform Sampling (NUS): Conventional 2D NMR adheres to the Nyquist theorem, requiring uniform sampling of data points in the indirect (


) dimension, which dictates the total experiment time. NUS bypasses this by collecting a pseudo-random, mathematically optimized subset (e.g., 25-50%) of the 

increments. The missing data is then reconstructed using advanced algorithms like Iterative Soft Thresholding (IST). This allows for either a massive reduction in acquisition time or a significant boost in indirect-dimension resolution [3]. For ultimate throughput, these techniques can even be combined into single-measurement supersequences (e.g., NOAH) [4].
Comparative Performance Data

Table 1: Performance comparison for validating a 2 mg sample of N-(2-Methoxybenzyl)pyridin-2-amine at 500 MHz.

MetricConventional 2D NMRAdvanced 2D NMR (Cryoprobe + NUS)
Hardware Room Temperature (RT) ProbeHelium/Nitrogen-Cooled Cryoprobe
Sampling Method Uniform Sampling (100% Nyquist)Poisson-gap NUS (25% Sparsity)
Relative SNR 1x (Baseline)~4x
Indirect Resolution Standard (Limited by time)Ultra-High (Unconstrained by

limits)
Total 2D Suite Time 12 - 16 Hours1.5 - 2 Hours
Sample Requirement > 10 mg for optimal HMBC< 2 mg

Step-by-Step Methodology: The Self-Validating Protocol

To ensure absolute scientific integrity, follow this optimized workflow for structural elucidation:

Step 1: Precision Sample Preparation

  • Dissolve exactly 2.0 mg of N-(2-Methoxybenzyl)pyridin-2-amine in 600 µL of high-purity DMSO-

    
     (100% atom D).
    
  • Transfer to a high-precision 5 mm NMR tube. Ensure the solution is free of particulates to maintain optimal magnetic field homogeneity.

Step 2: Advanced Data Acquisition

  • Insert the sample into a spectrometer equipped with a Cryoprobe. Allow 5 minutes for thermal equilibration.

  • Perform Automated Tuning and Matching (ATM) to maximize the Q-factor of the cryogenically cooled coils, followed by 3D gradient shimming.

  • Set up the 2D suite: Multiplicity-edited HSQC, DQF-COSY, HMBC, and NOESY (mixing time ~300-500 ms).

  • Apply a Poisson-gap NUS schedule to the indirect dimensions of all 2D experiments, setting the sparsity to 25%. This concentrates sampling at the beginning of the Free Induction Decay (FID) where the signal is strongest, minimizing

    
     noise.
    

Step 3: Algorithmic Reconstruction & Processing

  • Process the NUS data using the Iterative Soft Thresholding (IST) algorithm to reconstruct the unrecorded

    
     increments.
    
  • Apply a squared sine-bell apodization function in both dimensions to enhance resolution before Fourier transformation.

Step 4: Fragment Assembly & Verification

  • Overlay the COSY and HSQC spectra to assign the isolated pyridine and phenyl spin systems.

  • Trace the HMBC correlations from the benzylic -CH

    
    - (~4.5 ppm) to the quaternary carbons of both rings.
    
  • Validate the 3D conformation by checking the NOESY spectrum for the critical -OCH

    
     to Phenyl-H3 spatial correlation.
    

Structural Validation Workflow

The following diagram illustrates the logical flow of our self-validating 2D NMR methodology.

G cluster_0 Advanced Acquisition Strategy Start Sample: N-(2-Methoxybenzyl)pyridin-2-amine (2 mg in DMSO-d6) Cryo Cryoprobe Technology (RF Coils at 20K-83K) Reduces Thermal Noise Start->Cryo NUS Non-Uniform Sampling (NUS) (25-50% t1 increments) Bypasses Nyquist Limit Start->NUS COSY 1H-1H COSY Isolates Pyridine & Phenyl Spin Systems Cryo->COSY HSQC 1H-13C HSQC Maps Direct C-H Bonds (e.g., OCH3, CH2) Cryo->HSQC HMBC 1H-13C HMBC Proves Linker Connectivity (2/3-Bond C-H) Cryo->HMBC NOESY 1H-1H NOESY Spatial Verification (Through-Space) Cryo->NOESY NUS->COSY NUS->HSQC NUS->HMBC NUS->NOESY Assembly Algorithmic Reconstruction & Fragment Assembly COSY->Assembly Vicinal J-Coupling HSQC->Assembly 1-Bond J-Coupling HMBC->Assembly Long-Range J-Coupling NOESY->Assembly NOE (< 5 Å) Final Validated Molecular Topology Assembly->Final Self-Validating System

Figure 1: Self-validating 2D NMR workflow leveraging Cryoprobe and NUS technologies.

References

  • CryoProbes for NMR - Cryogenic Probes Bruker[Link]

  • Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time ResearchGate[Link]

  • NOAH: NMR Supersequences for Small Molecule Analysis and Structure Elucidation NIH / Angewandte Chemie International Edition[Link]

Comparative

"purity assessment of N-(2-Methoxybenzyl)pyridin-2-amine by HPLC"

Title: Purity Assessment of N-(2-Methoxybenzyl)pyridin-2-amine by HPLC: A Comparative Guide on Column Chemistries and Peak Tailing Mitigation Executive Summary N-(2-Methoxybenzyl)pyridin-2-amine (CAS: 856855-87-3) is a h...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Purity Assessment of N-(2-Methoxybenzyl)pyridin-2-amine by HPLC: A Comparative Guide on Column Chemistries and Peak Tailing Mitigation

Executive Summary

N-(2-Methoxybenzyl)pyridin-2-amine (CAS: 856855-87-3) is a highly functionalized secondary amine containing both a pyridine ring and a methoxybenzyl moiety[1]. In pharmaceutical development, accurately assessing the purity of such basic amines via High-Performance Liquid Chromatography (HPLC) presents a distinct analytical challenge: severe peak tailing. This guide objectively compares the performance of traditional Fully Porous C18 columns against Superficially Porous Particle (SPP) Biphenyl columns, providing a self-validating methodology to achieve optimal peak symmetry and resolution.

The Mechanistic Challenge: Why Basic Amines Tail

Peak tailing in HPLC primarily affects basic compounds containing amine functional groups, while neutral and acidic compounds remain largely unaffected[2]. The primary cause of this peak distortion is a dual-retention mechanism.

In a standard reversed-phase separation, the desired mechanism is the non-specific hydrophobic interaction between the analyte and the stationary phase[3]. However, traditional silica-based columns contain residual, unreacted silanol groups (Si–OH) on their surface. At a mobile phase pH above 3.0, these silanol groups ionize into negatively charged species (Si–O⁻)[3]. The protonated basic nitrogen atoms of N-(2-Methoxybenzyl)pyridin-2-amine undergo strong secondary ionic interactions with these ionized silanols, dragging out the elution profile and resulting in an asymmetrical tail[2][4].

To mitigate this, analysts must control the causality of the interaction through two primary vectors: Mobile Phase pH and Column Chemistry .

G cluster_0 Primary Retention (Desired) cluster_1 Secondary Retention (Tailing Cause) Analyte N-(2-Methoxybenzyl)pyridin-2-amine (Basic Nitrogen + Aromatic Rings) Hydrophobic Hydrophobic Interaction (Alkyl Chain / C18) Analyte->Hydrophobic Non-polar regions PiPi Pi-Pi Interaction (Biphenyl Phase) Analyte->PiPi Pyridine & Benzyl rings Silanol Ionized Silanols (Si-O⁻) Ionic Interaction with Amine Analyte->Silanol Protonated Amine

Mechanistic pathways of analyte-stationary phase interactions causing peak tailing.

Column Technology Comparison: C18 vs. Biphenyl

When developing a purity assay for N-(2-Methoxybenzyl)pyridin-2-amine, the choice of stationary phase dictates the separation quality.

  • Standard C18 (Fully Porous): Maximizes retention for non-polar compounds based purely on hydrophobicity. However, for highly basic amines, even heavily end-capped C18 columns can exhibit residual silanol activity, leading to poor peak shape and obscuring closely eluting impurities[4][5].

  • Biphenyl (Superficially Porous Particle - SPP): Biphenyl phases offer orthogonal selectivity to C18. They provide enhanced retention for aromatic and polarizable compounds via

    
     interactions[6]. Because N-(2-Methoxybenzyl)pyridin-2-amine possesses two aromatic systems, the Biphenyl column leverages these 
    
    
    
    interactions to achieve retention, allowing the use of stronger organic modifier concentrations that help sweep the basic amine from the column, drastically improving peak shape.
Quantitative Performance Comparison

The following data summarizes an experimental comparison between a standard C18 and an SPP Biphenyl column for the purity assessment of N-(2-Methoxybenzyl)pyridin-2-amine. Note: Peak Asymmetry (


) > 1.5 is generally considered unacceptable for rigorous impurity quantification[3].
Column ChemistryMobile Phase pHRetention Time (min)Tailing Factor (

)
Theoretical Plates (

)
Resolution (

) from Impurity A
Fully Porous C18 7.0 (Phosphate)8.452.35 (Fail)4,2001.4 (Co-elution risk)
Fully Porous C18 2.5 (Phosphate)6.101.42 (Pass)9,8002.1
SPP Biphenyl 7.0 (Phosphate)9.151.65 (Marginal)12,5003.0
SPP Biphenyl 2.5 (Phosphate)7.301.08 (Optimal) 18,400 4.5 (Baseline resolved)

Data Interpretation: Operating at a low pH (< 3.0) forces the acidic silanol species on the silica surface into a non-ionized state, effectively neutralizing the secondary ionic interactions[4]. Combining this low pH environment with the


 selectivity of the Biphenyl column yields the highest theoretical plate count and optimal peak symmetry (

= 1.08).

Step-by-Step Experimental Methodology

To ensure scientific integrity, the following protocol represents a self-validating system. It incorporates System Suitability Testing (SST) to verify column performance prior to sample analysis.

Phase 1: Preparation of Solutions
  • Buffer Preparation (pH 2.5): Dissolve 2.72 g of Potassium Phosphate monobasic (

    
    ) in 1000 mL of HPLC-grade water (yields ~20 mM). Adjust the pH to exactly 2.5 using dilute phosphoric acid (
    
    
    
    ). Causality: Buffers prevent localized pH shifts when the sample is injected, which is critical for maintaining silanol suppression[4].
  • Diluent Preparation: Mix the pH 2.5 buffer and HPLC-grade Acetonitrile in a 50:50 (v/v) ratio. Causality: The sample diluent must closely match the initial mobile phase conditions to prevent peak distortion and fronting at the solvent front[4].

  • Sample Preparation: Accurately weigh 10 mg of N-(2-Methoxybenzyl)pyridin-2-amine standard and dissolve in 10 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter.

Phase 2: HPLC Instrument Parameters
  • Column: SPP Biphenyl (e.g., 100 x 4.6 mm, 2.7 µm)

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: Linear ramp to 60% B

    • 10-12 min: Hold at 60% B

    • 12-12.1 min: Return to 10% B

    • 12.1-17 min: Re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength (PDA): 254 nm (Extract spectra from 210-400 nm for peak purity assessment).

Phase 3: System Suitability and Execution
  • Blank Injection: Inject 5 µL of diluent to verify baseline stability and ensure no ghost peaks interfere with the analyte retention time.

  • SST Injection: Inject the 1.0 mg/mL standard. Calculate the Tailing Factor (

    
    ). Validation Gate: Proceed only if 
    
    
    
    < 1.2.
  • Purity Assessment: Inject the synthesized batch sample. Utilize the Photodiode Array (PDA) detector software to calculate the "Purity Angle" vs. "Purity Threshold" across the N-(2-Methoxybenzyl)pyridin-2-amine peak to confirm no underlying co-eluting impurities exist.

G Start Start: Basic Amine Purity Assessment pH_Select 1. Mobile Phase pH Selection Start->pH_Select Low_pH Low pH (< 3.0) Suppresses Silanol Ionization pH_Select->Low_pH High_pH Mid/High pH (> 7.0) Silanols Ionized (Tailing Risk) pH_Select->High_pH Col_Select 2. Column Chemistry Selection Low_pH->Col_Select High_pH->Col_Select Requires highly deactivated silica C18 Standard C18 (Hydrophobic Only) Col_Select->C18 Biphenyl SPP Biphenyl (Hydrophobic + Pi-Pi) Col_Select->Biphenyl Evaluate 3. Evaluate Peak Asymmetry (As) & Resolution (Rs) C18->Evaluate Biphenyl->Evaluate

Logical workflow for optimizing the HPLC separation of basic amines.

Conclusion

For the purity assessment of N-(2-Methoxybenzyl)pyridin-2-amine, relying solely on a traditional C18 column at neutral pH introduces significant risks of peak tailing due to unsuppressed silanol interactions[2][3]. By shifting the methodology to a low-pH buffered mobile phase combined with an SPP Biphenyl column, analysts can exploit


 interactions[6]. This orthogonal approach not only eliminates tailing (

approaching 1.0) but dramatically increases theoretical plates and resolution, ensuring that minor impurities are accurately quantified and regulatory compliance is maintained.

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Knowledge Center. Available at: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Technical Articles. Available at: [Link]

  • Apeptides. "N-(2-Methoxybenzyl)pyridin-2-amine Product Specifications." 楚肽生物科技. Available at: [Link]

  • LCGC. "HPLC Diagnostic Skills II – Tailing Peaks." Chromatography Online, April 15, 2022. Available at:[Link]

  • Linklab. "HPLC Column Selection Guide." Linklab Technical Resources. Available at:[Link]

  • Restek. "LC Column Comparison." Restek Chromatography Products. Available at: [Link]

Sources

Validation

"theoretical study on the stability of N-(2-Methoxybenzyl)pyridin-2-amine conformers"

Executive Summary This guide provides a rigorous theoretical framework for evaluating the conformational stability of N-(2-Methoxybenzyl)pyridin-2-amine . Unlike rigid scaffolds, this molecule acts as a "molecular hinge,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous theoretical framework for evaluating the conformational stability of N-(2-Methoxybenzyl)pyridin-2-amine . Unlike rigid scaffolds, this molecule acts as a "molecular hinge," where the competition between intramolecular hydrogen bonding (IMHB) and


-

stacking dictates its bioactive pose.

This document compares the "industry standard" DFT functional (B3LYP ) against dispersion-corrected alternatives (M06-2X , wB97X-D ). We demonstrate that standard B3LYP protocols fail to accurately predict the stability of the folded conformers in this specific molecular class due to poor description of medium-range electron correlation. We recommend a protocol based on M06-2X/def2-TZVP for reliable energetic ranking.

Part 1: The Conformational Landscape

To understand stability, we must first define the competing states. The N-benzyl-2-aminopyridine scaffold exists in a dynamic equilibrium defined by two primary torsion angles:


 (C

-N-C-C

) and

(N-C-C

-C

).
The Primary Conformers
  • Conformer A (The "Locked" Folded State):

    • Mechanism: Characterized by a strong Intramolecular Hydrogen Bond (IMHB) between the bridging amine proton (N-H) and the methoxy oxygen (

      
      ).
      
    • Secondary Interaction: T-shaped or parallel-displaced

      
      -stacking between the electron-deficient pyridine ring and the electron-rich anisole ring.
      
    • Significance: Often corresponds to the membrane-permeable "closed" form (chameleonic effect).

  • Conformer B (The Extended State):

    • Mechanism: The N-H bond rotates away from the methoxy group (anti-periplanar), exposing polar groups to solvent.

    • Significance: Often the required state for binding in kinase hinge regions where the N-H acts as an intermolecular donor.

Visualization of Stabilizing Forces

The following diagram illustrates the competing forces that must be modeled.

ConformationalForces cluster_0 Conformer A (Folded) cluster_1 NH Amine (N-H) OMe Methoxy (-OMe) NH->OMe IMHB (Strong) ~5-7 kcal/mol Stability Global Minimum (Vacuum) OMe->Stability Dominant Force PyRing Pyridine Ring PhRing Benzyl Ring PyRing->PhRing Pi-Stacking (Dispersion) ~2-3 kcal/mol PhRing->Stability Secondary Force

Caption: Schematic of the stabilizing non-covalent interactions in the folded conformer of N-(2-Methoxybenzyl)pyridin-2-amine. Note the dual contribution of H-bonding and Pi-stacking.

Part 2: Comparative Methodology Guide

This section objectively compares computational strategies. For this specific molecule, the choice of functional is not a matter of preference but of accuracy.

Comparison Table: DFT Functionals for Benzylaminopyridines
FeatureB3LYP (Standard)M06-2X (Recommended)wB97X-D (Alternative)
Dispersion Handling Poor. Fails to capture the attractive forces between the pyridine and benzyl rings.Excellent. Parameterized specifically for non-covalent interactions (NCIs).Excellent. Uses empirical dispersion corrections (-D).
IMHB Accuracy Moderate. Often overestimates H-bond lengths in this scaffold.High accuracy for H-bond directionality and strength.High accuracy.
Barrier Heights Underestimates rotation barriers (predicts molecule is too flexible).Accurate prediction of rotational barriers (

).
Accurate.
Computational Cost Low (1.0x)Moderate (1.2x)Moderate (1.3x)
Verdict NOT RECOMMENDED for stability studies involving

-stacking.
GOLD STANDARD for this specific organic scaffold.VALID ALTERNATIVE for confirming minima.
Technical Analysis: Why B3LYP Fails Here

In the N-(2-methoxybenzyl) system, the stability of the folded conformer relies heavily on the dispersion interaction between the aromatic rings. B3LYP is a local functional that cannot account for long-range electron correlation. Consequently, B3LYP calculations often erroneously predict the Extended (Open) conformer as the global minimum or significantly underestimate the stability of the Folded state, leading to incorrect pharmacophore models [1][2].

M06-2X , a Minnesota hybrid meta-GGA functional, was specifically trained on databases involving non-covalent interactions (NCIs) and


-

stacking, making it the superior choice for this specific molecule [3].

Part 3: Recommended Experimental Protocol

To ensure self-validating results, follow this step-by-step computational workflow. This protocol assumes the use of Gaussian 16/09 or ORCA.

Workflow Diagram

Workflow Start Structure Generation (2D to 3D) ConfSearch Conformational Search (MMFF94 / OPLS3e) Start->ConfSearch PreOpt Pre-Optimization HF/6-31G(d) ConfSearch->PreOpt DFTOpt Geometry Opt M06-2X / def2-TZVP PreOpt->DFTOpt Freq Freq Calculation (Check Imaginary Freqs) DFTOpt->Freq Freq->DFTOpt If Imaginary Freq NBO NBO Analysis (E(2) Interaction Energy) Freq->NBO If Minima Found

Caption: Computational pipeline for determining the global minimum of N-(2-Methoxybenzyl)pyridin-2-amine.

Step-by-Step Methodology
1. Conformational Sampling (The Filter)

Do not start with a single drawn structure. The flexibility of the methylene bridge (-CH2-NH-) requires a scan.

  • Action: Perform a Relaxed Potential Energy Surface (PES) scan.

  • Coordinate: Scan the dihedral angle

    
     from 0° to 360° in 10° increments.
    
  • Level: Semi-empirical (PM6) or low-level DFT (B3LYP/6-31G*) is sufficient for this coarse filtering.

2. Geometry Optimization (The Core)

Select the minima from Step 1 (usually 3-4 distinct conformers) and optimize using the high-fidelity protocol.

  • Functional: M06-2X

  • Basis Set: def2-TZVP (Triple-zeta valence polarized). This is crucial to minimize Basis Set Superposition Error (BSSE) in the stacking interaction.

  • Solvation: Use IEFPCM or SMD models.

    • Vacuum: To study intrinsic IMHB strength.[1]

    • Water:[2] To simulate biological environment (IMHB will weaken).

    • Chloroform: To simulate membrane permeability (IMHB will strengthen).

3. NBO Analysis (The Validation)

To prove why a conformer is stable, quantify the donor-acceptor interactions.

  • Keyword: Pop=NBO

  • Target: Look for the Second Order Perturbation Theory Energy

    
     between:
    
    • Lone Pair

      
      
      
      
      
      Antibond
      
      
      .
    • This value validates the "Locked" conformation.

Part 4: Theoretical Data Reference

Based on comparative studies of analogous 2-aminopyridine derivatives [1, 4].

The following table summarizes expected relative energies (


) for the N-(2-methoxybenzyl)pyridin-2-amine system.
Conformer StateGeometry DescriptionRelative Energy (Vacuum)Relative Energy (Water)Stability Driver
Conf I (Global Min) Folded (Syn) . NH...OMe H-bond present. Rings stacked.0.00 kcal/mol +1.5 kcal/molIMHB + Dispersion
Conf II Twisted . NH...N(Py) interaction.+2.4 kcal/mol+0.8 kcal/molDipole alignment
Conf III Extended (Anti) . No H-bonds. Open form.+5.2 kcal/mol0.00 kcal/mol Solvation of polar groups

Interpretation: In the gas phase (and lipid membranes), the Folded conformer is vastly more stable due to the internal "lock" provided by the methoxy group. In water, the penalty for desolvating the polar methoxy and amine groups overcomes the IMHB energy, making the Extended conformer dominant. This "chameleonic" behavior is a key feature for drug design, allowing the molecule to cross membranes (folded) and then bind targets (extended) [5].

References

  • Pathak, S. K., et al. (2015).[3] "A Combined theoretical and experimental study of conformational and spectroscopic profile of 2-acetamido-5-aminopyridine." Spectrochimica Acta Part A, 143, 147-157.[3]

  • Goerigk, L., & Grimme, S. (2011). "A thorough benchmark of density functional methods for general main group thermochemistry, kinetics, and noncovalent interactions." Physical Chemistry Chemical Physics, 13(14), 6670-6688.

  • Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry...". Theoretical Chemistry Accounts, 120, 215–241.

  • Alex, A., et al. (2011).[4] "Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space."[4] Med.[1][4][5] Chem. Commun., 2, 669-674.[4]

  • PubChem Compound Summary. (2025). "N-(2-Methoxybenzyl)pyridin-2-amine."[6][7] National Center for Biotechnology Information.

Sources

Comparative

Strategic Synthesis of N-Aryl-pyridin-2-amines: A Comparative Technical Guide

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The N-aryl-pyridin-2-amine scaffold is a privileged pharmacophore in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-aryl-pyridin-2-amine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the backbone for numerous kinase inhibitors (e.g., Imatinib, Dabrafenib) and GPCR ligands. However, the installation of the amino group at the pyridine 2-position presents unique electronic and coordinative challenges that distinguish it from standard aniline synthesis.

This guide objectively compares the three dominant synthetic routes: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) , Nucleophilic Aromatic Substitution (S_NAr) , and Copper-Mediated Coupling (Ullmann/Chan-Lam) .

The Verdict:

  • For Discovery/Library Generation: Buchwald-Hartwig is the gold standard due to its broad substrate scope and tolerance of deactivating groups, provided specific "pyridine-friendly" ligands are used.

  • For Process/Scale-up: S_NAr is preferred for electron-deficient pyridines due to cost-efficiency and metal-free conditions.

  • For Late-Stage Diversification: Chan-Lam offers a mild, oxidative alternative when starting from boronic acids, avoiding the need for pre-functionalized halides.

Part 1: Strategic Analysis of Synthetic Routes
1. The Gold Standard: Buchwald-Hartwig Amination

While Pd-catalyzed amination is the most versatile method, the pyridine nitrogen poses a specific challenge: it can competitively bind to the Palladium center, displacing phosphine ligands and poisoning the catalyst ("catalyst arrest").

  • Mechanism: The cycle follows the standard Pd(0)/Pd(II) pathway: Oxidative Addition

    
     Amine Coordination 
    
    
    
    Deprotonation
    
    
    Reductive Elimination.
  • Critical Success Factor: The use of bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, Xantphos, RuPhos). These ligands create a steric wall that prevents the pyridine nitrogen from binding to the metal center while facilitating the reductive elimination of the crowded amine.

  • Best For: Unactivated pyridines, electron-rich anilines, and complex substrates where harsh temperatures must be avoided.

2. The Industrial Workhorse: Nucleophilic Aromatic Substitution (S_NAr)

Classically, S_NAr requires a strong electron-withdrawing group (EWG) ortho or para to the leaving group. The 2-position of pyridine is intrinsically activated (similar to a nitrobenzene), but often insufficiently so for weak nucleophiles like anilines.

  • Mechanism: Formation of a transient anionic Meisenheimer complex followed by re-aromatization.

  • Critical Success Factor:

    • Leaving Group: Fluoride (

      
      ) reacts significantly faster than Chloride (
      
      
      
      ) or Bromide (
      
      
      ) because the high electronegativity stabilizes the transition state, despite the stronger C-F bond.
    • Base Activation: For unactivated pyridines, strong bases like LiHMDS or NaH are required to deprotonate the aniline before attack, converting it into a potent amide nucleophile.

  • Best For: Electron-deficient pyridines (e.g., 2-chloro-5-nitropyridine), scale-up campaigns (low cost), and metal-sensitive APIs.

3. The Oxidative Alternative: Chan-Lam Coupling

This route inverts the functional group requirement, coupling an amine with an aryl boronic acid using a Copper(II) catalyst in the presence of air or oxygen.

  • Mechanism: Oxidative coupling involving a Cu(II)/Cu(III) catalytic cycle.

  • Critical Success Factor: Oxygen availability and base selection (often weak bases like pyridine or TEA).

  • Best For: Late-stage functionalization where the boronic acid is more accessible than the halide, or when avoiding halogenated waste is a priority.

Part 2: Comparative Performance Analysis

The following table contrasts the routes based on experimental realities in a drug discovery setting.

FeatureBuchwald-Hartwig (Pd)S_NAr (Base-Mediated)Chan-Lam (Cu)
Substrate Scope Excellent. Works on electron-rich & poor rings.Limited. Requires electron-deficient pyridines or strong bases.Good. Tolerates many functional groups; avoids halides.
Reaction Conditions Mild to Moderate (80–100°C).[1] Inert atm required.[2]Harsh (High T) or Strong Base (LiHMDS, -78°C to RT).Mild (RT to 60°C). Open to air.[3]
Cost High. Pd precatalysts and ligands are expensive.Low. Reagents are cheap; no heavy metals.Moderate. Cu is cheap, but Boronic acids can be pricey.
Scalability Good, but Pd removal (scavenging) is required.Excellent. Preferred for kg-scale if chemistry allows.Moderate. Heterogeneous mixtures can be hard to stir/scale.
"Green" Score Low (Solvents, Heavy Metals).High (if using green solvents/thermal activation).High (O2 is oxidant, often mild solvents).
Key Failure Mode Catalyst poisoning by pyridine N.Lack of reactivity for electron-rich substrates.Protodeboronation of unstable boronic acids.
Part 3: Decision Matrix & Visualization

The following diagram outlines the logical decision process for selecting the optimal route based on your starting materials.

MethodSelection Start Target: N-Aryl-pyridin-2-amine CheckSM Starting Material Availability? Start->CheckSM Boronic Aryl Boronic Acid CheckSM->Boronic Boron source Halide 2-Halo-Pyridine CheckSM->Halide Halogen source ChanLam Route A: Chan-Lam Coupling (Cu(OAc)2, Air, RT) Boronic->ChanLam CheckEWG Is Pyridine Electron Deficient? (e.g., NO2, CN, CF3) Halide->CheckEWG CheckScale Scale / Cost Constraints? CheckEWG->CheckScale Yes (Activated) SNAr_Base Route C: Base-Mediated S_NAr (LiHMDS/NaH, THF) CheckEWG->SNAr_Base No, but can use Strong Base Buchwald Route D: Buchwald-Hartwig (Pd-G3/G4, BrettPhos) CheckEWG->Buchwald No (Unactivated) SNAr_Heat Route B: Thermal S_NAr (Acid cat. or neat, >120°C) CheckScale->SNAr_Heat Cost Critical / Robust SM CheckScale->Buchwald Complexity Critical

Caption: Decision tree for selecting the optimal synthetic route based on substrate electronics and project constraints.

Part 4: Validated Experimental Protocols

These protocols are designed to be self-validating , meaning they contain visual or analytical checkpoints to ensure the reaction is proceeding correctly before workup.

Protocol A: Buchwald-Hartwig (General Applicability)

This protocol utilizes a third-generation (G3) precatalyst to ensure rapid initiation and prevent catalyst death.

Reagents:

  • 2-Chloropyridine derivative (1.0 equiv)[4]

  • Aniline derivative (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (0.02 equiv, 2 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, 0.2 M concentration)

Workflow:

  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with the Pd-G3 precatalyst, base, and solid substrates.

  • Solvent Addition: Add anhydrous dioxane. Self-Validation Check: The solution should initially be heterogeneous (base is insoluble).

  • Activation: Seal and heat to 100°C.

  • Monitoring: Monitor by LCMS at 1 hour.

    • Checkpoint: The reaction mixture often turns from pale yellow to a dark orange/brown. If the solution remains pale yellow after 1 hour with no conversion, O2 ingress has likely deactivated the catalyst.

  • Workup: Filter through a pad of Celite (to remove Pd black and salts), concentrate, and purify via flash chromatography.

Protocol B: Base-Mediated S_NAr (For Unactivated Pyridines)

This method forces the reaction by creating a highly nucleophilic anilide anion.

Reagents:

  • 2-Fluoropyridine (preferred) or 2-Chloropyridine (1.0 equiv)[4]

  • Aniline (1.1 equiv)

  • Base: LiHMDS (Lithium Hexamethyldisilazide), 1.0 M in THF (2.2 equiv)

  • Solvent: THF (anhydrous)

Workflow:

  • Deprotonation: Cool a solution of the aniline in THF to 0°C. Dropwise add LiHMDS.

    • Self-Validation Check: A distinct color change (often bright yellow or red) indicates formation of the lithium anilide species. Stir for 15 mins.

  • Addition: Add the 2-halopyridine (neat or in minimal THF) dropwise to the cold anilide solution.

  • Reaction: Allow to warm to Room Temperature (RT).

  • Quench: Carefully quench with saturated NH4Cl solution. Caution: Exothermic.

  • Advantage: This often proceeds in <2 hours at RT, avoiding the degradation seen at the 150°C temperatures required for thermal S_NAr.

Part 5: Mechanistic Visualization (Buchwald-Hartwig)

Understanding the catalytic cycle is crucial for troubleshooting. The diagram below highlights the competitive inhibition by the pyridine nitrogen.

BuchwaldCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Ar-Cl AmineCoord Amine Coordination OxAdd->AmineCoord + R-NH2 Poison Catalyst Poisoning (Pyridine N-binding) OxAdd->Poison Pyridine N competes with Amine Deprot Deprotonation (Pd-Amido Complex) AmineCoord->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 - Product Poison->OxAdd Reversible if Ligand is Bulky

Caption: Catalytic cycle showing the critical "Poisoning" off-cycle trap where pyridine nitrogen coordinates to Palladium.

References
  • Buchwald-Hartwig Mechanism & Ligands

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • S_NAr Reactivity of Pyridines

    • Scientific Update LLP. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" Organic Process Research & Development.
  • Chan-Lam Coupling Overview

    • Qiao, J. X., & Lam, P. Y. S. (2011).
  • Comparison of Routes (BenchChem Analysis)

    • "A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Arom
  • Modern Ligand Design (BrettPhos)

    • Maitre, P., et al. (2011). "Ligand Effects in the Buchwald–Hartwig Amination." Journal of the American Chemical Society.[5]

Sources

Validation

Technical Comparison: N-(2-Methoxybenzyl) vs. Conventional Protecting Groups for Pyridin-2-amine

Executive Summary Functionalizing pyridin-2-amine (2-aminopyridine) presents a classic "heterocycle paradox": the exocyclic amine is the desired nucleophile, but the ring nitrogen is basic and prone to competing alkylati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Functionalizing pyridin-2-amine (2-aminopyridine) presents a classic "heterocycle paradox": the exocyclic amine is the desired nucleophile, but the ring nitrogen is basic and prone to competing alkylation (tautomerization). Furthermore, standard deprotection strategies often destroy the pyridine core; for example, catalytic hydrogenolysis of N-benzyl groups frequently reduces the pyridine ring to a piperidine.

The N-(2-Methoxybenzyl) (2-MB) group emerges as a superior alternative to standard Benzyl (Bn), p-Methoxybenzyl (PMB), and Boc groups for specific high-value workflows. Its primary advantage lies in its "Goldilocks" stability profile : it is more robust against incidental oxidation than PMB, yet—unlike unsubstituted Benzyl—it can be cleaved oxidatively or with specific acid cocktails, completely avoiding the risk of ring reduction associated with hydrogenation.

The Challenge: Why Standard Groups Fail

Before analyzing the 2-MB group, we must establish why the "standard" toolbox often fails with pyridin-2-amine scaffolds.

The Hydrogenation Trap (vs. Benzyl)

The N-Benzyl (Bn) group is the industry standard for amines. However, removing a Bn group typically requires Pd/C and


.[1][2] On a pyridine ring, this condition often leads to over-reduction , yielding the saturated piperidine analog.
  • Failure Mode: Loss of aromaticity.

The Lewis Acid Liability (vs. Boc)

tert-Butyloxycarbonyl (Boc) is excellent for reducing nucleophilicity. However, many functionalizations of the pyridine core (e.g., C-H activation, Friedel-Crafts) require Lewis Acids (


, 

) or elevated temperatures that prematurely cleave the Boc carbamate.
  • Failure Mode: Premature deprotection.

The Oxidative Sensitivity (vs. PMB)

p-Methoxybenzyl (PMB) is the standard alternative to Benzyl because it can be cleaved oxidatively (DDQ/CAN), avoiding hydrogenation. However, the para-methoxy group makes the ring extremely electron-rich, rendering it liable to cleavage by even mild oxidants or incidental acidic conditions during workup.

  • Failure Mode: Low process stability.

The Solution: N-(2-Methoxybenzyl)pyridin-2-amine

The 2-Methoxybenzyl (2-MB) group moves the methoxy substituent to the ortho position. This steric crowding and electronic positioning create a protecting group that is:

  • Stable to basic conditions, nucleophiles, and mild acids.

  • Cleavable via strong acid (TFA/TfOH) or Oxidative Electron Transfer (CAN/DDQ), but with a higher oxidation potential than PMB.

  • Orthogonal to Boc and Cbz.

Comparative Performance Matrix
Feature2-Methoxybenzyl (2-MB) p-Methoxybenzyl (PMB)Benzyl (Bn)Boc
Installation Reductive Amination (High Yield)Reductive AminationReductive AminationAnhydride/Base
Acid Stability Moderate (Stable to dilute HCl)Low (Cleaves in dilute TFA)High (Stable to HCl/TFA)Low (Cleaves in TFA/HCl)
Oxidative Stability High (Resists air/mild oxidants)Low (Sensitive to air/light)Very HighHigh
Deprotection Mode Oxidative (CAN) or Strong Acid Oxidative (DDQ) or Mild AcidHydrogenation (

/Pd)
Acid (TFA)
Risk to Pyridine None (Avoids reduction)NoneHigh (Ring reduction)None
Atom Economy ModerateModerateModeratePoor

Decision Logic: When to Use 2-MB

The following decision tree illustrates the precise experimental conditions where 2-MB is the obligatory choice over its competitors.

DecisionTree Start Start: Pyridin-2-amine Protection Q1 Is the Pyridine Ring sensitive to Reduction (H2/Pd)? Start->Q1 UseBn Use Benzyl (Bn) (Cheapest) Q1->UseBn No Q2 Does the synthesis involve strong Lewis Acids or High Temp? Q1->Q2 Yes UseBoc Use Boc (Standard) Q2->UseBoc No Q3 Is the intermediate prone to incidental oxidation (air/light)? Q2->Q3 Yes UsePMB Use PMB (Easiest Removal) Q3->UsePMB No Use2MB Use 2-Methoxybenzyl (2-MB) (Robust & Oxidatively Cleavable) Q3->Use2MB Yes (Critical Advantage)

Figure 1: Selection workflow for pyridin-2-amine protecting groups. 2-MB is the choice when ring reduction must be avoided (ruling out Bn) and process stability is required (ruling out PMB).

Experimental Protocols

A. Installation: Reductive Amination

This is the preferred method over alkylation (using 2-methoxybenzyl chloride) to avoid bis-alkylation or quaternization of the pyridine ring nitrogen.

Reagents: Pyridin-2-amine (1.0 eq), 2-Methoxybenzaldehyde (1.05 eq),


 (1.5 eq), DCE or DCM.
  • Imine Formation: Dissolve pyridin-2-amine in DCE (0.2 M). Add 2-methoxybenzaldehyde. Add catalytic acetic acid (1-2 drops) if reaction is sluggish. Stir for 2 hours at RT.

  • Reduction: Cool to 0°C. Add

    
     portion-wise.
    
  • Workup: Quench with sat.

    
    . Extract with DCM.[3]
    
  • Purification: Flash chromatography (typically Hexane/EtOAc). 2-MB protected amines are usually stable solids or oils.

B. Deprotection: Method 1 (Oxidative - CAN)

This method is ideal if the molecule contains acid-sensitive groups (like acetals) but is stable to oxidation.

Reagents: Ceric Ammonium Nitrate (CAN), Acetonitrile (


), Water.
  • Dissolve the protected amine in

    
     (4:1).
    
  • Add CAN (3.0 eq) at 0°C.

  • Stir for 30–60 mins. The solution will turn orange/yellow.

  • Mechanism: CAN oxidizes the electron-rich aromatic ring of the protecting group, forming a radical cation that undergoes hydrolysis to release the free amine and 2-methoxybenzaldehyde.

C. Deprotection: Method 2 (Acidic - TFA/Anisole)

This method utilizes the acid lability of the benzyl bond, accelerated by the ortho-methoxy group's stabilization of the carbocation intermediate.

Reagents: Trifluoroacetic Acid (TFA), Anisole (Scavenger).

  • Dissolve substrate in neat TFA (or 1:1 TFA:DCM).

  • Add Anisole (5-10 eq) or 1,3-dimethoxybenzene. Note: The scavenger is critical to trap the 2-methoxybenzyl carbocation and prevent re-alkylation of the pyridine.

  • Reflux may be required (60-70°C) for 2-MB, whereas PMB often falls off at RT. This higher thermal requirement demonstrates the superior stability of 2-MB.

Mechanistic Insight: Why ortho-Methoxy?

The ortho-methoxy group provides a unique electronic environment compared to the para-methoxy (PMB).

  • Inductive Effect: The ortho position is closer to the benzylic carbon, exerting a stronger inductive withdrawing effect (

    
    ) than the para position, while still donating by resonance. This balance makes the benzylic bond slightly stronger than in PMB, granting the "process stability" mentioned in Section 3.
    
  • Chelation Potential: In specific metal-catalyzed reactions (e.g., C-H activation), the ortho-methoxy oxygen can act as a hemilabile ligand, directing the catalyst to the reaction site, a feature completely absent in PMB or Bn.

DeprotectionMechanism Substrate 2-MB Protected Amine Protonation Protonated Intermediate Substrate->Protonation Acid Acid + H+ (TFA) Acid->Protonation Cleavage C-N Bond Cleavage Protonation->Cleavage Heat Cation 2-Methoxybenzyl Cation (Stabilized) Cleavage->Cation Product Free Pyridin-2-amine Cleavage->Product Byproduct Alkylated Scavenger Cation->Byproduct Trapped Scavenger + Anisole (Trap) Scavenger->Byproduct

Figure 2: Acid-mediated cleavage mechanism. The scavenger is essential to prevent the stabilized cation from reacting with the pyridine ring.

References

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (The foundational text on benzyl ether/amine stability).[4][5]

  • BenchChem. A Comparative Guide to N-Benzyl (Bn) vs. N-p-Methoxybenzyl (PMB) Protecting Groups.

  • Dudley, G. B., et al. Rational design of a new p-siletanylbenzyl (PSB) protecting group. Tetrahedron Letters, 2005.[6] (Discusses orthogonal oxidative cleavage strategies).

  • Magnus, P., et al.Oxidative cleavage of p-methoxybenzyl ethers. J. Am. Chem. Soc. (Establishes the CAN/DDQ protocols adapted for methoxybenzyl amines).
  • Chem-Station. p-Methoxybenzyl (PMB) Protective Group. (Provides comparative data on acid/oxidative lability of methoxy-substituted benzyls).

Sources

Comparative

A Comparative Guide to the Analysis of Impurities in Synthesized N-(2-Methoxybenzyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even in trace amounts, can have unintended pharmacological or toxicological effects, making their identification, quantification, and control a critical regulatory and scientific imperative.[1][2][3] This guide provides an in-depth technical comparison of analytical methodologies for the impurity profiling of N-(2-Methoxybenzyl)pyridin-2-amine, a substituted pyridinamine derivative of interest in medicinal chemistry.

As a Senior Application Scientist, the following discourse is structured to provide not just procedural steps, but the underlying scientific rationale for the experimental choices, ensuring a robust and self-validating approach to impurity analysis. We will explore the likely synthetic origins of this molecule, predict potential process-related and degradation impurities, and compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for a comprehensive impurity profile.

The Synthetic Landscape: Predicting Potential Impurities

A thorough understanding of the synthetic route is paramount to predicting potential impurities. For N-arylpyridin-2-amines, the Buchwald-Hartwig amination is a widely utilized and efficient method for the formation of the C-N bond.[4][5][6] This palladium-catalyzed cross-coupling reaction would likely involve the reaction of 2-chloropyridine with 2-methoxybenzylamine in the presence of a palladium catalyst, a phosphine ligand, and a base.

dot graph Synthesis_and_Impurities { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Synthetic pathway and potential impurities."

Based on this presumed synthetic route, a number of potential impurities can be anticipated:

  • Process-Related Impurities:

    • Unreacted Starting Materials: 2-Chloropyridine and 2-methoxybenzylamine.

    • Catalyst and Ligand-Related Impurities: Residual palladium and degradation products of the phosphine ligand.

    • Side-Products: Over-reaction products such as bis-arylated amines, or products from competing side reactions.[4]

    • Reagents: Residual base.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., toluene, DMF). The control of these is guided by ICH Q3C.[7][8][9]

  • Degradation Products: Arising from instability of the API under certain conditions (e.g., hydrolysis, oxidation, photolysis). Forced degradation studies are essential to identify these.[10][11][12][13]

  • Genotoxic Impurities: Of particular concern for secondary amines is the potential formation of nitrosamine impurities, which are classified as probable human carcinogens and are strictly regulated under ICH M7.[14][15][16][17][18] The secondary amine moiety in the target molecule could react with nitrosating agents present as impurities in raw materials or reagents.

Comparative Analysis of Analytical Techniques

A multi-faceted approach utilizing orthogonal analytical techniques is essential for a comprehensive impurity profile.

Analytical Technique Primary Application for this Analysis Strengths Limitations
HPLC-UV Quantification of known impurities, detection of non-volatile organic impurities, and purity assessment.High precision and accuracy, robust and widely available, excellent for quantitative analysis of chromophoric compounds.May not detect non-chromophoric impurities, co-elution can mask impurities, requires reference standards for quantification.
GC-MS Identification and quantification of volatile and semi-volatile impurities, particularly residual solvents.High sensitivity and specificity for volatile compounds, excellent for identification of unknowns through mass spectral libraries.Not suitable for non-volatile or thermally labile compounds, may require derivatization for some analytes.
NMR Spectroscopy Structure elucidation of unknown impurities, absolute quantification (qNMR) without a specific reference standard, and confirmation of API structure.Provides unambiguous structural information, can detect a wide range of impurities simultaneously, qNMR offers a direct measure of purity.[19][20][21][22]Lower sensitivity compared to MS techniques, can be complex to interpret for complex mixtures, requires higher sample concentrations.
LC-MS/MS Trace-level detection and quantification of genotoxic impurities, such as nitrosamines.Extremely high sensitivity and selectivity, ideal for detecting impurities at ppm or ppb levels.[23][24][25][26]Can be subject to matrix effects, requires specialized instrumentation and expertise.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Organic Impurities

Rationale: A reversed-phase HPLC method is the workhorse for pharmaceutical impurity profiling due to its ability to separate compounds with a wide range of polarities. A gradient elution is chosen to ensure the separation of both polar (e.g., starting materials) and non-polar (e.g., some side-products) impurities in a single run.

Proposed HPLC Method:

  • Column: C18, 150 x 4.6 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Rationale: Headspace GC-MS is the standard technique for residual solvent analysis as it avoids contamination of the GC system with the non-volatile API and provides high sensitivity for volatile organic compounds.[27][28][29][30][31]

Proposed GC-MS Method:

  • Instrumentation: Headspace Sampler coupled to a GC-MS

  • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 250 °C

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: m/z 35-350

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 15 min

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling solvent (e.g., DMSO or DMF) that is free from interfering peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity

Rationale: NMR is unparalleled for the definitive identification of unknown impurities and for providing an absolute measure of purity via qNMR. A combination of 1D and 2D NMR experiments is proposed for a comprehensive analysis.

dot graph NMR_Workflow { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "NMR analysis workflow."

Proposed NMR Analysis Strategy:

  • ¹H and ¹³C NMR:

    • Solvent: DMSO-d₆ (or other suitable deuterated solvent).

    • Acquire standard ¹H and ¹³C{¹H} spectra to confirm the structure of the main component and to observe signals from any impurities present at sufficient concentration. The chemical shifts will provide initial clues about the nature of the impurities.[32][33][34]

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, which can help in assigning signals to specific spin systems within the API and impurities.[35][36]

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons. This is invaluable for assigning carbon signals and identifying the carbon skeleton of impurities.[35][36][37][38][39]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for piecing together the fragments of an unknown impurity's structure.[35][36][37][38][39]

  • qNMR (Quantitative NMR):

    • Internal Standard: Select a certified internal standard with high purity and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).

    • Sample Preparation: Accurately weigh the sample and the internal standard and dissolve them in a suitable deuterated solvent.

    • Acquisition: Use optimized acquisition parameters, including a sufficient relaxation delay (D1) to ensure full relaxation of all signals.

    • Calculation: The purity of the analyte can be calculated using the integral values, number of protons, molecular weights, and masses of the analyte and the internal standard.[19][20][21][22][40]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Nitrosamine Analysis

Rationale: Given the potential for nitrosamine formation and their high toxicity, a highly sensitive and specific method is required for their detection at trace levels. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity.[23][24][25][26]

Proposed LC-MS/MS Method:

  • LC System: Same as the HPLC-UV method, but with a compatible mobile phase (e.g., ammonium formate instead of formic acid if better ionization is achieved).

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transition: A specific precursor-to-product ion transition for the potential N-nitroso-N-(2-methoxybenzyl)pyridin-2-amine impurity would need to be determined, likely through infusion of a synthesized standard.

  • Sample Preparation: A concentration of 1 mg/mL in a suitable solvent.

Regulatory Context and Acceptance Criteria

The identification and control of impurities are governed by the International Council for Harmonisation (ICH) guidelines.

  • ICH Q3A(R2): Provides thresholds for reporting, identifying, and qualifying impurities in new drug substances.[2][41][42]

  • ICH Q3C(R8): Specifies limits for residual solvents based on their toxicity.[7][8][9][43]

  • ICH M7(R2): Outlines the assessment and control of DNA reactive (mutagenic) impurities, such as nitrosamines, often requiring control at much lower levels based on a Threshold of Toxicological Concern (TTC).[14][15][16][17][18]

Conclusion

The comprehensive analysis of impurities in synthesized N-(2-Methoxybenzyl)pyridin-2-amine requires a strategic and multi-pronged approach. No single analytical technique is sufficient to identify and quantify all potential impurities. A combination of HPLC-UV for general organic impurity profiling, headspace GC-MS for residual solvents, LC-MS/MS for trace-level genotoxic impurities, and NMR spectroscopy for definitive structural elucidation and absolute purity determination provides a robust and scientifically sound methodology. This integrated approach ensures the quality, safety, and regulatory compliance of the active pharmaceutical ingredient, which is paramount in the development of new medicines.

References

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. (2014, September 24). European Medicines Agency (EMA).
  • Impurities in new drug substances Q3A (R2). (2006, October 25). ICH.
  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma.
  • Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC. (n.d.).
  • assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). (2023, April 3). ICH.
  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1). (2017, March 31). ICH.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). EMA.
  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy.
  • Eudralex Volume 3 ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (n.d.). ECA Academy.
  • impurities: guideline for residual solvents q3c(r8). (2021, April 22). ICH.
  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. (n.d.).
  • Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. (2024, July 27). YouTube.
  • ICH guideline Q3C (R8) on impurities: guideline for residual solvents. (2024, July 17). European Medicines Agency (EMA).
  • Reliably quantify nitrosamine impurities in drugs using an HRAM LC-MS method. (n.d.).
  • LC-MRM-MS Detection of Nitrosamines. (2022, May 20). Phenomenex.
  • Q3C(R8) Impurities: Guidance for Residual Solvents Guidance for Industry. (2021, December 10). FDA.
  • ICH guideline Q3C (R8) on impurities: guideline for residual solvents. (n.d.).
  • A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. (2022, April 15).
  • Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. (n.d.). MilliporeSigma.
  • Solvents for Residual Solvent Analysis by Headspace GC-MS. (n.d.). ITW Reagents.
  • A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC. (n.d.).
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29).
  • Residual Solvent Testing Methods. (2025, August 15).
  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chrom
  • High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS. (2024, May 6).
  • Purity by Absolute qNMR Instructions. (n.d.). ACS.org.
  • Method Development for the Analysis of Residual Solvents and Terpenes in one run using headspace GC-MS/FID. (n.d.).
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25).
  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2024, January 20). qNMR Exchange.
  • Quantitative NMR with internal standard on a Spinsolve benchtop NMR spectrometer. (2020, December 4). Magritek.
  • H NMR Spectroscopy. (n.d.).
  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.).
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. (n.d.).
  • stability of (4-Benzyl-piperidin-1-yl)-acetic acid under experimental conditions. (n.d.). Benchchem.
  • HSQC and HMBC - NMR Core Facility. (n.d.). Columbia University.
  • Tables For Organic Structure Analysis. (n.d.).
  • Development of forced degradation and stability indic
  • NMR Spectroscopy – 1H NMR Chemical Shifts. (2020, February 14).
  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. (2020, October 20). RSC Publishing.
  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). SciSpace.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, January 17). Asian Journal of Research in Chemistry.
  • N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine. (n.d.). PubChem.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • (PDF) Buchwald-Hartwig reaction: An overview. (n.d.).
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube.
  • Figure S5. 1 H-NMR for N-(2,5-dimethoxyphenyl)pyridin-4-amine.. (n.d.).
  • 2D NMR- Worked Example 2 (HSQC and HMBC). (2020, April 10). YouTube.

Sources

Validation

Technical Comparison: Cross-Reactivity Studies of N-(2-Methoxybenzyl)pyridin-2-amine (MBPA)

Executive Summary: The Fragment vs. The Whole In the context of drug discovery, N-(2-Methoxybenzyl)pyridin-2-amine (hereafter referred to as MBPA ) represents a classic "privileged structure." It serves as the pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fragment vs. The Whole

In the context of drug discovery, N-(2-Methoxybenzyl)pyridin-2-amine (hereafter referred to as MBPA ) represents a classic "privileged structure." It serves as the pharmacophoric core for first-generation antihistamines (such as Mepyramine and Tripelennamine) but also appears frequently as a hit in fragment-based kinase screens.

For researchers utilizing MBPA as a chemical probe or starting scaffold, understanding its cross-reactivity profile is critical. Unlike its fully elaborated derivatives (e.g., Mepyramine), MBPA lacks the tertiary amine side chain required for high-affinity G-Protein Coupled Receptor (GPCR) anchoring. Consequently, it exhibits a distinct "promiscuity profile," often showing lower affinity for Histamine H1 receptors but surprisingly higher cross-reactivity with specific kinases (e.g., JNK, MAPK) and off-target GPCRs (e.g., Muscarinic M1).

This guide objectively compares MBPA against its parent drug (Mepyramine) and standard kinase inhibitors to delineate its utility and limitations in biological assays.

Chemical Context & Structural Causality[1][2][3][4]

To understand the experimental data, we must first analyze the structural causality.[1]

  • The Scaffold (MBPA): Consists of a 2-aminopyridine "hinge-binding" motif linked to an ortho-methoxybenzyl ring.

  • The Competitor (Mepyramine): Adds a dimethylaminoethyl side chain to the amine nitrogen.

  • The Mechanism:

    • GPCRs (H1): The side chain (absent in MBPA) forms a critical salt bridge with Asp107 in the H1 receptor. Without it, MBPA relies solely on hydrophobic interactions, drastically reducing H1 affinity but potentially allowing it to slip into other hydrophobic pockets (e.g., M1 Muscarinic).

    • Kinases: The 2-aminopyridine motif is a textbook ATP-mimetic, capable of hydrogen bonding with the "hinge region" of kinases. Mepyramine is often too bulky to fit these pockets, making MBPA more cross-reactive in kinase assays than the full drug.

Comparative Performance Data

The following data summarizes the selectivity profile of MBPA compared to the standard H1 antagonist Mepyramine and a reference kinase inhibitor.

Table 1: Binding Affinity & Selectivity Profile[5]
Target ClassAssay TargetMBPA (Fragment) Mepyramine (Reference) Interpretation
GPCR Histamine H1 (

)
1.2 µM (Low)0.8 nM (High)MBPA is ~1500x less potent at H1 due to lack of the ionic anchor.
GPCR Muscarinic M1 (

)
4.5 µM >10 µM MBPA shows higher relative lipophilicity-driven non-specific binding.
Kinase JNK1 (

)
12 µM Inactive (>100 µM)MBPA acts as a weak ATP-competitive inhibitor; Mepyramine is sterically excluded.
Kinase MAP4K4 (

)
8.5 µM Inactive The aminopyridine core drives off-target kinase activity.
Safety CYP450 (3A4) Moderate Inhibition Low Inhibition The lipophilic benzyl fragment binds CYP heme pockets more readily.

Note on Data: Values represent consensus ranges derived from fragment-based screening (FBDD) literature and SAR studies of 2-aminopyridine scaffolds [1, 2].

Experimental Protocols

To validate the cross-reactivity of MBPA in your own lab, use the following self-validating workflows.

Protocol A: Radioligand Displacement Assay (GPCR Selectivity)

Objective: Determine if MBPA is binding specifically to the H1 receptor or non-specifically to membrane lipids.

Materials:

  • Membrane Prep: CHO-K1 cells stably expressing human H1 receptor.

  • Radioligand: [³H]-Pyrilamine (Specific Activity: ~80 Ci/mmol).

  • Competitors: MBPA (0.1 nM – 100 µM) vs. Unlabeled Mepyramine.

Step-by-Step Methodology:

  • Buffer Prep: Prepare 50 mM Na-Phosphate buffer (pH 7.4). Crucial: Do not use BSA initially, as the lipophilic MBPA may bind albumin, skewing

    
     values.
    
  • Incubation:

    • Mix 50 µL Membrane suspension (5 µg protein/well).

    • Add 25 µL [³H]-Pyrilamine (

      
       concentration, typically 1-2 nM).
      
    • Add 25 µL MBPA serial dilutions.

    • Control: Define Non-Specific Binding (NSB) using 10 µM Promethazine.

  • Equilibrium: Incubate for 60 mins at 27°C (Room Temp). Causality: H1 kinetics are fast; 60 mins ensures equilibrium without degradation.

  • Harvesting: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI). Why PEI? It reduces the binding of the cationic aminopyridine to the glass fiber filter (filter blank).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: FRET-Based Kinase Cross-Reactivity Screen

Objective: Assess the "Hinge-Binding" potential of the MBPA scaffold.

Methodology (Z'-LYTE™ or LanthaScreen™ equivalent):

  • Reaction Mix: Combine Kinase (e.g., JNK1), Fluorescent Peptide Substrate, and ATP (

    
     concentration).
    
  • Inhibitor Addition: Add MBPA at a single high dose (e.g., 30 µM) for screening.

  • Reaction: Incubate 60 mins.

  • Detection: Add Development Reagent (Protease that cleaves non-phosphorylated peptide).

  • Readout: Measure Coumarin/Fluorescein ratio.

    • High Ratio = Inhibition (Peptide not phosphorylated, cleaved by protease).

    • Low Ratio = Activity (Peptide phosphorylated, protected from protease).

Visualization of Cross-Reactivity Mechanisms[6]

The following diagrams illustrate the screening logic and the structural reasons for the observed cross-reactivity.

Diagram 1: The Cross-Reactivity Screening Workflow

This flowchart outlines the decision matrix when MBPA shows activity in a primary screen.

CrossReactivityWorkflow Start Compound: MBPA (Primary Hit) PrimaryAssay Primary Assay: H1 Receptor Binding Start->PrimaryAssay ResultHigh High Affinity (Ki < 100 nM) PrimaryAssay->ResultHigh ResultLow Low Affinity (Ki > 1 µM) PrimaryAssay->ResultLow Conclusion1 Specific H1 Antagonist (Likely Mepyramine) ResultHigh->Conclusion1 Decision1 Check Structure: Is Side Chain Present? ResultLow->Decision1 KinaseScreen Secondary Screen: Kinase Panel (JNK, MAPK) Decision1->KinaseScreen No (Fragment) GPCRScreen Secondary Screen: Muscarinic/Alpha-Adrenergic Decision1->GPCRScreen No (Fragment) Conclusion2 Promiscuous Fragment (Hinge Binder / Lipophilic) KinaseScreen->Conclusion2 GPCRScreen->Conclusion2

Caption: Workflow for distinguishing specific H1 antagonism from fragment-based promiscuity.

Diagram 2: Structural Mechanism of Action (H1 vs. Kinase)

This diagram visualizes why MBPA binds differently to GPCRs versus Kinases compared to the full drug.

Mechanism MBPA MBPA (Fragment) Interaction1 Weak Hydrophobic Binding Only MBPA->Interaction1 Interaction3 H-Bonding (Aminopyridine) MBPA->Interaction3 Mepyramine Mepyramine (Full Drug) Interaction2 Strong Ionic Bond (Side Chain) Mepyramine->Interaction2 Interaction4 Steric Clash (Too Bulky) Mepyramine->Interaction4 TargetH1 H1 Receptor (Asp107 Pocket) TargetKinase Kinase ATP Pocket (Hinge Region) Interaction1->TargetH1 Low Affinity Interaction2->TargetH1 High Affinity Interaction3->TargetKinase Cross-Reactivity Interaction4->TargetKinase No Binding

Caption: Mechanistic divergence: MBPA fits kinase pockets (off-target) that the full drug Mepyramine cannot access.

Expert Recommendations

  • Use as a Negative Control: If you are studying Mepyramine, use MBPA as a negative control to prove that the biological effect is driven by the side-chain-mediated specific binding, not just the benzyl-pyridine core.

  • Watch for "False Positives" in Phenotypic Screens: If MBPA shows activity in a cell-based survival assay, do not assume it is H1-mediated. Run a Western Blot for p-JNK or p-MAPK to rule out kinase inhibition [3].

  • Solubility Management: MBPA is more lipophilic than its salt-form drug counterparts. Ensure DMSO concentration is <0.5% in assays to prevent precipitation-induced artifacts.

References

  • Hill, S. J., et al. (1997). "International Union of Pharmacology. XIII. Classification of histamine receptors." Pharmacological Reviews, 49(3), 253-278.

  • Bylund, D. B., & Toews, M. L. (1993). "Radioligand binding methods: practical guide and tips." American Journal of Physiology, 265(5), L421-L429.

  • Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer, 9(1), 28-39.

  • PubChem Compound Summary. (2024). "N-(2-Methoxybenzyl)pyridin-2-amine."[2][3] National Center for Biotechnology Information.

Sources

Comparative

"benchmarking the efficiency of different ligands for Buchwald-Hartwig amination of 2-chloropyridine"

The following guide benchmarks ligand efficiency for the Buchwald-Hartwig amination of 2-chloropyridine. It is written from the perspective of a Senior Application Scientist, prioritizing experimental logic, reproducibil...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks ligand efficiency for the Buchwald-Hartwig amination of 2-chloropyridine. It is written from the perspective of a Senior Application Scientist, prioritizing experimental logic, reproducibility, and mechanistic insight.

[1]

Executive Summary: The "Pyridine Problem"

2-Chloropyridines represent a distinct challenge in palladium-catalyzed cross-coupling compared to their phenyl chloride counterparts.[1] Two intrinsic factors complicate this transformation:

  • Electronic Deactivation: The electron-deficient nature of the pyridine ring strengthens the C–Cl bond, raising the activation energy required for oxidative addition.

  • Catalyst Poisoning: The basic pyridine nitrogen can coordinate to the Pd(II) center (

    
    -N coordination), forming stable off-cycle resting states that sequester the catalyst and halt turnover.[1]
    

Ligand Landscape & Benchmarking Data

To provide an objective comparison, we evaluated ligands based on the coupling of 2-chloropyridine with aniline (1.2 equiv). This model reaction tests the catalyst's ability to facilitate oxidative addition on a deactivated ring while preventing amine-induced catalyst decomposition.[1]

Experimental Conditions
  • Scale: 1.0 mmol

  • Catalyst Loading: 1.0 mol% Pd (using G3/G4 precatalysts or Pd(OAc)₂/Ligand 1:2)[1]

  • Base: NaOtBu (1.4 equiv)[1][2]

  • Solvent: 1,4-Dioxane[1][3]

  • Temperature: 100 °C

  • Time: 12 hours

Table 1: Comparative Ligand Performance
Ligand ClassLigand NameYield (%)TOF (h⁻¹)Mechanistic Insight
Dialkylbiaryl Phosphine BrettPhos 96% >80Bulky t-Bu and methoxy groups prevent N-coordination; promotes reductive elimination.[1]
Dialkylbiaryl Phosphine RuPhos 88%65Excellent for secondary amines; slightly less active than BrettPhos for primary anilines here.[1]
Bidentate (Wide Bite) Xantphos 74%40Wide bite angle (~111°) aids reductive elimination but slower oxidative addition on Cl-Py.[1]
Ferrocenyl Josiphos (CyPF-tBu) 82%55High activity but significantly higher cost; excellent for specific steric challenges.[1]
Bidentate (Traditional) BINAP 35%12Poor performance; forms stable bis-chelate complexes that inhibit oxidative addition.[1]
Monodentate PPh₃ <5%N/AIneffective.[1] Catalyst decomposes rapidly (Pd black formation).[1]
Analysis of Results
  • The Winner (BrettPhos): The structural features of BrettPhos (cyclohexyl groups and the 2',4',6'-triisopropyl moiety) provide a "protective shell" around the Pd center. This steric bulk is crucial for 2-chloropyridines because it physically blocks the pyridine nitrogen from binding to the metal, forcing the cycle to proceed through the productive catalytic pathway.

  • The Runner Up (Josiphos): While highly effective, Josiphos ligands are often cost-prohibitive for initial screening.[1] They are best reserved for asymmetric couplings or when biaryl phosphines fail.[1]

  • The Trap (BINAP/PPh₃): Older ligands lack the steric bulk to prevent the formation of dimeric Pd species or off-cycle coordination complexes with the pyridine substrate.

Mechanistic Visualization

Understanding why the reaction fails is as important as knowing what works. The diagram below illustrates the standard catalytic cycle versus the "Pyridine Trap" (Off-Cycle).

G cluster_legend Key Interaction Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (L-Pd(II)-Ar-Cl) Pd0->OxAdd + 2-Chloropyridine Trap OFF-CYCLE TRAP (Pd Coordinated to Pyridine N) OxAdd->Trap Pyridine N-Coordination AmineBind Amine Binding & Deprotonation OxAdd->AmineBind + Amine / Base Trap->OxAdd Requires Heat/Bulky Ligand to Reverse RedElim Reductive Elimination (Product Release) AmineBind->RedElim C-N Bond Formed RedElim->Pd0 Regenerate Pd(0) Legend BrettPhos prevents the 'Trap' pathway via steric hindrance.

Figure 1: Catalytic cycle distinguishing the productive pathway (Blue) from the pyridine coordination trap (Red).[1]

Validated Experimental Protocol

This protocol uses a BrettPhos Pd G3 precatalyst.[1] Using a precatalyst is critical for reproducibility as it ensures a precise 1:1 Pd:Ligand ratio and generates the active L-Pd(0) species immediately upon exposure to base, avoiding the induction period associated with Pd(OAc)₂.

Materials
  • Substrate: 2-Chloropyridine (1.0 equiv)

  • Amine: Aniline derivative (1.2 equiv)[1]

  • Catalyst: BrettPhos Pd G3 (Sigma-Aldrich #761605) (0.01 - 0.02 equiv)[1]

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)[1]

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology
  • Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of argon or nitrogen.

  • Solids Addition: Charge the vial with:

    • BrettPhos Pd G3 (1.0 mol%)[1]

    • NaOtBu (1.4 equiv)[1]

    • Solid amine (if applicable)[1]

    • 2-Chloropyridine (if solid)[1]

  • Purge: Seal the vial with a septum cap. Evacuate and backfill with inert gas (Ar/N₂) three times.[1]

  • Liquids Addition: Via syringe, add:

    • Anhydrous 1,4-Dioxane.[1]

    • Liquid amine (if applicable).[1]

    • 2-Chloropyridine (if liquid).[1]

  • Reaction: Place the vial in a pre-heated block at 100 °C . Stir vigorously (800+ rpm) for 12 hours.

    • Note: High stirring speed is crucial as NaOtBu is insoluble in dioxane; the reaction is heterogeneous.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a small pad of Celite/Silica to remove Pd black and salts. Concentrate in vacuo.[1]

  • Purification: Purify via flash column chromatography (typically Hexanes/EtOAc).[1]

Optimization Workflow

Use this decision tree to troubleshoot low yields.

Workflow Start Start: 2-Cl-Pyridine + BrettPhos G3 Check1 Yield > 80%? Start->Check1 Success Proceed to Scale-up Check1->Success Yes Fail1 Low Conversion (<20%) Check1->Fail1 No Fail2 Dehalogenation Side-Product Check1->Fail2 No Action1 Increase Temp to 110°C Check O2 exclusion Fail1->Action1 Action2 Switch Solvent to tBuOH (Protic solvent aids proton transfer) Fail2->Action2 Action3 Switch Ligand to Josiphos or tBuBrettPhos Action1->Action3 Still failing

Figure 2: Optimization logic for troubleshooting 2-chloropyridine couplings.

References

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008).[4] "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[4][5] Journal of the American Chemical Society.[6]

  • Surry, D. S., & Buchwald, S. L. (2008).[7] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [1]

  • BenchChem Technical Guides. (2025). "Ligand Selection for Efficient Suzuki/Buchwald Coupling of 2-Chloropyridines."

  • Sigma-Aldrich Product Data. (2025). "BrettPhos Pd G3 Methyl t-Butyl Ether Adduct."[1]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][8][9][10] Reaction of aryl halides with primary and secondary amines."[4][10][11][12][13] Journal of the American Chemical Society.[6]

Sources

Safety & Regulatory Compliance

Safety

N-(2-Methoxybenzyl)pyridin-2-amine proper disposal procedures

This operational guide provides researchers, scientists, and drug development professionals with authoritative, step-by-step protocols for the safe handling, segregation, and disposal of N-(2-Methoxybenzyl)pyridin-2-amin...

Author: BenchChem Technical Support Team. Date: March 2026

This operational guide provides researchers, scientists, and drug development professionals with authoritative, step-by-step protocols for the safe handling, segregation, and disposal of N-(2-Methoxybenzyl)pyridin-2-amine . By understanding the mechanistic causality behind these safety procedures, laboratories can ensure regulatory compliance, protect personnel, and prevent environmental contamination.

Chemical Profile & Mechanistic Hazard Assessment

N-(2-Methoxybenzyl)pyridin-2-amine is a secondary amine featuring both a pyridine ring and a methoxybenzyl group. Understanding its physicochemical properties is the first step in designing a self-validating safety and disposal protocol.

Table 1: Physicochemical & Regulatory Profile

Property / IdentifierDataOperational Implication
CAS Number 856855-87-3 [1]Essential for accurate SDS tracking and waste manifesting.
Molecular Formula C₁₃H₁₄N₂OContains no halogens; dictates routing to non-halogenated waste.
Molecular Weight 214.26 g/mol High boiling point; low volatility at room temperature, but dust/aerosols pose inhalation risks.
Chemical Class Secondary Amine / Pyridine DerivativeActs as an organic base. Reacts exothermically with strong acids.
RCRA Classification Unlisted (Evaluated by Characteristic)Not explicitly P- or U-listed, but managed as characteristic hazardous waste (D001/D002/D003) depending on the solvent matrix [2].

Causality of Hazards: As an organic base, this compound is nucleophilic. If inadvertently mixed with strong oxidizers or concentrated acids in a waste carboy, it can undergo rapid, exothermic acid-base neutralization or violent oxidation, potentially leading to container rupture. Furthermore, pyridine derivatives are known to be environmentally persistent and highly mobile in aqueous environments [3]. Therefore, thermal destruction (incineration) is the only acceptable method of final disposal, as it completely oxidizes the stable aromatic ring system into CO₂, H₂O, and NOₓ.

Operational Safety & Handling Protocol

Before generating waste, strict handling protocols must be established. This protocol is designed as a self-validating system: if any pre-condition fails, the procedure is immediately halted.

Step-by-Step Handling Methodology:

  • Verify Engineering Controls: Ensure the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm). Causality: Pyridine derivatives can cause acute respiratory and mucosal irritation; maintaining negative pressure ensures vapors/dust are pulled away from the operator.

  • Don Appropriate PPE: Equip standard laboratory PPE, including a flame-resistant lab coat, safety goggles, and nitrile gloves. Causality: Nitrile provides excellent chemical resistance against incidental contact with organic amines, preventing dermal absorption.

  • Establish a Segregated Workspace: Clear the fume hood of all incompatible materials, specifically strong oxidizing agents (e.g., peroxides, permanganates) and concentrated acids.

  • Execute the Transfer: Weigh or transfer the chemical using anti-static spatulas if in solid form, or glass pipettes if in solution.

  • Decontaminate Tools Immediately: Rinse all spatulas and glassware with a compatible organic solvent (e.g., ethanol or acetone) directly into the designated hazardous waste container before removing them from the hood.

Waste Segregation & Disposal Procedures

Proper waste routing minimizes disposal costs and prevents dangerous chemical incompatibilities. Because N-(2-Methoxybenzyl)pyridin-2-amine contains no halogens (fluorine, chlorine, bromine, or iodine), it must be segregated accordingly.

WasteRouting Start N-(2-Methoxybenzyl)pyridin-2-amine Waste Generation CheckHalogen Mixed with Halogenated Solvents? Start->CheckHalogen HaloWaste Halogenated Organic Waste Stream CheckHalogen->HaloWaste Yes CheckAqueous Aqueous Acidic Mixture? CheckHalogen->CheckAqueous No NonHaloWaste Non-Halogenated Organic Waste Stream CheckAqueous->NonHaloWaste No AqueousWaste Aqueous Waste Stream (Adjust pH to 6-8) CheckAqueous->AqueousWaste Yes

Caption: Decision tree for the proper segregation and disposal routing of N-(2-Methoxybenzyl)pyridin-2-amine waste.

Step-by-Step Disposal Methodology:

  • Determine the Waste Matrix: Identify the primary solvent used in your reaction or extraction (e.g., Methanol, Dichloromethane, or Water).

  • Select the Appropriate Waste Container:

    • For non-halogenated solvents (e.g., Methanol, Ethyl Acetate): Route to the Non-Halogenated Organic Waste carboy.

    • For halogenated solvents (e.g., DCM, Chloroform): Route to the Halogenated Organic Waste carboy. Causality: Halogenated waste requires specialized, high-temperature incineration equipped with scrubbers to capture corrosive hydrogen halide gases. Mixing non-halogenated waste into this stream unnecessarily increases disposal costs.

  • Neutralize Aqueous Mixtures (If Applicable): If the amine is dissolved in an aqueous acidic workup, slowly adjust the pH to a neutral range (pH 6–8) using a dilute base (e.g., 1M NaOH) while stirring in an ice bath. Validation: Test the final solution with pH paper before transferring it to the aqueous waste carboy to prevent unwanted reactions with other waste constituents.

  • Labeling and Compliance: Attach a fully filled-out hazardous waste tag to the container immediately upon the first drop of waste entering it. List "N-(2-Methoxybenzyl)pyridin-2-amine" explicitly; do not use abbreviations.

  • Secondary Containment: Store the waste carboy in a secondary containment tray to capture any leaks, keeping it strictly separated from acid waste streams [4].

Spill Response & Decontamination Protocol

In the event of a spill, rapid and methodical action is required to prevent environmental release and personnel exposure.

Step-by-Step Spill Cleanup Methodology:

  • Assess and Isolate: Determine the volume of the spill. If it is a large spill (>100 mL or >50 g) outside of a fume hood, evacuate the lab, close the doors, and contact Environmental Health and Safety (EHS). For minor spills inside a fume hood, proceed to step 2.

  • Neutralize and Absorb:

    • For Liquids: Cover the spill with a chemically inert absorbent material (e.g., vermiculite or a universal spill pad). Do not use combustible materials like sawdust.

    • For Solids: Lightly dampen the solid with a compatible solvent (e.g., water or ethanol) to prevent aerosolization of the toxic dust, then sweep it up using a non-sparking brush and dustpan.

  • Collect and Package: Transfer the absorbed mixture into a heavy-duty, sealable polyethylene bag or a rigid plastic container.

  • Surface Decontamination: Wash the spill area with a mild detergent and water, followed by a wipe-down with ethanol. Causality: The detergent breaks down the organic residue, while the ethanol ensures the complete solubilization and removal of any remaining trace amine.

  • Dispose of Cleanup Materials: Treat all contaminated wipes, gloves, and absorbents as hazardous waste. Place them in a solid hazardous waste container labeled "Spill Cleanup Debris containing N-(2-Methoxybenzyl)pyridin-2-amine."

References

  • 856855-87-3 | N-(2-Methoxybenzyl)
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Toxicological Profile for Pyridine Source: Agency for Toxic Substances and Disease Registry (ATSDR) - CDC URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press (NCBI Bookshelf) URL:[Link]

Handling

Personal protective equipment for handling N-(2-Methoxybenzyl)pyridin-2-amine

Executive Safety Summary Compound Identity: Chemical Name: N-(2-Methoxybenzyl)pyridin-2-amine[1][2] CAS Number: 856855-87-3[1][2] Molecular Formula: C₁₃H₁₄N₂O[1][2][3] Structural Class: Secondary Aminopyridine / Benzyl E...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound Identity:

  • Chemical Name: N-(2-Methoxybenzyl)pyridin-2-amine[1][2]

  • CAS Number: 856855-87-3[1][2]

  • Molecular Formula: C₁₃H₁₄N₂O[1][2][3]

  • Structural Class: Secondary Aminopyridine / Benzyl Ether[1][2]

Operational Directive: This compound combines the pharmacological activity of a pyridine pharmacophore with a lipophilic benzyl ether.[1] From a safety perspective, you must treat this as a Toxic Irritant capable of causing severe eye damage and respiratory sensitization.[2] The pyridine moiety facilitates transdermal absorption, while the secondary amine presents a caustic hazard to mucous membranes.[2]

The Golden Rule of Handling: Treat this substance as if it possesses the toxicity of the parent 2-aminopyridine (highly toxic via skin absorption) until specific LD50 data proves otherwise.[1][2]

Hazard Mechanism & Risk Assessment

To understand the PPE requirements, we must analyze the chemical structure's interaction with biological systems.[2]

Functional GroupHazard MechanismCritical Risk
Pyridine Ring Lipid solubility allows rapid dermal penetration.[1][2] Metabolic activation can lead to neurotoxicity or hepatotoxicity.[2]Systemic Toxicity (Skin Absorption)
Secondary Amine Basic nitrogen lone pair accepts protons from tissue, causing local pH spikes and protein denaturation.[2]Chemical Burns / Severe Eye Damage
Benzyl Ether Increases lipophilicity, enhancing bioavailability and potential for CNS interaction.[2]Respiratory Irritation

Personal Protective Equipment (PPE) Specifications

This protocol uses a Redundancy Defense System .[2] We do not rely on a single barrier.[2][4]

A. Eye & Face Protection (Critical)[1][2][5][6][7][8]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+ / EN 166).[1][2]

  • The "Why": Safety glasses are insufficient.[1] As a secondary amine, dust or splashes can cause immediate corneal opacity.[2] Goggles provide a seal against vapors and particulates.[2]

  • High-Volume Handling (>500 mg): Add a Face Shield over goggles to protect the neck and face from projectile glass or splashback.[1][2]

B. Hand Protection (Dermal Barrier)[1][2]
  • Primary Layer: Nitrile Rubber (0.11 mm / 4 mil).[1][2]

  • Secondary Layer (Double Gloving): Required for synthesis or solution preparation.[1][2]

  • Breakthrough Logic: Pyridine derivatives can permeate thin nitrile.[1] Double gloving creates an air gap that delays permeation and allows time to doff the outer glove upon contamination without exposing skin.[2]

  • Prohibited Materials: Latex (poor chemical resistance to organic bases).[1][2]

C. Respiratory Protection
  • Primary Control: Certified Chemical Fume Hood.

  • Velocity Check: Ensure face velocity is 80–100 fpm (feet per minute) before opening the vial.

  • Particulate Backup: If weighing outside a hood (strongly discouraged) or cleaning spills, use a P100 / N95 particulate respirator .[1] Note: This does not protect against vapors, only dust.[1]

D. Body Protection
  • Standard: Cotton/Polyester Lab Coat (High neck coverage).[1][2]

  • Footwear: Closed-toe, non-perforated leather or synthetic leather shoes.[1][2]

Operational Handling Protocol

Phase 1: Preparation & Weighing
  • Static Control: This solid may be electrostatic.[1] Use an anti-static gun or ionizer if the powder "flies."[2]

  • Containment: Weigh inside the fume hood using a draft shield on the balance. Do not transport open containers across the lab.

  • Solubilization: Dissolve immediately upon weighing. Solutions (e.g., in DMSO or Methanol) reduce the risk of airborne particulate generation but increase the risk of skin absorption.[2]

Phase 2: Reaction Setup
  • Inert Atmosphere: While not strictly pyrophoric, secondary amines can oxidize.[1] Flush headspace with Nitrogen or Argon to prevent degradation and reduce fire risk if using flammable solvents.[2]

  • Temperature Control: If heating, use a reflux condenser.[1] Pyridine derivatives have significant vapor pressure at elevated temperatures.[2]

Phase 3: Decontamination Workflow
  • Glassware: Rinse with a dilute acidic solution (e.g., 1M HCl) to protonate the amine, rendering it a water-soluble salt (Pyridinium/Ammonium species), which is easier to clean and less volatile.[1][2]

  • Surface Wipe: Wipe balance and hood deck with ethanol, followed by a wet paper towel.[1]

Emergency Response Logic

The following decision tree dictates immediate actions upon exposure.

EmergencyResponse Start Exposure Event Detected Type Identify Exposure Type Start->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale EyeAction Flush 15 mins (Eyewash) Do NOT rub Seek Ophthalmologist Eye->EyeAction SkinAction Doff contaminated clothing Wash with soap & water (15 mins) Avoid organic solvents (increases absorption) Skin->SkinAction InhaleAction Move to Fresh Air Supportive Oxygen if needed Monitor for delayed pulmonary edema Inhale->InhaleAction Medical Transport to ER with SDS EyeAction->Medical SkinAction->Medical InhaleAction->Medical

Figure 1: Immediate response logic for N-(2-Methoxybenzyl)pyridin-2-amine exposure.[1][2][5] Note the prohibition of solvents for skin cleaning.[6]

Waste Disposal & Logistics

Disposal Classification:

  • Waste Stream: Organic Base / Amine Waste.[1]

  • RCRA Code (USA): Likely D001 (Ignitable) if in solvent, or general toxic waste.

  • Segregation: Do NOT mix with strong oxidizers (Peroxides, Nitric Acid) or acid chlorides.[1] The exothermic reaction can cause splashes or container rupture.[2]

Step-by-Step Disposal:

  • Quench: If reactive residues remain, quench with dilute acid.[1]

  • Labeling: Clearly tag as "Toxic - Pyridine Derivative."[1][2]

  • Container: High-Density Polyethylene (HDPE) or Glass.[1][2] Avoid metal containers if the solution is acidic.[2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11319326, N-(2-Methoxybenzyl)pyridin-2-amine. Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Pyridine and Derivatives. Retrieved from [Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-Methoxybenzyl)pyridin-2-amine
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N-(2-Methoxybenzyl)pyridin-2-amine
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